molecular formula C21H18N2O B565257 ent-Calindol Amide-13C CAS No. 1217724-96-3

ent-Calindol Amide-13C

货号: B565257
CAS 编号: 1217724-96-3
分子量: 315.4 g/mol
InChI 键: XLXUKYDIQFPOCY-ORRZGNCYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ent-Calindol Amide-13C, also known as this compound, is a useful research compound. Its molecular formula is C21H18N2O and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXUKYDIQFPOCY-ORRZGNCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N[13C](=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747284
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217724-96-3
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-(~13~C)carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the molecular structure of ent-Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ent-Calindol Amide-¹³C, a stable isotope-labeled derivative of the Calindol series of molecules. While specific research on this isotopologue is limited, this guide extrapolates its structural features, potential applications, and relevant biological pathways based on its parent compounds and related indole derivatives. The inclusion of a ¹³C-labeled carbonyl carbon makes it a valuable tool for various research applications, including quantitative mass spectrometry and nuclear magnetic resonance (NMR) studies.

Molecular Structure and Identification

ent-Calindol Amide-¹³C is the enantiomer of Calindol Amide-¹³C. The designation "Calindol Amide" indicates a molecule with an amide linkage formed between an indole-2-carboxylic acid backbone and an amine, distinguishing it from the parent compound "Calindol," which is a secondary amine. The "-¹³C" suffix specifies that the carbon atom of the amide carbonyl group is a Carbon-13 isotope.

The IUPAC name for this compound is (S)-N-[1-(1-Naphthalenyl)ethyl]-1H-Indole-2-carboxamide-¹³C . The (S)-configuration denotes it as the enantiomer of the more commonly cited (R)-isomer.

Key Structural Features:

  • Indole Core: A bicyclic aromatic structure fundamental to many biologically active compounds.

  • Amide Linkage: Connects the indole core to the chiral amine side chain. The carbonyl carbon is ¹³C labeled.

  • Chiral Center: A stereocenter at the benzylic position of the naphthalenylethylamine moiety, with (S)-configuration.

  • Naphthalene Group: A bulky, lipophilic group that influences receptor binding and pharmacokinetic properties.

The diagram below illustrates the two-dimensional chemical structure.

molecular_structure Molecular Structure of ent-Calindol Amide-¹³C cluster_chiral N1 N C2 C N1->C2 H_N1 H N1->H_N1 C3 C C2->C3 C_amide ¹³C C2->C_amide C3a C C3->C3a H_C3 H C3->H_C3 C4 C C3a->C4 C7a C C3a->C7a C5 C C4->C5 H_C4 H C4->H_C4 C6 C C5->C6 H_C5 H C5->H_C5 C7 C C6->C7 H_C6 H C6->H_C6 C7->C7a H_C7 H C7->H_C7 C7a->N1 O_amide O C_amide->O_amide N_amide N C_amide->N_amide H_N_amide H N_amide->H_N_amide C_chiral C N_amide->C_chiral H_chiral H C_chiral->H_chiral C_methyl CH₃ C_chiral->C_methyl C_naphthyl_1 C C_chiral->C_naphthyl_1 wedge (S) naphthyl C₁₀H₇

Molecular Structure of ent-Calindol Amide-¹³C

Biological Context and Potential Applications

While direct biological data for ent-Calindol Amide-¹³C is not available, the activity of the related compound, Calindol, provides a strong basis for its potential applications. Calindol is known as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[1][2] CaSR is a Class C G-protein coupled receptor (GPCR) that plays a critical role in regulating extracellular calcium homeostasis.

The enantiomer, ent-Calindol Amide, may serve as a crucial negative control in research settings to confirm the stereospecificity of CaSR interactions.[3] The ¹³C-labeled version is an ideal internal standard for quantitative bioanalytical assays (e.g., LC-MS/MS) to study the pharmacokinetics, metabolism, and distribution of the unlabeled drug.

Potential Research Applications:

  • Internal Standard: For quantifying ent-Calindol Amide in biological matrices.

  • NMR Studies: The ¹³C label can be used in NMR-based ligand-receptor interaction studies to probe the binding site environment.

  • Metabolic Tracer: To track the metabolic fate of the amide moiety in vitro and in vivo.

CompoundTargetActivity TypeValueReference
CalindolCalcium-Sensing Receptor (CaSR)Positive Allosteric ModulatorEC₅₀ = 132 nM[1]
7-nitrocalindolCalcium-Sensing Receptor (CaSR)Positive Allosteric ModulatorEC₅₀ = 20 nM[2]

Table 1: Biological activity data for Calindol and a potent derivative. This data suggests the potential for the Calindol scaffold to interact with CaSR.

Signaling Pathway: Calcium-Sensing Receptor (CaSR)

Calindol and its derivatives act on the CaSR pathway. In tissues like the parathyroid gland, activation of CaSR by high extracellular Ca²⁺ (or a PAM like Calindol) initiates a signaling cascade that leads to the inhibition of parathyroid hormone (PTH) secretion. This pathway is central to calcium metabolism.

The diagram below outlines the simplified CaSR signaling cascade.

Gq_signaling Simplified CaSR Signaling Pathway cluster_membrane PAM Calindol (PAM) CaSR CaSR (7-TMD Receptor) PAM->CaSR Binds & enhances sensitivity Ca2_ext Extracellular Ca²⁺ Ca2_ext->CaSR Activates Gq Gq Protein CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Response Inhibition of PTH Secretion PKC->Response Phosphorylates targets leading to Ca2_int Intracellular Ca²⁺ Release ER->Ca2_int Ca2_int->PKC Activates

Simplified CaSR Signaling Pathway

Experimental Protocols

The synthesis of ent-Calindol Amide-¹³C involves a standard amide coupling reaction between ¹³C-labeled indole-2-carboxylic acid and (S)-1-(1-naphthyl)ethanamine. A variety of coupling reagents can be used.[4][5]

Materials:

  • Indole-2-carboxylic acid-¹³C (carbonyl-¹³C)

  • (S)-1-(1-naphthyl)ethanamine

  • Coupling Reagent (e.g., HATU, EDC/HOBt)

  • Organic Base (e.g., DIEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure (using HATU):

  • Dissolve Indole-2-carboxylic acid-¹³C (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Add the organic base (e.g., DIEA, 3.0 eq) to the solution.

  • Add the coupling reagent HATU (1.1 eq) to the mixture and stir for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Add (S)-1-(1-naphthyl)ethanamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the desired amide.

The workflow for this synthesis is depicted below.

synthesis_workflow General Amide Synthesis Workflow start Indole-2-carboxylic acid-¹³C + (S)-1-(1-naphthyl)ethanamine step1 1. Dissolve in Anhydrous DMF 2. Add Base (DIEA) 3. Add Coupling Reagent (HATU) start->step1 step2 Stir at RT (2-16h) Monitor by TLC/LC-MS step1->step2 step3 Aqueous Workup (Quench, Extract, Wash) step2->step3 step4 Purification (Flash Chromatography) step3->step4 product ent-Calindol Amide-¹³C step4->product

General Amide Synthesis Workflow

To assess the biological activity of ent-Calindol Amide, an in vitro assay using cells expressing the human CaSR could be performed. This protocol measures changes in intracellular calcium, a downstream effect of CaSR activation.

Materials:

  • HEK293 cells stably expressing human CaSR (hCaSR).

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., HBSS).

  • ent-Calindol Amide-¹³C and its unlabeled enantiomer.

  • Positive control (e.g., Calindol or Cinacalcet).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Plating: Plate hCaSR-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM loading solution for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (ent-Calindol Amide, its enantiomer, and the positive control) in assay buffer containing a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 1-2 mM).

  • Fluorescence Measurement:

    • Place the plate in the microplate reader and record a baseline fluorescence reading.

    • Add the compound dilutions to the wells.

    • Immediately begin kinetic fluorescence readings (e.g., every 2 seconds for 3-5 minutes) to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data relative to the positive control response.

    • Plot the normalized response versus compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ or IC₅₀ values. As a negative control, ent-Calindol Amide is expected to show minimal to no activity.

References

ent-Calindol Amide-13C: A Technical Overview of its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Calindol Amide-13C is the 13C-labeled version of ent-Calindol Amide, the (S)-enantiomer of Calindol Amide. As an isotopically labeled compound, it serves as a valuable tool in drug discovery and development, particularly in studies requiring sensitive detection and quantification, such as in metabolic profiling and target engagement assays. This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and hypothesized mechanisms of action for ent-Calindol Amide and related indole-2-carboxamides. Due to the limited publicly available data specifically for the 13C-labeled variant, much of the information presented is extrapolated from studies on structurally similar compounds.

Chemical Properties

This compound, with the systematic name (S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide-13C, is a chiral indole-2-carboxamide derivative. The incorporation of a 13C atom in the carboxamide group provides a specific spectroscopic marker for this molecule.

PropertyValueSource
CAS Number 1217724-96-3[1]
Molecular Formula (13C)C20H18N2OInferred from related compounds
Molecular Weight Approximately 315.37 g/mol Inferred from related compounds
Appearance Not specified
Solubility Not specified
Stability Not specified

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general synthetic route for indole-2-carboxamides involves the coupling of an indole-2-carboxylic acid with a corresponding amine. For this compound, this would involve the reaction of 13C-labeled indole-2-carboxylic acid with (S)-1-(1-naphthyl)ethylamine.

Generalized Synthesis Protocol: Amide Coupling

The synthesis of indole-2-carboxamides can be achieved through standard amide bond formation reactions.[2][3] A common method involves the use of a coupling agent to activate the carboxylic acid, followed by the addition of the amine.

Materials:

  • 13C-labeled Indole-2-carboxylic acid

  • (S)-1-(1-naphthyl)ethylamine

  • A suitable coupling agent (e.g., EDC·HCl, BOP reagent)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • The 13C-labeled indole-2-carboxylic acid is dissolved in an anhydrous solvent.

  • The coupling agent and a non-nucleophilic base are added to the solution and stirred at room temperature to activate the carboxylic acid.

  • (S)-1-(1-naphthyl)ethylamine is added to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Indole_Acid 13C-Indole-2-carboxylic acid Activation Carboxylic Acid Activation Indole_Acid->Activation Amine (S)-1-(1-naphthyl)ethylamine Coupling Amide Bond Formation Amine->Coupling Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent Solvent->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Generalized workflow for the synthesis of this compound.

Hypothesized Mechanism of Action

The precise mechanism of action for ent-Calindol Amide has not been fully elucidated. However, based on studies of other indole derivatives, several potential mechanisms against bacterial pathogens have been proposed.[4] Indole compounds are known to possess a broad range of biological activities, and their antibacterial effects are likely multifactorial.

Potential Mechanisms of Action:

  • Disruption of Bacterial Cell Membranes: Some indole derivatives can intercalate into the bacterial cell membrane, leading to increased permeability, loss of membrane potential, and ultimately cell death.[5]

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Indole compounds have been shown to interfere with the signaling pathways involved in biofilm formation, making bacteria more susceptible to conventional antibiotics.[4]

  • Interference with Bacterial Cell Division: Some indole derivatives may inhibit key proteins involved in bacterial cell division, leading to the formation of filamentous cells and preventing replication.[4]

  • Inhibition of MmpL3: In mycobacteria, some indole-2-carboxamides have been shown to inhibit the essential mycolic acid transporter MmpL3, which is crucial for the formation of the mycobacterial cell wall.[6]

Hypothesized_MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects ent_Calindol_Amide This compound Cell_Membrane Bacterial Cell Membrane ent_Calindol_Amide->Cell_Membrane Intercalation Biofilm_Formation Biofilm Formation Pathways ent_Calindol_Amide->Biofilm_Formation Interference Cell_Division Cell Division Machinery ent_Calindol_Amide->Cell_Division Inhibition MmpL3 MmpL3 Transporter (in Mycobacteria) ent_Calindol_Amide->MmpL3 Inhibition Membrane_Disruption Increased Permeability, Loss of Membrane Potential Cell_Membrane->Membrane_Disruption Biofilm_Inhibition Inhibition of Biofilm Formation Biofilm_Formation->Biofilm_Inhibition Division_Arrest Inhibition of Cell Replication Cell_Division->Division_Arrest Mycolic_Acid_Transport_Inhibition Inhibition of Mycolic Acid Transport MmpL3->Mycolic_Acid_Transport_Inhibition

Hypothesized mechanisms of action for indole derivatives.

Experimental Protocols

While specific experimental protocols utilizing this compound are not detailed in the public literature, generalized protocols for assessing the antimicrobial activity of novel compounds are applicable. The 13C label would be particularly useful in quantitative mass spectrometry-based assays.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial culture (e.g., MRSA)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • A serial dilution of this compound is prepared in MHB in a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Positive (no compound) and negative (no bacteria) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.

In Vivo Efficacy in a Murine Sepsis Model

This protocol evaluates the in vivo efficacy of an antimicrobial agent in a systemic infection model.

Materials:

  • This compound formulated for in vivo administration

  • 6-8 week old female BALB/c mice

  • Pathogenic bacterial culture (e.g., MRSA)

  • Saline solution

Procedure:

  • Mice are acclimatized for at least one week.

  • A lethal dose of the bacterial suspension is injected intraperitoneally (IP) to induce sepsis.

  • This compound is administered at various doses via a chosen route (e.g., intravenous, intraperitoneal) at specific time points post-infection.

  • Control groups include a vehicle control and a positive control (a known effective antibiotic).

  • Animal survival is monitored for 7-14 days.

  • For bacterial burden analysis, a subset of mice can be euthanized at a specific time point, and organs (e.g., spleen, liver) are harvested, homogenized, and plated to enumerate colony-forming units (CFU).[4]

Experimental_Workflow Start Start: Compound of Interest (this compound) In_Vitro In Vitro Screening Start->In_Vitro MIC MIC Assay In_Vitro->MIC MBC MBC Assay In_Vitro->MBC Time_Kill Time-Kill Assay In_Vitro->Time_Kill Mechanism Mechanism of Action Studies MIC->Mechanism MBC->Mechanism Time_Kill->Mechanism Membrane_Perm Membrane Permeability Assay Mechanism->Membrane_Perm Biofilm_Inhib Biofilm Inhibition Assay Mechanism->Biofilm_Inhib In_Vivo In Vivo Efficacy Mechanism->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity Mouse_Model Murine Infection Model In_Vivo->Mouse_Model PK_PD Pharmacokinetics/ Pharmacodynamics Mouse_Model->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

References

The Significance of ¹³C Labeling in ent-Calindol Amide for Pharmaceutical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of carbon-13 (¹³C) isotopic labeling in the research and development of ent-Calindol Amide, an indole derivative with potential therapeutic applications. While direct research on ¹³C-labeled ent-Calindol Amide is emerging, this document extrapolates from established principles of isotopic labeling in drug discovery to delineate its significance. The incorporation of ¹³C into the molecular structure of ent-Calindol Amide provides a powerful and indispensable tool for elucidating its pharmacokinetic profile, metabolic fate, and mechanism of action.

The Core of ¹³C Labeling in Drug Development

Stable isotope labeling, particularly with ¹³C, is a cornerstone of modern pharmaceutical research. Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, ensuring safety in handling and facilitating human studies.[1] The slight increase in mass due to the ¹³C atom allows for the differentiation of the labeled drug from its endogenous counterparts, enabling precise tracking and quantification in complex biological systems.[1] This technique is instrumental in overcoming challenges such as ion suppression in mass spectrometry and the lack of appropriate internal standards for metabolite quantification.[2]

The primary applications and significance of ¹³C labeling in the context of ent-Calindol Amide research are multifaceted:

  • Elucidation of Metabolic Pathways: ¹³C labeling enables the unequivocal identification of metabolites in in vitro and in vivo systems. By tracing the ¹³C atoms, researchers can map the biotransformation pathways of ent-Calindol Amide, identifying sites of oxidation, hydrolysis, or conjugation. This is crucial for understanding the drug's clearance mechanisms and identifying potentially active or toxic metabolites.

  • Precise Pharmacokinetic Analysis: The use of ¹³C-labeled ent-Calindol Amide as an internal standard in isotope dilution mass spectrometry allows for highly accurate and precise quantification of the parent drug and its metabolites in biological matrices such as plasma, urine, and tissues.[2] This method corrects for variations in sample extraction and instrument response, providing reliable data for pharmacokinetic modeling.

  • Definitive Bioavailability Studies: Co-administration of an intravenous ¹³C-labeled microdose with an oral unlabeled dose allows for the determination of absolute bioavailability without the need for a washout period, accelerating clinical development.

  • Mechanism of Action Studies: ¹³C labeling is instrumental in target engagement studies. For instance, in protein-based NMR studies, changes in the chemical shifts of a ¹³C-labeled ligand upon binding to its protein target can provide atomic-level information about the binding site and conformational changes.[3][4]

Quantitative Data Presentation

The application of ¹³C-labeled ent-Calindol Amide generates a wealth of quantitative data crucial for regulatory submissions and advancing the drug development program. The following tables provide illustrative examples of the types of data that can be obtained.

Table 1: Hypothetical Pharmacokinetic Parameters of ent-Calindol Amide in Human Plasma Following a Single Oral Dose, Determined Using a ¹³C-Labeled Internal Standard.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL150 ± 25
Tmax (Time to Cmax)h2.0 ± 0.5
AUC(0-t) (Area Under the Curve)ng·h/mL980 ± 120
t1/2 (Half-life)h8.5 ± 1.2
CL/F (Apparent Clearance)L/h5.2 ± 0.8
Vd/F (Apparent Volume of Distribution)L350 ± 45

Table 2: Illustrative Metabolic Profile of ent-Calindol Amide in Human Liver Microsomes (HLM) Incubated with ¹³C-ent-Calindol Amide.

MetaboliteFormation Rate (pmol/min/mg protein)Percentage of Total Metabolism
M1 (Hydroxylation)15.2 ± 2.145%
M2 (N-dealkylation)8.9 ± 1.526%
M3 (Glucuronidation)6.5 ± 0.919%
Other Minor Metabolites3.2 ± 0.510%

Key Experimental Protocols

Detailed and robust experimental protocols are fundamental to obtaining high-quality data. Below are representative methodologies for key experiments involving ¹³C-labeled ent-Calindol Amide.

Protocol 1: Synthesis of ¹³C-ent-Calindol Amide

This protocol is a representative synthesis for introducing a ¹³C label into the indole core, a common strategy to ensure the label is not lost during metabolism.[5]

Objective: To synthesize ent-Calindol Amide with a ¹³C label in the indole ring for use in metabolic and pharmacokinetic studies.

Materials:

  • ¹³C-labeled aniline (specific position of labeling to be determined based on synthetic feasibility and desired metabolic tracer stability)

  • Appropriate reagents for indole synthesis (e.g., via Fischer, Bischler, or other established indole synthetic routes)

  • Reagents for amidation

  • Solvents (e.g., toluene, DMF, DCM)

  • Purification materials (silica gel for column chromatography)

Procedure:

  • Indole Ring Formation: React ¹³C-labeled aniline with a suitable partner (e.g., an α-haloketone in a Bischler-like synthesis) to form the ¹³C-labeled indole core. The reaction conditions (temperature, catalyst, and reaction time) will be optimized based on the specific synthetic route chosen.

  • Functionalization: Introduce the necessary functional groups onto the indole core to build the complete structure of ent-Calindol Amide. This may involve multiple synthetic steps.

  • Amidation: Couple the functionalized indole intermediate with the appropriate amine to form the final amide bond of ent-Calindol Amide.

  • Purification: Purify the final ¹³C-labeled ent-Calindol Amide using column chromatography to achieve high purity (>98%).

  • Characterization: Confirm the structure and isotopic enrichment of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of ¹³C-ent-Calindol Amide in HLM.

Materials:

  • ¹³C-ent-Calindol Amide

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation: Prepare a stock solution of ¹³C-ent-Calindol Amide in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, pre-warm HLM and the NADPH regenerating system in phosphate buffer at 37°C.

  • Initiation of Reaction: Add ¹³C-ent-Calindol Amide to the incubation mixture to initiate the metabolic reaction. The final substrate concentration is typically 1 µM.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of ¹³C-ent-Calindol Amide at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining ¹³C-ent-Calindol Amide versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following diagrams are generated using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis & Modeling synthesis Synthesis of ¹³C-ent-Calindol Amide purification Purification (>98% Purity) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) characterization->metabolic_stability pk_study Pharmacokinetic (PK) Study characterization->pk_study metabolite_id Metabolite Identification metabolic_stability->metabolite_id lc_ms LC-MS/MS Bioanalysis metabolite_id->lc_ms adme_study ADME Study (Mass Balance) pk_study->adme_study adme_study->lc_ms pk_modeling PK Modeling & Simulation lc_ms->pk_modeling

Caption: Experimental workflow for utilizing ¹³C-labeled ent-Calindol Amide.

signaling_pathway ent_calindol ent-Calindol Amide receptor Hypothetical Target Receptor/Enzyme ent_calindol->receptor Binding downstream_kinase Downstream Kinase receptor->downstream_kinase Activation/Inhibition transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylation cellular_response Cellular Response (e.g., Anti-proliferative) transcription_factor->cellular_response Gene Expression Modulation

Caption: Hypothesized signaling pathway for ent-Calindol Amide.

Disclaimer: The precise mechanism of action for ent-Calindol Amide is not yet fully elucidated.[6] This diagram represents a generalized pathway that could be investigated using techniques amenable to ¹³C-labeled compounds, such as target engagement studies.

Conclusion

The strategic incorporation of a ¹³C label into ent-Calindol Amide is not merely a technical exercise but a fundamental enabler of its preclinical and clinical development. It provides the analytical precision required to confidently assess its absorption, distribution, metabolism, and excretion, and offers sophisticated tools to probe its molecular mechanism of action. For researchers, scientists, and drug development professionals, leveraging ¹³C-labeled ent-Calindol Amide will be critical in navigating the complexities of the drug development pipeline and ultimately realizing its therapeutic potential.

References

Potential Therapeutic Applications of ent-Calindol Amide and Other Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a significant and versatile scaffold in modern drug discovery, demonstrating a wide array of biological activities.[1][2] These compounds are integral to the structure of essential biomolecules like serotonin and melatonin and form the basis for numerous therapeutic agents.[3] The indole nucleus has been successfully incorporated into drugs for cancer treatment, infectious disease management, and anti-inflammatory therapies.[1][2] This technical guide focuses on ent-Calindol Amide, a specific indole derivative, and explores its potential therapeutic applications, drawing insights from the broader family of indole-based compounds. While direct research on ent-Calindol Amide is limited, this document extrapolates potential methodologies and applications based on related structures.[4]

Synthesis of ent-Calindol Amide

The synthesis of ent-Calindol Amide, the (S)-enantiomer of Calindol Amide, can be achieved through a convergent synthetic approach. This strategy involves the independent synthesis of two key intermediates: (S)-1-(naphthalen-1-yl)ethan-1-amine and indole-2-carboxaldehyde. These intermediates are then coupled via reductive amination to form ent-Calindol, which is subsequently acylated to yield the final amide product.

A plausible synthetic pathway is outlined below:

G A (S)-1-(naphthalen-1-yl)ethan-1-amine C Reductive Amination (e.g., NaBH(OAc)3) A->C B Indole-2-carboxaldehyde B->C D ent-Calindol C->D Coupling E Acylation (e.g., Acetyl chloride, Base) D->E F ent-Calindol Amide E->F Final Product

Figure 1: Proposed convergent synthetic pathway for ent-Calindol Amide.

Potential Therapeutic Applications

While the specific therapeutic applications of ent-Calindol Amide are yet to be fully elucidated, the broader class of indole derivatives exhibits a range of promising biological activities.

Antimicrobial Activity

Indole scaffolds have garnered significant attention for the development of novel antimicrobial agents, particularly in the face of rising multidrug-resistant pathogens.[4] Studies on various indole derivatives have revealed several hypothesized mechanisms of action against bacteria and fungi.[4]

Hypothesized Mechanisms of Antimicrobial Action:

  • Disruption of Cell Membrane Integrity: Indole compounds can interfere with the bacterial cell membrane, leading to increased permeability and cell death.[4]

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance, and some indole derivatives have been shown to inhibit their formation.[4]

  • Interference with Bacterial Cell Division: These compounds may disrupt essential processes involved in bacterial replication.[4]

The workflow for evaluating the antimicrobial potential of a compound like ent-Calindol Amide would typically involve a series of in vitro and in vivo assays.

G A Compound Synthesis (ent-Calindol Amide) B In Vitro Screening A->B C Determination of Minimum Inhibitory Concentration (MIC) B->C D Mechanism of Action Studies B->D E In Vivo Efficacy Studies (e.g., Murine Sepsis Model) C->E D->E F Lead Optimization E->F

Figure 2: General workflow for antimicrobial drug discovery.
Modulation of the Calcium-Sensing Receptor (CaSR)

ent-Calindol Amide is the enantiomer of Calindol Amide. Calindol, the (R)-enantiomer, is known as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[5] The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis.[1] Calcimimetics, which enhance the sensitivity of the CaSR to extracellular calcium, are used in the treatment of hyperparathyroidism.[5]

A comprehensive structure-activity relationship study of Calindol derivatives has shown that modifications to the indole ring can significantly impact potency and selectivity.[5] For instance, the introduction of a nitro group at the 7-position of the indole resulted in a 6-fold increase in activity.[5]

The signaling pathway for CaSR activation by a calcimimetic like Calindol involves allosteric modulation, leading to downstream intracellular signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A Extracellular Ca²⁺ C Calcium-Sensing Receptor (CaSR) A->C Binds to Extracellular Domain B Calindol Derivative (Positive Allosteric Modulator) B->C Binds to Transmembrane Domain D G-protein Activation (Gq/11) C->D E Phospholipase C (PLC) Activation D->E F IP₃ and DAG Production E->F G ↑ Intracellular Ca²⁺ F->G H Biological Response (e.g., ↓ PTH secretion) G->H

Figure 3: Hypothesized signaling pathway for CaSR modulation by a Calindol derivative.

Quantitative Data

CompoundEC50 (nM)[5]Notes
Calindol ((R)-enantiomer)120Positive allosteric modulator of CaSR.
7-nitrocalindol206-fold more active than Calindol.
4-phenylcalindol~120Equipotent to Calindol.
4-hydroxycalindol~120Equipotent to Calindol.
5-hydroxycalindol~120Equipotent to Calindol.

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted for the evaluation of the antimicrobial activity of a novel compound like ent-Calindol Amide.

Objective: To determine the lowest concentration of ent-Calindol Amide that inhibits the visible growth of a microorganism.

Materials:

  • ent-Calindol Amide

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of ent-Calindol Amide in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL).

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed, either visually or by measuring optical density.

In Vivo Murine Sepsis Model

This protocol provides a framework for evaluating the in vivo efficacy of ent-Calindol Amide in a systemic infection model.

Objective: To evaluate the in vivo efficacy of ent-Calindol Amide in a murine model of sepsis.

Materials:

  • ent-Calindol Amide formulation for in vivo administration

  • 6-8 week old female BALB/c mice

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Saline solution

  • Syringes and needles

Procedure:

  • Acclimatize mice for at least one week prior to the experiment.

  • Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial suspension.

  • Administer ent-Calindol Amide at various doses via a chosen route (e.g., intravenous, intraperitoneal) at specific time points post-infection (e.g., 1 and 12 hours).

  • Include a vehicle control group and a positive control group (treated with a known effective antibiotic).

  • Monitor survival over a period of 7-14 days.

  • For bacterial burden determination, a subset of mice can be euthanized at a specified time point (e.g., 24 hours), and organs (e.g., spleen, liver) harvested, homogenized, and plated to enumerate colony-forming units (CFU).

Conclusion

ent-Calindol Amide, as an indole derivative, belongs to a class of compounds with significant therapeutic potential. While specific data on its biological activity is currently limited, the known antimicrobial and CaSR modulatory activities of related indole compounds provide a strong rationale for its further investigation. The synthetic pathways, experimental protocols, and hypothesized mechanisms of action outlined in this guide offer a foundational framework for researchers and drug development professionals to explore the therapeutic applications of ent-Calindol Amide and other novel indole derivatives. Future studies are warranted to elucidate its precise mechanism of action and to establish its efficacy and safety profile in various disease models.

References

An In-depth Technical Guide on the Safe Handling of ent-Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for ent-Calindol Amide-13C is publicly available. The following safety information is extrapolated from SDSs of structurally related indole-2-carboxamide compounds. Researchers must perform their own risk assessment before handling this compound and consult the supplier for a specific SDS if available. All handling should be conducted by trained personnel in a controlled laboratory setting.

This guide provides a comprehensive overview of the safety considerations and handling precautions for this compound, a research-grade chemical intermediate. Given the absence of a dedicated Safety Data Sheet, this document synthesizes data from closely related indole-2-carboxamide compounds to offer a robust framework for researchers, scientists, and drug development professionals.

Section 1: Chemical Identification and Physical Properties

This compound is an isotopically labeled form of a Calindol intermediate. Calindol is known as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] The "-13C" designation indicates the presence of a carbon-13 isotope, making it useful in metabolic studies or as an internal standard.

PropertyDataSource
Chemical Name This compound-
Synonyms (S)-N-[1-(1-Naphthyl)ethyl]indole-2-carboxamide-13C-
CAS Number 1217724-96-3-
Appearance Likely a solidInferred
Storage Store at 2-8°CInferred from related compounds

Section 2: Hazard Identification and Classification

Based on data from related indole-2-carboxamide compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are expected to be skin, eye, and respiratory tract irritation.[3]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Section 3: Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires stringent adherence to standard laboratory safety protocols to minimize exposure.

Experimental Protocol for Safe Handling:

  • Preparation: Before handling, ensure a designated workspace is clean and uncluttered. A chemical fume hood is mandatory for all operations involving the solid compound or its solutions.

  • PPE: Don a standard laboratory coat, nitrile gloves (or other chemically resistant gloves), and ANSI-approved safety glasses with side shields. A face shield may be required for operations with a high risk of splashing.

  • Weighing: To weigh the solid, carefully transfer the required amount from the stock container to a tared weigh boat or paper inside the fume hood. Use anti-static tools if necessary. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solvent to the weighed solid slowly. Cap the container securely before mixing or vortexing.

  • Post-Handling: After use, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol). Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Protective MeasureSpecification
Engineering Controls Work in a certified chemical fume hood.
Eye/Face Protection Safety glasses with side shields or goggles.
Skin Protection Laboratory coat and chemically resistant gloves (e.g., nitrile).
Respiratory Protection Not required if handled in a fume hood. If dust is generated outside a hood, a NIOSH-approved respirator with a particulate filter is necessary.

Section 4: First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Evacuate the area. Wear appropriate PPE. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. For large spills, contact environmental health and safety personnel.

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

Experimental Protocol for Waste Disposal:

  • Segregation: Collect all solid waste (e.g., contaminated weigh paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[5][6]

  • Labeling: The waste container label must include the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers closed at all times except when adding waste.[6][7]

  • Pickup: Arrange for waste disposal through your institution's environmental health and safety office.

Section 6: Biological Activity and Signaling Pathway

Calindol is a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1][8] PAMs do not activate the receptor on their own but enhance the receptor's response to its endogenous ligand, in this case, extracellular calcium (Ca²⁺). The activation of CaSR by Ca²⁺, potentiated by Calindol, initiates a signaling cascade, primarily through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC).

Calindol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaSR CaSR (Calcium-Sensing Receptor) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Extracellular Ca²⁺ Ca->CaSR Binds Calindol This compound (as Calindol) Calindol->CaSR Potentiates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers

Caption: Signaling pathway of Calindol as a CaSR positive allosteric modulator.

Section 7: Experimental Workflow for Safe Use

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment 1. Risk Assessment (Review SDS/Literature) PrepWorkspace 2. Prepare Workspace (Fume Hood) RiskAssessment->PrepWorkspace DonPPE 3. Don Appropriate PPE PrepWorkspace->DonPPE Weighing 4. Weigh Compound DonPPE->Weighing Dissolution 5. Prepare Solution Weighing->Dissolution Experiment 6. Perform Experiment Dissolution->Experiment Decontaminate 7. Decontaminate Workspace Experiment->Decontaminate SegregateWaste 8. Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE 9. Doff & Dispose PPE SegregateWaste->DoffPPE WashHands 10. Wash Hands DoffPPE->WashHands

Caption: General workflow for safe laboratory handling of chemical compounds.

References

The Discovery and Enantiomeric Journey of Calindol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calindol, chemically known as (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine, is a potent and selective positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). As a second-generation calcimimetic, it emerged from the pioneering research on CaSR modulators aimed at treating disorders of calcium homeostasis, such as secondary hyperparathyroidism. Although Calindol did not achieve clinical use, its study has provided valuable insights into the structure-activity relationships of calcimimetics and the crucial role of stereochemistry in their pharmacological activity. This technical guide provides an in-depth exploration of the discovery, history, and enantiomeric properties of Calindol, complete with experimental methodologies and pathway visualizations.

Discovery and History

The journey to the discovery of Calindol is rooted in the broader history of calcimimetics. The field was pioneered by NPS Pharmaceuticals, where researchers, led by Dr. Edward F. Nemeth, discovered that small organic molecules could act as allosteric modulators of the CaSR. This was a significant breakthrough, as the receptor's natural ligand is an inorganic ion, calcium. Their work in the 1990s led to the identification of a class of phenylalkylamine compounds that could mimic the effect of calcium on the CaSR, leading to the term "calcimimetics."

The Enantiomers of Calindol: A Tale of Two Mirror Images

A critical aspect of Calindol's pharmacology is its chirality. The molecule possesses a single stereocenter at the carbon atom of the ethylamine moiety, giving rise to two enantiomers: (R)-Calindol and (S)-Calindol.

Pharmacological Activity

As with many chiral drugs, the biological activity of Calindol is highly dependent on its stereochemistry. The (R)-enantiomer is the biologically active form, acting as a potent positive allosteric modulator of the CaSR. In contrast, the (S)-enantiomer, sometimes referred to as ent-Calindol, is reported to be functionally inactive. This stark difference in activity highlights the specific three-dimensional requirements for binding and modulation of the CaSR.

Table 1: Pharmacological Data of Calindol Enantiomers and Derivatives

CompoundChemical NameEC50 (nM)Reference
(R)-Calindol (R)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine120[1]
(S)-Calindol (ent-Calindol) (S)-N-((1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amineFunctionally inactive[1]
7-nitrocalindol(R)-N-((7-nitro-1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amine20[1]
4-phenylcalindol(R)-N-((4-phenyl-1H-indol-2-yl)methyl)-1-(naphthalen-1-yl)ethan-1-amineEquipotent to Calindol[1]
4-hydroxycalindol(R)-2-(((1-(naphthalen-1-yl)ethyl)amino)methyl)-1H-indol-4-olEquipotent to Calindol[1]

Experimental Protocols

Proposed Enantioselective Synthesis of (R)-Calindol

While a specific protocol for Calindol's synthesis is not publicly detailed, a plausible enantioselective route can be constructed based on the synthesis of its key chiral intermediate, (R)-1-(1-naphthyl)ethylamine, and subsequent coupling with an indole derivative.

Step 1: Enantioselective Synthesis of (R)-1-(1-naphthyl)ethylamine

This can be achieved via asymmetric reductive amination of 1'-acetonaphthone. A method adapted from a patented procedure for a similar transformation is presented below.

  • Materials: 1'-acetonaphthone, ammonium formate, a chiral ruthenium catalyst such as chloro{--INVALID-LINK--amido}(p-cymene)ruthenium(II), isopropanol, sodium carbonate solution (20%), dichloromethane, anhydrous sodium sulfate.

  • Procedure:

    • In a reaction vessel, dissolve 1'-acetonaphthone in isopropanol under a nitrogen atmosphere.

    • Add the chiral ruthenium catalyst.

    • Add ammonium formate and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, add water to the reaction mixture and adjust the pH to 9 with a 20% sodium carbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude (R)-1-(1-naphthyl)ethylamine by vacuum distillation to yield a light yellow oil. The enantiomeric excess can be determined by chiral HPLC.

Step 2: Synthesis of 2-(chloromethyl)-1H-indole

  • Materials: Indole-2-methanol, thionyl chloride, dichloromethane.

  • Procedure:

    • Dissolve indole-2-methanol in dichloromethane and cool the solution to 0°C.

    • Slowly add thionyl chloride to the cooled solution.

    • Allow the reaction to stir at 0°C for 1-2 hours.

    • Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain 2-(chloromethyl)-1H-indole. This compound can be unstable and should be used immediately in the next step.

Step 3: Coupling of (R)-1-(1-naphthyl)ethylamine and 2-(chloromethyl)-1H-indole

  • Materials: (R)-1-(1-naphthyl)ethylamine, 2-(chloromethyl)-1H-indole, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), acetonitrile.

  • Procedure:

    • Dissolve (R)-1-(1-naphthyl)ethylamine and 2-(chloromethyl)-1H-indole in acetonitrile.

    • Add DIPEA to the mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford (R)-Calindol.

Chiral Resolution of Racemic Calindol

An alternative to enantioselective synthesis is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent.

  • Materials: Racemic Calindol, a chiral acid such as D-(-)-tartaric acid, a suitable solvent system (e.g., ethanol/water mixture).

  • Procedure:

    • Dissolve racemic Calindol in a heated ethanol/water solution.

    • In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in the same solvent system.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.

    • The salt of one diastereomer will preferentially crystallize out of the solution.

    • Collect the crystals by filtration and wash with a cold solvent.

    • To recover the free base, dissolve the crystals in water and basify the solution with a suitable base (e.g., sodium hydroxide) to pH > 10.

    • Extract the free base with an organic solvent like dichloromethane.

    • Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched Calindol.

    • The enantiomeric excess should be determined by chiral HPLC. The other enantiomer can be recovered from the mother liquor.

Signaling Pathways and Experimental Workflows

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Calindol, as a positive allosteric modulator, enhances the sensitivity of the CaSR to extracellular calcium. The activation of the CaSR initiates a cascade of intracellular signaling events primarily through the G-protein subtypes Gq/11 and Gi/o.

CaSR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ca Ca²⁺ CaSR CaSR Ca->CaSR Calindol Calindol Calindol->CaSR Allosteric Modulation Gq11 Gq/11 CaSR->Gq11 Activates Gio Gi/o CaSR->Gio Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_intra ↑ [Ca²⁺]i ER->Ca_intra Releases Ca²⁺ MAPK MAPK Pathway PKC->MAPK AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

CaSR signaling pathways activated by Calindol.
Experimental Workflow for Determining Calindol's Bioactivity

The following diagram illustrates a typical workflow for assessing the in vitro potency of a CaSR modulator like Calindol.

Bioactivity_Workflow cluster_cell_culture Cell Culture & Plating cluster_assay_prep Assay Preparation cluster_measurement Measurement & Analysis cluster_result Result culture Culture HEK293 cells stably expressing CaSR plate Plate cells in multi-well plates culture->plate dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate->dye_loading readout Measure fluorescence changes upon compound addition using a plate reader dye_loading->readout compound_prep Prepare serial dilutions of Calindol enantiomers compound_prep->readout analysis Analyze dose-response data and calculate EC₅₀ values readout->analysis result Potency determination and enantiomer comparison analysis->result

Workflow for in vitro bioactivity assessment.

Conclusion

Calindol stands as a noteworthy example in the development of calcimimetics, particularly for its clear demonstration of the importance of stereochemistry in drug-receptor interactions. Although it did not progress to clinical use, the study of Calindol and its enantiomers has contributed significantly to our understanding of the Calcium-Sensing Receptor. The proposed synthetic and resolution protocols, along with the detailed signaling pathways, provide a comprehensive resource for researchers in the field of drug discovery and pharmacology who are interested in the continued exploration of CaSR modulators. The stark difference in activity between its (R) and (S) enantiomers serves as a powerful reminder of the three-dimensional nature of pharmacology and the necessity of considering stereoisomerism in drug design and development.

References

An In-depth Technical Guide to Isotopic Labeling for Tracing Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling, a powerful technique for tracing the flow of atoms through metabolic networks. By replacing atoms in a molecule with their heavier, non-radioactive stable isotopes, researchers can track the journey of these labeled compounds through various biochemical reactions, providing a dynamic view of cellular metabolism.[1][2] This approach is instrumental in quantifying metabolic fluxes, elucidating disease mechanisms, and identifying novel therapeutic targets.[3][4]

Core Principles of Stable Isotopic Labeling

The foundation of isotopic labeling lies in introducing a substrate (a "tracer") enriched with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1][5] Unlike radioactive isotopes, stable isotopes are non-radioactive and do not decay, making them safe and effective for a wide range of studies, including those in humans.[5]

The organism or cell metabolizes this labeled compound, incorporating the heavy isotopes into downstream metabolites.[1] The key principle is that while the labeled atom behaves almost identically to its unlabeled counterpart in biochemical reactions, its increased mass allows it to be detected and distinguished by analytical instruments.[2]

Key Concepts:

  • Isotopes & Isotopologues: Isotopes are variants of an element with the same number of protons but different numbers of neutrons.[1] When a metabolite incorporates one or more heavy isotopes, it is termed an isotopologue. The resulting pattern of isotopologues is known as the Mass Isotopomer Distribution (MID).[6]

  • Metabolic Flux: This is the rate of turnover of metabolites through a metabolic pathway.[1] Stable isotope labeling is a primary method for quantifying metabolic flux, offering a snapshot of the activity of cellular enzymatic reactions.[3][7]

  • Mass Isotopomer Distribution Analysis (MIDA): MIDA is a technique that uses the statistical analysis of mass isotopomer patterns in a polymer (like a fatty acid or glucose) to determine the isotopic enrichment of the precursor pool from which it was synthesized.[8][9][10] This allows for the calculation of the fraction of molecules that were newly synthesized during the experiment.[8][9]

The primary analytical methods for detecting isotopologues are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11] MS separates molecules based on their mass-to-charge ratio, allowing for the quantification of different mass isotopologues (e.g., M+0, M+1, M+2).[1] High-resolution MS is particularly powerful for resolving isotopologues with small mass differences.[12] NMR, while less sensitive, can provide precise information on the specific position of the labeled atom within a molecule.[1]

Experimental Workflow and Key Protocols

A successful isotopic labeling experiment requires meticulous planning and execution, from experimental design to data analysis. The general workflow is depicted below.

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Cell Culture & Labeling cluster_2 Phase 3: Sample Preparation cluster_3 Phase 4: Analysis A Select Tracer (e.g., U-13C-Glucose) B Define Labeling Time (Steady-State vs. Kinetic) A->B C Seed & Grow Cells B->C D Switch to Labeled Medium C->D E Incubate for Defined Time D->E F Quench Metabolism (e.g., Cold Methanol) E->F G Extract Metabolites F->G H LC-MS / GC-MS / NMR Analysis G->H I Data Processing (Peak Integration, MID Correction) H->I J Metabolic Flux Analysis (MFA) I->J G cluster_TCA TCA Cycle (Mitochondria) Glc Glucose (6C) [13C6] G6P G6P (6C) [13C6] Glc->G6P FBP FBP (6C) [13C6] G6P->FBP GAP GAP (3C) [13C3] FBP->GAP PYR Pyruvate (3C) [13C3] GAP->PYR LAC Lactate (3C) [13C3] PYR->LAC AcCoA Acetyl-CoA (2C) [13C2] PYR->AcCoA CIT Citrate (6C) [13C2] AcCoA->CIT + OAA AKG α-KG (5C) [13C2] CIT->AKG 1st Turn MAL Malate (4C) [13C2] AKG->MAL OAA OAA (4C) [13C2] MAL->OAA G cluster_signal Signaling Cascade cluster_metabolism Metabolic Response GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt (Active) PI3K->Akt GLUT Glucose Transporter (GLUT1/4) Akt->GLUT Upregulates Translocation Glycolysis Glycolysis Akt->Glycolysis Activates Enzymes (e.g., PFK) Glucose [13C]-Glucose Glucose->Glycolysis PPP Pentose Phosphate Pathway Glycolysis->PPP Biosynthesis TCA TCA Cycle Glycolysis->TCA Lipid Lipid Synthesis TCA->Lipid via Citrate

References

The Isotopic Fingerprint: A Technical Guide to 13C Labeled Compounds in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing 13C labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies. The strategic incorporation of the stable, non-radioactive isotope carbon-13 (¹³C) into drug candidates offers a powerful tool to trace their metabolic fate, elucidate biotransformation pathways, and quantify metabolic fluxes with high precision. This guide details the fundamental concepts, experimental protocols, data interpretation, and advanced applications of ¹³C labeling in drug development.

Core Principles of 13C Isotopic Labeling

Isotopic labeling is a technique that involves the substitution of one or more atoms of a molecule with their isotope. In the context of drug metabolism, a drug molecule is synthesized with one or more ¹²C atoms replaced by ¹³C atoms.[1] This substitution results in a molecule that is chemically identical to the parent drug but has a distinct, slightly higher mass. This mass difference is the key to tracing the molecule and its metabolites through complex biological systems.

The fundamental principle lies in the ability of modern analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to differentiate between the ¹²C and ¹³C-containing molecules.[1] When a ¹³C labeled drug is administered, it follows the same metabolic pathways as the unlabeled drug. By analyzing biological samples (e.g., plasma, urine, tissues) at various time points, researchers can identify and quantify the parent drug and its metabolites based on their unique mass signatures.

Advantages of Using ¹³C Labeling:

  • Non-Radioactive: Unlike ¹⁴C, ¹³C is a stable isotope, eliminating the need for specialized handling and disposal of radioactive materials.[1]

  • High Specificity: The precise mass shift allows for the unambiguous identification of drug-related material against a complex biological background.

  • Quantitative Accuracy: ¹³C labeled compounds can serve as ideal internal standards for quantitative analysis, correcting for variations in sample preparation and instrument response.

  • Mechanistic Insights: The position of the ¹³C label within the molecule can be strategically chosen to probe specific metabolic reactions and identify sites of biotransformation.

  • Metabolic Flux Analysis: This technique is the gold standard for quantifying the rates (fluxes) of metabolic pathways.[2]

Quantitative Data in 13C Labeling Studies

Clear and concise presentation of quantitative data is crucial for the interpretation of drug metabolism studies. The following tables provide essential reference data.

Table 1: Natural Abundance of Carbon Isotopes [3][4][5][6]

IsotopeAtomic Mass (Da)Natural Abundance (%)Nuclear Spin (I)
¹²C12.00000098.930
¹³C13.0033551.071/2

Table 2: Typical ¹³C Enrichment Levels in Metabolic Studies [7]

Study TypeTypical ¹³C EnrichmentPurpose
Tracer Experiments5-99%To trace the metabolic fate of a compound.
Metabolic Flux Analysis (MFA)20-99%To achieve isotopic steady-state for flux calculations.
Isotopic Ratio Outlier Analysis (IROA)5% and 95%To differentiate biological signals from artifacts and determine the number of carbon atoms.

Experimental Protocols

The successful application of ¹³C labeling in drug metabolism studies relies on meticulously planned and executed experimental protocols. The following sections outline the key methodologies.

Experimental Design and Tracer Selection

The first step in any ¹³C labeling study is a robust experimental design.[2] This involves defining the research question, selecting the appropriate biological system (e.g., cell culture, animal model), and choosing the optimal ¹³C labeled tracer. The position of the ¹³C label(s) on the drug molecule is critical and should be chosen to provide the most informative data for the metabolic pathways under investigation. For instance, labeling a specific carbon atom can help determine if that part of the molecule is cleaved during metabolism.

General Workflow for a ¹³C Labeling Experiment

The overall process can be broken down into several key stages, from the administration of the labeled compound to the final data analysis.

G General Workflow of a 13C Labeling Experiment A Experimental Design & 13C Tracer Synthesis B Administration of 13C Labeled Compound (In Vitro or In Vivo) A->B C Sample Collection (e.g., Plasma, Urine, Tissues) B->C D Metabolite Extraction & Sample Preparation C->D E Analytical Detection (MS and/or NMR) D->E F Data Processing & Analysis E->F G Metabolite Identification & Pathway Elucidation F->G H Quantitative Analysis (Pharmacokinetics, Metabolic Flux) F->H

General workflow for a 13C labeling experiment.

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for accurate and sensitive analysis of ¹³C labeled metabolites by mass spectrometry.

Protocol for Metabolite Extraction from Plasma:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.

Analytical Techniques

Mass spectrometry is the most commonly used technique for analyzing ¹³C labeled compounds due to its high sensitivity and ability to provide information on the mass-to-charge ratio of molecules.[8] The incorporation of ¹³C atoms results in a predictable mass shift in the parent drug and its metabolites, allowing for their selective detection.

Key MS-based approaches:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for analyzing complex biological samples. The liquid chromatography step separates the metabolites before they are introduced into the mass spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the analysis of volatile and thermally stable metabolites. Derivatization is typically required to increase the volatility of the analytes.[9]

  • Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the ions and analyzing the resulting fragment ions. This is invaluable for identifying unknown metabolites.

NMR spectroscopy provides detailed structural information about molecules.[1] In the context of ¹³C labeling, NMR can be used to determine the exact position of the ¹³C label within a molecule, which is crucial for elucidating metabolic pathways.[1]

Protocol for 1D ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Instrument Setup: Place the sample in the NMR spectrometer and lock onto the deuterium signal of the solvent.

  • Parameter Optimization: Set the appropriate acquisition parameters, including the number of scans (ns), delay time (d1), and receiver gain (rga).

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

  • Data Processing: Perform a Fourier transform of the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum.

  • Spectral Analysis: Analyze the chemical shifts and coupling constants to determine the structure and the position of the ¹³C label.

Application in Elucidating Metabolic Pathways

A primary application of ¹³C labeling is to trace the flow of carbon atoms through metabolic pathways. By analyzing the labeling patterns in downstream metabolites, researchers can deduce the activity of different pathways.

Glycolysis and the Tricarboxylic Acid (TCA) Cycle

The metabolism of a drug can significantly impact or be impacted by central carbon metabolism. Using ¹³C labeled glucose, for example, allows for the investigation of how a drug affects glycolysis and the TCA cycle.

G Tracing 13C through Glycolysis and the TCA Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose [U-13C]Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P Pyruvate [U-13C]Pyruvate G3P->Pyruvate AcetylCoA [1,2-13C]Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Tracing ¹³C from glucose through glycolysis and the TCA cycle.

When cells are incubated with uniformly labeled [U-¹³C]glucose, the carbon backbone of glycolytic intermediates and subsequently TCA cycle intermediates will become fully labeled.[10] By measuring the mass isotopologue distribution (MID) of these intermediates, the relative contribution of glucose to the TCA cycle can be quantified. Any dilution in the ¹³C enrichment would indicate the influx of carbon from other sources.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful computational technique that uses the isotopic labeling patterns in metabolites to calculate the intracellular metabolic fluxes.[11] This provides a quantitative understanding of the cellular metabolic state and how it is perturbed by a drug.

G Metabolic Flux Analysis (MFA) Workflow A 13C Tracer Experiment B Measure Labeling Patterns (MS and/or NMR) A->B D Computational Flux Estimation B->D C Metabolic Network Model C->D E Metabolic Flux Map D->E F Statistical Validation E->F

Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The use of ¹³C labeled compounds is an indispensable tool in modern drug metabolism research. From elucidating complex biotransformation pathways to providing quantitative insights into metabolic fluxes, ¹³C labeling offers a level of detail and accuracy that is unmatched by other techniques. As analytical technologies continue to advance, the applications of stable isotope labeling in drug discovery and development are expected to expand, further enhancing our ability to design safer and more effective medicines.

References

Methodological & Application

Application Note: Metabolic Flux Analysis Using ent-Calindol Amide-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2][3] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can trace the path of the labeled atoms through metabolic pathways.[3][4] This provides a detailed snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations.[5] This application note provides a detailed protocol for the use of a novel hypothetical tracer, ent-Calindol Amide-¹³C, in metabolic flux analysis experiments with mammalian cell cultures.

ent-Calindol Amide is a synthetic indole derivative. Indole compounds are known to have diverse biological activities and can modulate various signaling pathways.[6][7][8] This protocol assumes that ent-Calindol Amide-¹³C serves two purposes: 1) as a modulator of cellular metabolism and 2) as a tracer to investigate its own uptake and metabolic fate, as well as its impact on central carbon metabolism. The ¹³C label is strategically placed on the amide functional group to allow for tracing its incorporation and transformation.

This document is intended for researchers, scientists, and drug development professionals familiar with cell culture and mass spectrometry techniques.

Principle of the Method

The core of this protocol involves replacing the standard, unlabeled version of a specific nutrient in the cell culture medium with its ¹³C-labeled counterpart. In this hypothetical case, we will supplement the medium with ent-Calindol Amide-¹³C. The cells are cultured in this medium for a duration sufficient to achieve a metabolic and isotopic steady state.[9]

Once the cells have incorporated the ¹³C label, intracellular metabolites are extracted. The extracts are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distribution (MID) for a range of key metabolites.[10] The MIDs reveal the extent to which the ¹³C label has been incorporated into each metabolite. This data, combined with measurements of nutrient uptake and secretion rates, is used in a computational model to calculate the intracellular metabolic fluxes.[11]

Materials and Reagents

Material/ReagentSupplierCatalog No.
ent-Calindol Amide-¹³C(Hypothetical)N/A
Human Cancer Cell Line (e.g., HeLa, A549)ATCCVarious
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), dialyzedGibco26400044
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
80% Methanol, LC-MS GradeFisher ScientificA456-4
0.9% NaCl Solution, ice-coldSigma-AldrichS8776
LC-MS Grade WaterFisher ScientificW6-4
LC-MS Grade AcetonitrileFisher ScientificA955-4

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cells cultured in 6-well plates.

1. Cell Seeding and Culture

1.1. Culture the chosen mammalian cell line in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until 80-90% confluency. 1.2. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. 1.3. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes. 1.4. Resuspend the cell pellet and count the cells. Seed 5 x 10⁵ cells per well in 6-well plates with 2 mL of complete medium. 1.5. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

2. Isotopic Labeling

2.1. Prepare the labeling medium: DMEM supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and the desired concentration of ent-Calindol Amide-¹³C (e.g., 10 µM). Prepare a parallel control medium with unlabeled ent-Calindol Amide. 2.2. After 24 hours of incubation, aspirate the medium from the wells. 2.3. Gently wash the cells once with 1 mL of pre-warmed PBS. 2.4. Add 2 mL of the pre-warmed labeling medium (or control medium) to each respective well. 2.5. Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be optimized, but a common starting point is 24 hours.[9]

3. Metabolite Extraction

3.1. Place the 6-well plates on ice. 3.2. Aspirate the labeling medium completely. 3.3. Quickly wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular medium. 3.4. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism. 3.5. Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a microcentrifuge tube. 3.6. Vortex the tubes vigorously for 30 seconds. 3.7. Centrifuge at 16,000 x g at 4°C for 10 minutes to pellet cell debris. 3.8. Transfer the supernatant, which contains the metabolite extract, to a new microcentrifuge tube. 3.9. Store the extracts at -80°C until LC-MS analysis.

4. LC-MS Analysis

4.1. The analysis of polar metabolites is typically performed using reverse-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). 4.2. Chromatography Example (HILIC):

  • Column: SeQuant ZIC-pHILIC (150 mm x 2.1 mm, 5 µm)
  • Mobile Phase A: 20 mM Ammonium Carbonate in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: Linear gradient from 80% B to 20% B over 15 minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL 4.3. Mass Spectrometry Example:
  • Ionization Mode: Negative
  • Scan Range: 70-1000 m/z
  • Resolution: 70,000
  • Data Acquisition: Full scan mode 4.4. Analyze the samples to obtain the mass isotopomer distributions for key metabolites in central carbon metabolism (e.g., citrate, malate, glutamate, aspartate) and for ent-Calindol Amide itself.

Data Presentation and Analysis

1. Quantitative Data Summary

The raw LC-MS data should be processed to correct for the natural abundance of ¹³C. The resulting mass isotopomer distributions (MIDs) can be summarized in tables.

Table 1: Hypothetical Mass Isotopomer Distribution of Key Metabolites Following Labeling with ent-Calindol Amide-¹³C.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Control Group
Citrate93.55.80.60.10.0
Malate94.15.20.60.10.0
Glutamate93.85.50.60.10.0
Treated Group
Citrate85.28.14.51.80.4
Malate88.96.53.11.20.3
Glutamate86.47.93.91.50.3

2. Flux Calculation

The MIDs from the LC-MS analysis, along with measured nutrient uptake and secretion rates (e.g., glucose, lactate, glutamine), are used as inputs for flux calculation software (e.g., INCA, Metran, VANTED).[12] These programs use metabolic network models to estimate the intracellular fluxes that best reproduce the experimental data.

Table 2: Hypothetical Metabolic Fluxes (relative to glucose uptake) in Control vs. ent-Calindol Amide-¹³C Treated Cells.

Metabolic FluxControl GroupTreated GroupFold Change
Glycolysis (Glucose -> Pyruvate)10085-0.15
Pentose Phosphate Pathway1218+0.50
TCA Cycle (Citrate Synthase)6550-0.23
Anaplerosis (Pyruvate Carboxylase)1525+0.67
Glutamine Consumption4055+0.38

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_labeling Isotopic Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Cell Culture (T-75 Flask) B Seeding in 6-well Plates A->B C Prepare Labeling Medium (with ent-Calindol Amide-13C) B->C D Incubate for 24h C->D E Quench Metabolism (Ice-cold 80% Methanol) D->E F Scrape and Collect E->F G Centrifuge and Collect Supernatant F->G H LC-MS Analysis G->H I Data Processing (MID Calculation) H->I J Metabolic Flux Calculation I->J

Caption: Experimental workflow for ¹³C-metabolic flux analysis.

Hypothetical Signaling Pathway

G ent-Calindol Amide ent-Calindol Amide Receptor Receptor ent-Calindol Amide->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Glycolysis Glycolysis Akt->Glycolysis Upregulates Pentose Phosphate Pathway Pentose Phosphate Pathway mTORC1->Pentose Phosphate Pathway Upregulates Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Upregulates

Caption: Hypothetical signaling pathway affected by ent-Calindol Amide.

References

Application Notes and Protocols for the 13C NMR Spectroscopic Analysis of ent-Calindol Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Calindol Amide is a synthetic indole alkaloid derivative with potential applications in drug discovery and development. A thorough structural characterization is paramount for understanding its chemical properties, biological activity, and for quality control purposes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like ent-Calindol Amide. These application notes provide a detailed overview and experimental protocols for the analysis of ent-Calindol Amide using various 13C NMR spectroscopic techniques.

Overview of 13C NMR Spectroscopy for ent-Calindol Amide Analysis

13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in ent-Calindol Amide will produce a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly dependent on its electronic environment. The analysis of ent-Calindol Amide typically involves a suite of 1D and 2D NMR experiments to assign all carbon signals and to confirm the connectivity of the molecule.

Key Analytical Objectives:

  • Confirmation of Carbon Skeleton: Verifying the presence of all expected carbon atoms in the indole, naphthyl, and ethylamide moieties.

  • Identification of Functional Groups: Assigning characteristic signals for the amide carbonyl, aromatic carbons, and aliphatic carbons.

  • Structural Verification: Ensuring the correct connectivity between the different structural fragments of the molecule.

  • Purity Assessment: Detecting the presence of impurities or residual solvents.

Predicted 13C NMR Chemical Shift Data

Assignment Expected Chemical Shift (δ, ppm) in CDCl₃
Amide Carbonyl (C=O)~162
Indole & Naphthyl Aromatic Carbons~120 - 140
Indole C7~112
Indole C3~103
Naphthyl-CH~50
Methyl (CH₃)~22

Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature.[2][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the ent-Calindol Amide sample is purified, typically by column chromatography, to remove any impurities that may interfere with the NMR analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for indole alkaloids.[1] Other deuterated solvents like DMSO-d₆ can be used if solubility is an issue.

  • Concentration: For a standard 13C NMR experiment, a concentration of 10-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is recommended.[4] For more sensitive experiments or longer acquisition times, a lower concentration of around 10 mg may be sufficient.[5]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the tube is free of any scratches or cracks.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4][6] The final solution should be clear and free of any suspended solids.[6]

  • Volume: The final volume of the solution in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4 cm in a standard 5 mm tube.[5]

1D 13C NMR Spectroscopy

This is the standard experiment to obtain a general overview of all the carbon atoms in the molecule.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is used.

  • Acquisition Parameters:

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the quantitative analysis of quaternary carbons.

    • Number of Scans: 512 to 4096 scans, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are crucial for determining the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group). Quaternary carbons are not observed in DEPT spectra.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.

  • DEPT-90: Only CH signals are observed.

  • Pulse Program: Standard DEPT-135 and DEPT-90 pulse sequences.

  • Acquisition Parameters: Similar to the 1D 13C experiment, but typically with a shorter acquisition time.

  • Data Analysis: By comparing the DEPT-135, DEPT-90, and the standard 13C spectra, one can definitively assign the multiplicity of each carbon atom.

2D HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each carbon atom with its directly attached proton(s). This is a powerful tool for assigning carbon signals based on known proton assignments.

  • Pulse Program: Standard HSQC pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: Set appropriately for both the ¹H and ¹³C dimensions.

    • Number of Increments (F1): 128 to 256.

    • Number of Scans per Increment: 8 to 32.

  • Data Processing: Apply a Fourier transform in both dimensions with appropriate window functions.

  • Data Analysis: Each cross-peak in the 2D spectrum indicates a direct C-H bond.

2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between carbons and protons, typically over two or three bonds. This is essential for piecing together the molecular structure by identifying connections between different spin systems.

  • Pulse Program: Standard HMBC pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: Set appropriately for both the ¹H and ¹³C dimensions.

    • Number of Increments (F1): 256 to 512.

    • Number of Scans per Increment: 16 to 64.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

  • Data Analysis: Cross-peaks in the HMBC spectrum show correlations between protons and carbons that are two or three bonds apart. This data is critical for assigning quaternary carbons and linking different fragments of the molecule.

Data Interpretation and Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of ent-Calindol Amide using the described NMR techniques.

G cluster_0 A Sample Preparation (ent-Calindol Amide in CDCl3) B 1D 13C NMR A->B Acquire Spectrum C DEPT-135 & DEPT-90 B->C Determine C Multiplicity D 2D HSQC C->D 1-Bond C-H Correlation E 2D HMBC D->E 2,3-Bond C-H Correlation F Data Integration & Structure Verification E->F Assemble Fragments G Final Structure of ent-Calindol Amide F->G Confirm Connectivity

Caption: Workflow for 13C NMR analysis of ent-Calindol Amide.

Advanced NMR Techniques

For complex structural problems or stereochemical assignments, more advanced NMR techniques can be employed:

  • 1D NOESY/ROESY: To investigate spatial proximities between protons, which can help in determining the relative stereochemistry.

  • 13C-13C INADEQUATE: A highly insensitive but powerful experiment that shows direct carbon-carbon correlations. This can be used to trace out the entire carbon skeleton but requires a highly concentrated sample and long acquisition times.

  • Chiral Solvating Agents: To differentiate between enantiomers (ent-Calindol Amide and Calindol Amide), a chiral solvating agent can be added to the NMR sample. This may induce separate signals for the two enantiomers in the 13C NMR spectrum.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different NMR experiments and the information they provide for the structural elucidation of ent-Calindol Amide.

G cluster_1 NMR Data Acquisition and Interpretation cluster_2 1D Experiments cluster_3 2D Experiments NMR_Exp NMR Experiments C13 13C NMR NMR_Exp->C13 DEPT DEPT NMR_Exp->DEPT HSQC HSQC NMR_Exp->HSQC HMBC HMBC NMR_Exp->HMBC C_Skeleton Carbon Count & Chemical Environment C13->C_Skeleton C_Multiplicity Carbon Multiplicity (CH, CH2, CH3) DEPT->C_Multiplicity Direct_CH_Bonds Direct C-H Connectivity HSQC->Direct_CH_Bonds Long_Range_CH_Bonds Long-Range C-H Connectivity (2-3 bonds) HMBC->Long_Range_CH_Bonds Final_Structure Complete Structure of ent-Calindol Amide C_Skeleton->Final_Structure C_Multiplicity->Final_Structure Direct_CH_Bonds->Final_Structure Long_Range_CH_Bonds->Final_Structure

Caption: Logical flow from NMR experiments to structure elucidation.

Conclusion

The suite of 13C NMR experiments detailed in these application notes provides a robust framework for the comprehensive structural analysis of ent-Calindol Amide. By systematically applying 1D and 2D NMR techniques, researchers can confidently verify the identity, structure, and purity of this compound, which is essential for its further development and application in scientific research.

References

Application Note: High-Throughput Detection and Quantification of ent-Calindol Amide-¹³C Metabolites Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the detection and quantification of ent-Calindol Amide-¹³C and its metabolites in complex biological matrices. The use of a stable isotope-labeled parent compound allows for the confident identification and tracing of metabolic products. This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high selectivity and sensitivity, which is crucial for drug metabolism studies. The protocols provided herein detail sample preparation, instrument parameters, and data analysis workflows applicable to researchers in drug discovery and development.

Introduction

ent-Calindol Amide is a novel therapeutic agent under investigation. Understanding its metabolic fate is a critical component of its preclinical development. Stable isotope labeling, specifically with ¹³C, is a powerful tool in metabolomics and pharmacokinetic studies.[1] The incorporation of ¹³C into the ent-Calindol Amide structure allows for the differentiation of drug-related metabolites from endogenous molecules, thereby reducing the risk of false positives and increasing the confidence in metabolite identification.[1]

This note provides a comprehensive methodology for the analysis of ent-Calindol Amide-¹³C metabolites using LC-MS/MS, a preferred technique for the quantitative analysis of metabolic pathways.[2] High-resolution mass spectrometry is particularly advantageous for resolving the isotopic signatures of ¹³C-labeled compounds from unlabeled counterparts.[3]

Experimental Workflow

The overall experimental workflow for the analysis of ent-Calindol Amide-¹³C metabolites is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Microsomes) Protein_Precipitation Protein Precipitation (Ice-cold Methanol) Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Metabolite_ID Metabolite Identification Quantification->Metabolite_ID

Caption: Experimental workflow for ent-Calindol Amide-¹³C metabolite analysis.

Protocols

Sample Preparation (Metabolite Extraction)

A robust sample preparation protocol is essential for accurate metabolite quantification.[4][5] This protocol is designed for the extraction of ent-Calindol Amide-¹³C and its metabolites from a plasma matrix.

Materials:

  • Ice-cold 80% methanol

  • Internal standard (e.g., a structurally similar compound not found endogenously)

  • Centrifuge capable of >14,000 x g at 4°C[4]

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Reconstitution solvent (e.g., 10% acetonitrile, 0.1% formic acid in water)

Procedure:

  • To 100 µL of plasma sample, add 400 µL of ice-cold 80% methanol.[4]

  • Add the internal standard at a predetermined concentration.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[4]

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[4]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube.[4]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[4]

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.[4]

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to remove any particulates.[4]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

MRM Transitions: The specific MRM transitions for ent-Calindol Amide-¹³C and its potential metabolites need to be determined by direct infusion of the parent compound and predicted metabolites. The ¹³C label will result in a mass shift in the precursor and product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
ent-Calindol Amide-¹³C[M+H]⁺Fragment 150Optimized
Fragment 250Optimized
Metabolite 1 (e.g., Hydroxylation)[M+16+H]⁺Fragment 150Optimized
Fragment 250Optimized
Metabolite 2 (e.g., Glucuronidation)[M+176+H]⁺Fragment 150Optimized
Fragment 250Optimized
Internal Standard[M+H]⁺Fragment 150Optimized

Data Presentation

The quantitative data for ent-Calindol Amide-¹³C and its metabolites should be presented in a clear and concise table.

Sample IDent-Calindol Amide-¹³C (ng/mL)Metabolite 1 (ng/mL)Metabolite 2 (ng/mL)
Control 1< LOQ< LOQ< LOQ
Control 2< LOQ< LOQ< LOQ
Test 1 (1h)150.225.810.1
Test 2 (1h)145.728.111.5
Test 1 (4h)80.545.322.7
Test 2 (4h)75.948.925.3
LOQ: Limit of Quantification

Potential Metabolic Pathway

The metabolism of ent-Calindol Amide is likely to proceed through common phase I and phase II biotransformation reactions. A potential metabolic pathway is illustrated below.

Metabolism Parent ent-Calindol Amide-¹³C PhaseI Phase I Metabolism (e.g., Oxidation, Hydrolysis) Parent->PhaseI CYP450 Enzymes Metabolite1 Oxidized Metabolite-¹³C PhaseI->Metabolite1 Metabolite2 Hydrolyzed Metabolite-¹³C PhaseI->Metabolite2 PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Metabolite3 Glucuronide Conjugate-¹³C PhaseII->Metabolite3 Metabolite1->PhaseII UGTs, SULTs

Caption: Potential metabolic pathway of ent-Calindol Amide-¹³C.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the detection and quantification of ent-Calindol Amide-¹³C and its metabolites. The use of a stable isotope-labeled parent compound greatly facilitates the identification of drug-related material in complex biological matrices. This application note serves as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Notes and Protocols for In Vivo Studies with ent-Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Calindol Amide-13C is a novel, stable isotope-labeled indole amide derivative with significant potential for in vivo research and drug development. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The incorporation of a carbon-13 (¹³C) label provides a powerful tool for absorption, distribution, metabolism, and excretion (ADME) studies, allowing for precise tracking of the compound and its metabolites in vivo.[3][4]

These application notes provide a comprehensive guide for designing and conducting in vivo studies with this compound, covering experimental design, detailed protocols for pharmacokinetic (PK), pharmacodynamic (PD), and acute toxicity studies, and potential therapeutic applications.

Hypothesized Mechanisms of Action

Based on the activities of similar indole derivatives, this compound is hypothesized to exert its therapeutic effects through one or more of the following mechanisms:

  • Anti-Cancer: Inhibition of tubulin polymerization, leading to mitotic catastrophe and apoptosis in cancer cells.[5][6][7]

  • Anti-Inflammatory/Neuroprotective: Modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, to reduce the production of pro-inflammatory cytokines.[8][9]

Experimental Design and Workflow

A well-structured in vivo experimental plan is crucial for the efficient evaluation of a novel compound. The following workflow outlines a logical progression of studies for this compound. The use of the ¹³C label is integrated throughout for comprehensive metabolic analysis.

experimental_workflow cluster_preclinical In Vivo Evaluation of this compound formulation Compound Formulation (Vehicle Selection) acute_tox Acute Toxicity Study (MTD Determination) formulation->acute_tox pk_study Pharmacokinetic (PK) Study (Single Dose) acute_tox->pk_study  Inform Dosing pd_study Pharmacodynamic (PD) Study (Efficacy Models) pk_study->pd_study  Guide Sampling Times metabolism Metabolite Profiling (Leveraging 13C Label) pk_study->metabolism data_analysis Integrated Data Analysis (PK/PD Modeling) pd_study->data_analysis metabolism->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

General workflow for in vivo evaluation of a novel compound.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.

Protocol: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per time point).

  • Acclimatization: Acclimatize animals for at least one week prior to the study.

  • Dosing:

    • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

    • The dose should be a fraction of the previously determined Maximum Tolerated Dose (MTD).

    • Include a vehicle control group.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration into tubes containing an appropriate anticoagulant.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

    • At the terminal time point, collect major organs (liver, kidney, brain, etc.) for tissue distribution analysis.

  • Bioanalysis:

    • Extract this compound and its potential metabolites from plasma and tissue homogenates.

    • Quantify the concentration of the parent compound and its ¹³C-labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). The ¹³C label allows for clear differentiation from endogenous compounds.

  • Data Analysis:

    • Calculate key PK parameters from the plasma concentration-time profile.

Data Presentation: Pharmacokinetic Parameters
ParameterAbbreviationUnitValue (Mean ± SD)
Maximum Plasma ConcentrationCmaxng/mLTBD
Time to Maximum Plasma ConcentrationTmaxhTBD
Area Under the Curve (0 to last)AUC(0-t)ngh/mLTBD
Area Under the Curve (0 to infinity)AUC(0-inf)ngh/mLTBD
Elimination Half-lifet1/2hTBD
Volume of DistributionVdL/kgTBD
ClearanceCLL/h/kgTBD
Bioavailability (if oral)F%%TBD

Pharmacodynamic (PD) Studies

Objective: To evaluate the in vivo efficacy of this compound in relevant disease models and to establish a dose-response relationship.

Application Area 1: Oncology

Hypothesized Mechanism: Inhibition of tubulin polymerization.

tubulin_inhibition_pathway cluster_tubulin Tubulin Polymerization Inhibition Pathway drug This compound polymerization Microtubule Polymerization drug->polymerization Inhibits tubulin α/β-Tubulin Dimers tubulin->polymerization spindle Mitotic Spindle Formation polymerization->spindle arrest Mitotic Arrest (G2/M Phase) polymerization->arrest mitosis Cell Division (Mitosis) spindle->mitosis mitosis->arrest apoptosis Apoptosis arrest->apoptosis nfkb_pathway cluster_nfkb NF-κB Signaling Pathway in Inflammation stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikk->nfkb Releases proteasome Proteasomal Degradation ikb->proteasome nfkb->ikb Bound by translocation Nuclear Translocation nfkb->translocation gene Gene Transcription (Pro-inflammatory Cytokines) translocation->gene drug This compound drug->ikk Inhibits?

References

Application Notes and Protocols for ent-Calindol Amide-13C in Infectious Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The rise of multidrug-resistant (MDR) pathogens constitutes a significant global health threat, creating an urgent need for novel antimicrobial agents with new mechanisms of action. Indole alkaloids and their derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including antibacterial, antifungal, and antibiofilm properties.[1][2][3] The indole scaffold is a common feature in many natural products and has been a valuable template in medicinal chemistry for the development of new therapeutics.[4]

This document provides detailed application notes and protocols for the investigation of ent-Calindol Amide-13C, a specific indole amide derivative, in various infectious disease research models. It is important to note that while the broader class of indole-based antimicrobials has been studied, specific research on this compound is limited in publicly available literature. Therefore, the methodologies, proposed mechanisms, and data templates provided herein are based on established protocols for evaluating novel antimicrobial compounds and the known activities of structurally related indole derivatives.[4] These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to facilitate the systematic evaluation of this compound as a potential anti-infective agent.

Hypothesized Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on studies of other indole derivatives, several potential mechanisms can be hypothesized. Indole compounds have been shown to interfere with critical bacterial processes such as cell division, virulence factor production, and drug resistance.[5][6][7][8] Key hypothesized mechanisms for indole amides include:

  • Disruption of Bacterial Cell Membrane Integrity: Indole derivatives can insert into the lipid bilayer of bacterial membranes, causing depolarization, increased permeability, and subsequent leakage of essential intracellular components, leading to cell death.[9]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Indole and its derivatives can act as signaling molecules that interfere with the pathways controlling biofilm formation, motility, and virulence in both Gram-positive and Gram-negative bacteria.[1][3][7]

  • Interference with Bacterial Signaling and Metabolism: As an intercellular signaling molecule, indole regulates various aspects of bacterial physiology.[5][6] It is plausible that this compound could act as an antagonist or modulator of these pathways, disrupting processes like quorum sensing, stress response, and metabolic functions essential for bacterial survival.

Further research is necessary to identify the specific molecular targets of this compound.

hypothesized_mechanism cluster_compound This compound cluster_bacterium Bacterial Cell cluster_effects Antimicrobial Effects Compound This compound Membrane Cell Membrane Compound->Membrane Intercalates Biofilm Biofilm Formation Pathway Compound->Biofilm Interferes Signaling Metabolic & Signaling Pathways Compound->Signaling Modulates Disruption Membrane Disruption (Leakage, Depolarization) Membrane->Disruption Inhibition Biofilm Inhibition Biofilm->Inhibition Metabolic_Disruption Metabolic Disruption Signaling->Metabolic_Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Hypothesized mechanisms of action for indole derivatives.

Data Presentation

Quantitative data should be recorded and organized systematically to allow for clear interpretation and comparison. The following tables are provided as templates for summarizing key experimental results.

Table 1: In Vitro Antimicrobial Activity of this compound

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213
Staphylococcus aureus (MRSA)ATCC 43300
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
(Other relevant strains)

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineDescriptionIC₅₀ (µM)
HEK293Human Embryonic Kidney
HepG2Human Hepatocellular Carcinoma
A549Human Lung Carcinoma
(Other relevant cell lines)

IC₅₀: Half-maximal Inhibitory Concentration.

Table 3: In Vivo Efficacy of this compound in Murine Sepsis Model

Treatment GroupDose (mg/kg)RouteSurvival Rate (%)Bacterial Load (CFU/spleen) at 24h
Vehicle ControlN/AIP
This compoundLow DoseIP
This compoundMid DoseIP
This compoundHigh DoseIP
Positive Control (e.g., Vancomycin)(Dose)IP

IP: Intraperitoneal; CFU: Colony Forming Units.

Experimental Protocols

The following are detailed protocols that can be adapted for the evaluation of this compound in infectious disease models.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal inocula standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative (growth) and sterility controls

  • Multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. Add 200 µL of the highest drug concentration to well 1. Serially dilute 100 µL from well 1 to well 10. Discard the final 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • The final volume in wells 1-10 should be 100 µL.

  • Prepare the microbial inoculum. Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate 100 µL of the standardized inoculum into each well (except the sterility control well). The final volume in each well will be 200 µL.

  • Well 11 (Growth Control): 100 µL broth + 100 µL inoculum.

  • Well 12 (Sterility Control): 200 µL uninoculated broth.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 37°C for 24 hours.

  • Determination of MBC: The MBC is the lowest concentration that yields no more than 0.1% of the original inoculum's viable colonies.

Protocol 3: In Vitro Time-Kill Assay

Objective: To assess the pharmacodynamics of this compound by measuring the rate of bacterial killing over time.

Procedure:

  • Prepare flasks containing broth with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the compound.

  • Inoculate each flask with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquot in saline and plate onto agar plates to enumerate the viable CFU/mL.

  • Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 4: In Vivo Efficacy in a Murine Sepsis Model

Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.[12][13]

Materials:

  • This compound formulation for in vivo administration

  • 6-8 week old female BALB/c mice

  • Mid-log phase culture of a pathogenic bacterium (e.g., MRSA)

  • Saline solution, syringes, and needles

Procedure:

  • Acclimatize mice for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial suspension. The dose should be predetermined in pilot studies.

  • Randomize mice into treatment groups (n=8-10 per group).

  • Administer this compound at various doses via a chosen route (e.g., intravenous, intraperitoneal) at specific time points post-infection (e.g., 1 and 12 hours).[4]

  • Include a vehicle control group and a positive control group (treated with a known effective antibiotic).[4]

  • Survival Monitoring: Monitor survival for a period of 7-14 days.

  • Bacterial Burden Determination: Euthanize a subset of mice at a specified time point (e.g., 24 hours), aseptically harvest organs (e.g., spleen, liver), homogenize the tissue, and plate serial dilutions to enumerate CFU/gram of tissue.[4][13]

Experimental Workflow Visualization

A systematic approach is crucial for the evaluation of a new chemical entity. The workflow below outlines the key stages from initial screening to in vivo validation.

experimental_workflow start Start: Compound Synthesis (this compound) in_vitro_screening Primary In Vitro Screening (MIC/MBC Assays) start->in_vitro_screening cytotoxicity In Vitro Cytotoxicity (Mammalian Cell Lines) in_vitro_screening->cytotoxicity secondary_assays Secondary In Vitro Assays (Time-Kill, Biofilm) in_vitro_screening->secondary_assays in_vivo_pk In Vivo Pharmacokinetics (ADME/Tox) cytotoxicity->in_vivo_pk Favorable Selectivity Index moa Mechanism of Action Studies (Membrane Permeability, etc.) secondary_assays->moa lead_optimization Lead Optimization moa->lead_optimization in_vivo_efficacy In Vivo Efficacy Models (Murine Sepsis Model) in_vivo_pk->in_vivo_efficacy in_vivo_efficacy->lead_optimization Promising Results end Preclinical Candidate lead_optimization->end

General workflow for antimicrobial drug discovery.

References

Application Note & Protocol: Quantitative Analysis of ent-Calindol Amide-¹³C using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of ent-Calindol Amide-¹³C, a stable isotope-labeled internal standard, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for accurate and precise quantification in complex biological matrices.

Introduction

ent-Calindol Amide is a derivative of Calindol, which is recognized as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor (GPCR), is integral to maintaining calcium homeostasis.[1] Consequently, modulators of this receptor are of significant interest for therapeutic applications, including conditions like hyperparathyroidism.[1][2] The use of stable isotope-labeled internal standards, such as ent-Calindol Amide-¹³C, is a well-established strategy in quantitative LC-MS/MS to improve accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[3][4] This application note provides a comprehensive protocol for the robust quantification of ent-Calindol Amide-¹³C.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate LC-MS/MS analysis. The following protein precipitation method is recommended for extracting ent-Calindol Amide-¹³C from plasma samples.

Materials:

  • Human plasma (or other biological matrix)

  • ent-Calindol Amide-¹³C stock solution (1 mg/mL in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of blank human plasma with the appropriate concentration of ent-Calindol Amide-¹³C working standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following LC conditions are recommended for the chromatographic separation of ent-Calindol Amide-¹³C.

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See table below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955
Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and selective detection.

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the proposed MRM transitions and other key quantitative parameters for ent-Calindol Amide and its ¹³C-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
ent-Calindol Amide[To be determined][To be determined]100[To be determined][To be determined]
ent-Calindol Amide-¹³C[To be determined + n][To be determined]100[To be determined][To be determined]

Note: The exact m/z values for precursor and product ions, as well as optimal collision energy and declustering potential, need to be determined empirically by infusing the analytes into the mass spectrometer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of ent-Calindol Amide-¹³C using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with ent-Calindol Amide-¹³C Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for LC-MS/MS analysis.

Proposed Signaling Pathway

Based on its structural similarity to Calindol, ent-Calindol Amide is proposed to act as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The following diagram illustrates this proposed signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR Calcium-Sensing Receptor (CaSR) Gq Gq Protein CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream extracellular_Ca Extracellular Ca²⁺ extracellular_Ca->CaSR Binds ent_Calindol ent-Calindol Amide-¹³C ent_Calindol->CaSR Allosteric Modulation

Caption: Proposed CaSR signaling pathway.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of ent-Calindol Amide-¹³C using LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic and other drug development studies. The provided methodologies and visualizations serve as a comprehensive guide for researchers in this field.

References

preparing ent-Calindol Amide-13C stock solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Calindol Amide-¹³C is the isotopically labeled form of ent-Calindol Amide, an intermediate used in the synthesis of Calindol. Calindol is recognized as a positive allosteric modulator of the human Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor crucial for regulating calcium homeostasis.[1] The incorporation of a ¹³C isotope provides a valuable tool for various analytical studies, including metabolic profiling and receptor binding assays, allowing for precise tracking and quantification of the molecule in complex biological systems.

These application notes provide detailed protocols for the preparation of ent-Calindol Amide-¹³C stock solutions for use in cell culture experiments, ensuring solution integrity and reproducibility of experimental results. Due to the limited aqueous solubility of indole derivatives, specific handling and preparation techniques are required.[2]

Data Presentation

Physicochemical and Solubility Data

Quantitative data for ent-Calindol Amide-¹³C is limited. The following tables summarize the available information for the related compound, Calindol hydrochloride, which can be used as a proxy for initial experimental design.[2] It is strongly recommended to perform in-house solubility and stability tests for ent-Calindol Amide-¹³C.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number1217724-96-3[3]
Molecular Formula(¹³C)C₂₀H₁₈N₂O[4]
Molecular Weight315.37 g/mol [4]

Table 2: Solubility of Calindol Hydrochloride (Reference Compound)

SolventConcentrationReference
Dimethylformamide (DMF)Up to 50 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Up to 50 mg/mL[2]
EthanolUp to 15 mg/mL[2]
DMSO:PBS (pH 7.2) (1:2)Approx. 0.3 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a high-concentration stock solution of ent-Calindol Amide-¹³C in a non-aqueous solvent.

Materials:

  • ent-Calindol Amide-¹³C powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Sterile, filter-barrier pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of ent-Calindol Amide-¹³C powder using a calibrated balance.

  • Dissolution: Transfer the powder to a sterile amber vial. Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.

  • Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the concentrated organic stock solution into aqueous cell culture media.

Materials:

  • Concentrated ent-Calindol Amide-¹³C stock solution (from Protocol 1)

  • Pre-warmed, sterile cell culture medium or physiological buffer (e.g., PBS, HBSS)

  • Sterile polypropylene tubes

Procedure:

  • Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired working concentration. It is critical to add the stock solution to the aqueous medium while vortexing to facilitate rapid dispersion and prevent precipitation.

  • Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the organic solvent to the cell culture medium without the compound.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation of the compound.

Mandatory Visualizations

Experimental Workflow

G Diagram 1: General workflow for preparing ent-Calindol Amide-¹³C working solutions. cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh Weigh ent-Calindol Amide-¹³C dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute use Use Immediately in Cell Culture dilute->use

Diagram 1: General workflow for preparing ent-Calindol Amide-¹³C working solutions.

Hypothesized Signaling Pathway

G Diagram 2: Hypothesized signaling pathway of Calindol as a CaSR modulator. cluster_cell Cellular Environment cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaSR CaSR PLC PLC CaSR->PLC Gq/11 Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release downstream Downstream Cellular Responses Ca_release->downstream Calindol ent-Calindol Amide-¹³C (Calindol) Calindol->CaSR Allosteric Modulation ext_Ca Extracellular Ca²⁺ ext_Ca->CaSR Orthosteric Binding

Diagram 2: Hypothesized signaling pathway of Calindol as a CaSR modulator.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer Poor aqueous solubility of the compound.- Increase the proportion of co-solvent (e.g., DMSO), ensuring it remains non-toxic to cells.[2]- Adjust the pH of the buffer, as the solubility of indole alkaloids can be pH-dependent.[2]- Prepare the working solution immediately before use and add the stock solution to the buffer with vigorous mixing.
Loss of compound activity over time Instability of the compound in solution.- Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.- Prepare working solutions fresh for each experiment.
Inconsistent experimental results Inaccurate pipetting or incomplete solubilization.- Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution.- Vortex the working solution before adding it to the cell culture.

Safety Precautions

  • ent-Calindol Amide-¹³C is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines, researchers can confidently prepare and utilize ent-Calindol Amide-¹³C stock solutions for their cell culture experiments, leading to more reliable and reproducible data.

References

Application Note: Determination of Isotopic Enrichment of ent-Calindol Amide-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods and protocols for the determination of the isotopic enrichment of ¹³C-labeled ent-Calindol Amide. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are foundational for quantitative analysis in metabolic tracing, pharmacokinetic studies, and drug metabolism research. This application note includes comprehensive experimental protocols, data presentation tables, and workflow visualizations to guide researchers in accurately assessing the incorporation of ¹³C in ent-Calindol Amide.

Introduction

ent-Calindol Amide is a synthetic compound of interest in drug discovery. The use of its ¹³C-labeled isotopologue, ent-Calindol Amide-¹³C, is invaluable for a range of quantitative studies.[1] Accurate determination of the isotopic enrichment of the labeled compound is critical for the integrity of these studies, ensuring precise quantification and metabolic flux analysis.[2][3][4] This note details the application of NMR and MS techniques for this purpose.

Analytical Methods

The two primary analytical methods for determining the isotopic enrichment of ent-Calindol Amide-¹³C are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can distinguish between ¹²C and ¹³C isotopes within a molecule, allowing for the determination of isotopic enrichment at specific atomic positions.[2][3][4] Quantitative ¹³C-NMR is particularly effective for this purpose.[5]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an exceptionally sensitive method for differentiating between the unlabeled (ent-Calindol Amide) and the ¹³C-labeled counterpart. High-resolution mass spectrometry (HRMS) is often employed to resolve the isotopic distribution and quantify the extent of labeling.[6]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data.

Protocol 1: Sample Preparation for NMR Analysis

  • Dissolution: Accurately weigh approximately 5-10 mg of ent-Calindol Amide-¹³C and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

  • Internal Standard: Add a known concentration of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Ensure the solution is thoroughly mixed and free of any particulate matter.

Protocol 2: Sample Preparation for LC-MS Analysis

  • Stock Solution: Prepare a stock solution of ent-Calindol Amide-¹³C in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard: For quantitative analysis, add a stable isotope-labeled internal standard (if available and different from the analyte) at a fixed concentration to all samples, calibrators, and quality controls.

  • Matrix Spiking (if applicable): For analysis in biological matrices, spike the working solutions into the blank matrix to prepare calibration curves and quality control samples.

  • Extraction: Perform protein precipitation or liquid-liquid extraction as necessary to remove matrix interferences.

  • Reconstitution: Evaporate the supernatant and reconstitute the residue in the mobile phase.

Instrumentation and Data Acquisition

Protocol 3: Quantitative ¹³C-NMR Spectroscopy

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiment: Acquire a quantitative ¹³C{¹H} NMR spectrum.

  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 5 times the longest T₁ of the carbon atoms of interest to ensure full relaxation.

    • Acquisition Time (at): ≥ 2 seconds.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 1024 or higher).

    • Decoupling: Proton decoupling (e.g., WALTZ-16) during acquisition.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the ¹³C-labeled and unlabeled positions.

Protocol 4: LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is typically suitable.[7]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ions: [M+H]⁺ for both unlabeled and ¹³C-labeled ent-Calindol Amide.

    • Product Ions: Select characteristic fragment ions for quantification.

  • Data Analysis:

    • Integrate the peak areas for the unlabeled and labeled analyte.

    • Calculate the isotopic enrichment based on the relative peak areas.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

ParameterNMR SpectroscopyMass Spectrometry
Sample Concentration 10-20 mM1 ng/mL - 1000 ng/mL
Limit of Detection (LOD) ~10 µM[2][4]Sub-ng/mL
Limit of Quantification (LOQ) ~50 µMng/mL range
Precision (%RSD) < 5%< 15%
Accuracy (%Bias) ± 5%± 15%

Table 1: Comparison of typical performance parameters for NMR and MS in isotopic enrichment analysis.

Labeled PositionChemical Shift (ppm)Integral (Unlabeled)Integral (¹³C-labeled)Isotopic Enrichment (%)
C-Xe.g., 170.5ValueValueCalculated Value
C-Ye.g., 135.2ValueValueCalculated Value

Table 2: Example of data presentation for quantitative ¹³C-NMR results.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Peak AreaIsotopic Enrichment (%)
ent-Calindol Amidee.g., 312.14e.g., 184.09ValueCalculated Value
ent-Calindol Amide-¹³Ce.g., 313.14e.g., 185.09Value

Table 3: Example of data presentation for LC-MS/MS results.

Visualizations

Diagrams illustrating the experimental workflows can aid in understanding the processes.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ent-Calindol Amide-¹³C B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Acquire Quantitative ¹³C Spectrum E->F G Fourier Transform & Phasing F->G H Baseline Correction G->H I Integrate Signals H->I J Calculate Isotopic Enrichment I->J

Caption: Workflow for determining isotopic enrichment by NMR spectroscopy.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms LC-MS/MS Analysis cluster_proc_ms Data Analysis A_ms Prepare Stock & Working Solutions B_ms Add Internal Standard A_ms->B_ms C_ms Matrix Extraction (if needed) B_ms->C_ms D_ms Reconstitute in Mobile Phase C_ms->D_ms E_ms Inject Sample into LC-MS/MS D_ms->E_ms F_ms Chromatographic Separation E_ms->F_ms G_ms Mass Spectrometric Detection (SIM/MRM) F_ms->G_ms H_ms Integrate Peak Areas G_ms->H_ms I_ms Calculate Peak Area Ratios H_ms->I_ms J_ms Determine Isotopic Enrichment I_ms->J_ms

Caption: Workflow for determining isotopic enrichment by LC-MS/MS.

Conclusion

The analytical methods described provide robust and reliable means for determining the isotopic enrichment of ent-Calindol Amide-¹³C. The choice between NMR and MS will depend on the specific requirements of the study, such as the need for positional information (favoring NMR) or high sensitivity (favoring MS). Adherence to the detailed protocols will ensure the generation of accurate and reproducible data, which is fundamental for the successful application of ent-Calindol Amide-¹³C in research and development.

References

Application Notes and Protocols for Cellular Uptake Assays of ent-Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying and visualizing the cellular uptake of ent-Calindol Amide-13C, a novel small molecule of interest for drug development. The following sections offer guidance on experimental design, execution, and data interpretation for cellular uptake studies.

Introduction

Understanding the cellular permeability and intracellular concentration of therapeutic candidates is a critical step in drug discovery and development.[1] These parameters are essential for interpreting in vitro activity and guiding lead optimization. This document outlines two primary methodologies for assessing the cellular uptake of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis and Fluorescence Microscopy for qualitative visualization.

Quantitative Analysis of Cellular Uptake by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for determining the intracellular concentration of unlabeled small molecules.[2] This protocol is designed to accurately measure the amount of this compound within cultured cells.

Experimental Protocol: LC-MS/MS

1. Cell Culture and Treatment:

  • Seed adherent cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they reach near confluence on the day of the experiment.[3]

  • Culture cells in appropriate growth medium at 37°C and 5% CO2.

  • On the day of the assay, aspirate the growth medium and replace it with fresh medium containing the desired concentrations of this compound.

  • Incubate the cells for a predetermined time course (e.g., 1, 4, 8, 24 hours) to assess time-dependent uptake.

2. Cell Lysis and Extraction:

  • Following incubation, aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound.[4]

  • To distinguish between membrane-bound and internalized compound, an acid wash step (e.g., with ice-cold glycine buffer, pH 2.8) can be included before the final PBS wash.

  • Lyse the cells by adding a protein precipitation solvent, such as ice-cold acetonitrile or methanol, directly to the wells.[2][5] A mixture of these solvents can also be effective.[1]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate vigorously and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.[3]

3. Sample Preparation for LC-MS/MS:

  • Carefully collect the supernatant, which contains the intracellular this compound.

  • The supernatant can be directly injected into the LC-MS/MS system or subjected to further sample cleanup, such as solid-phase extraction (SPE), if matrix effects are significant.[6]

  • Prepare a standard curve of this compound in the same lysis buffer to ensure accurate quantification.[7]

4. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the detection of this compound. This involves optimizing chromatographic separation and mass spectrometric detection parameters.[8]

  • Use a suitable internal standard to account for variations in sample processing and instrument response.

  • Quantify the concentration of this compound in the cell lysates by comparing the peak area ratios to the standard curve.

5. Data Normalization:

  • Determine the total protein concentration or cell number in parallel wells to normalize the intracellular concentration of this compound.[3]

  • Express the results as pmol or ng of compound per mg of protein or per million cells.

Data Presentation: Quantitative Uptake of this compound

Table 1: Time-Dependent Cellular Uptake of this compound

Incubation Time (hours)Intracellular Concentration (pmol/mg protein) ± SD
1Hypothetical Data
4Hypothetical Data
8Hypothetical Data
24Hypothetical Data

Table 2: Dose-Dependent Cellular Uptake of this compound at 24 hours

Treatment Concentration (µM)Intracellular Concentration (pmol/mg protein) ± SD
1Hypothetical Data
5Hypothetical Data
10Hypothetical Data
25Hypothetical Data

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells in 6-well Plates B Treat with this compound A->B C Wash with Ice-Cold PBS B->C D Lyse Cells & Extract Compound C->D E Centrifuge to Pellet Debris D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Normalization G->H

Caption: Workflow for quantitative cellular uptake analysis by LC-MS/MS.

Qualitative Visualization of Cellular Uptake by Fluorescence Microscopy

Fluorescence microscopy allows for the direct visualization of the subcellular localization of a compound.[9][10] This requires a fluorescently labeled version of this compound or the use of a fluorescent analog.

Experimental Protocol: Fluorescence Microscopy

1. Cell Culture and Treatment:

  • Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Allow cells to adhere and grow to 50-70% confluency.

  • Treat cells with the fluorescently labeled this compound at the desired concentration and for the desired time.

2. Cell Staining and Fixation:

  • Following treatment, wash the cells twice with PBS.

  • To visualize specific organelles, incubate the cells with organelle-specific fluorescent dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

3. Imaging:

  • Mount the coverslips with an anti-fade mounting medium.

  • Image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the fluorescently labeled compound and any co-stains.[11]

Potential Signaling Pathways for Cellular Uptake

The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and endocytosis.[12] The following diagram illustrates potential endocytic pathways that could be involved in the internalization of this compound.

Endocytosis_Pathways cluster_endocytosis Endocytic Pathways extracellular This compound (Extracellular) clathrin Clathrin-mediated extracellular->clathrin caveolin Caveolin-mediated extracellular->caveolin macropino Macropinocytosis extracellular->macropino plasma_membrane Plasma Membrane early_endosome Early Endosome clathrin->early_endosome caveolin->early_endosome macropino->early_endosome early_endosome->plasma_membrane Recycling late_endosome Late Endosome early_endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Fusion

Caption: Potential endocytic pathways for cellular uptake.

Summary and Best Practices

  • Controls are crucial: Include vehicle-treated cells as a negative control. For microscopy, include unstained cells to assess autofluorescence.

  • Minimize non-specific binding: Thorough washing is essential. Performing uptake experiments at 4°C can help estimate the contribution of non-specific membrane binding.[1]

  • Validate your methods: Ensure the linearity, accuracy, and precision of the LC-MS/MS method.

  • Correlate findings: Whenever possible, correlate the quantitative data from LC-MS/MS with the qualitative observations from fluorescence microscopy to gain a comprehensive understanding of the cellular uptake of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for ent-Calindol Amide-¹³C Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry-based detection of ent-Calindol Amide-¹³C.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of ent-Calindol Amide-¹³C and its unlabeled counterpart?

A1: The molecular formula for ent-Calindol Amide-¹³C is ¹³C₁C₂₀H₁₈N₂O, with a molecular weight of approximately 315.37 g/mol .[1] The unlabeled ent-Calindol Amide has a molecular formula of C₂₁H₁₈N₂O and a molecular weight of approximately 314.38 g/mol . The ¹³C-label is on the amide carbonyl carbon.

Q2: What are the expected precursor ions for ent-Calindol Amide-¹³C in positive ion mode mass spectrometry?

A2: In positive ion mode, the most common precursor ion for ent-Calindol Amide-¹³C is the protonated molecule, [M+H]⁺. Given the molecular weight of 315.37, the expected m/z for the singly charged precursor ion will be approximately 316.15.

Q3: How do I predict the product ions for ent-Calindol Amide-¹³C for method development?

A3: The fragmentation of ent-Calindol Amide-¹³C is expected to follow patterns typical for indole alkaloids and amides. The primary fragmentation is likely to occur at the amide bond, leading to the neutral loss of the indole-¹³C-carboxamide moiety or the 1-(1-naphthyl)ethylamine moiety. Common fragmentation of the indole ring itself can also produce characteristic product ions.

Q4: Which ionization technique is most suitable for ent-Calindol Amide-¹³C analysis?

A4: Electrospray ionization (ESI) is a highly suitable technique for the analysis of indole alkaloids like ent-Calindol Amide-¹³C, typically in positive ion mode. Atmospheric pressure chemical ionization (APCI) could also be considered, depending on the specific LC conditions and potential matrix effects.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of ent-Calindol Amide-¹³C.

Problem 1: Low or No Signal for the Precursor Ion

Possible Cause Troubleshooting Step
Incorrect Precursor m/z Verify the calculated m/z for [M+H]⁺ of ent-Calindol Amide-¹³C (~316.15).
Suboptimal Ionization Ensure the ESI source is clean and functioning correctly. Optimize source parameters such as capillary voltage, gas flow, and temperature.
Sample Degradation Prepare fresh samples and store them appropriately. Avoid prolonged exposure to light or extreme temperatures.
Inefficient Ion Transfer Check and optimize lens voltages and other ion optic parameters to ensure efficient transfer of ions from the source to the mass analyzer.

Problem 2: Poor Fragmentation and Low Product Ion Intensity

Possible Cause Troubleshooting Step
Suboptimal Collision Energy (CE) Perform a CE optimization experiment by ramping the collision energy and monitoring the intensity of the expected product ions. Start with a range of 10-40 eV.
Incorrect Product Ion Selection Based on predicted fragmentation, ensure you are monitoring for the most stable and abundant product ions.
High Gas Pressure in Collision Cell Optimize the collision gas pressure. Too high a pressure can lead to excessive scattering and loss of ion signal.
Fragmentor Voltage Too Low Increase the fragmentor voltage in a stepwise manner to promote in-source fragmentation, which can sometimes enhance subsequent MS/MS fragmentation.

Problem 3: High Background Noise or Interferences

Possible Cause Troubleshooting Step
Contaminated LC System Flush the LC system with a strong solvent wash. Check for contamination in the mobile phase, vials, and syringe.
Matrix Effects Improve sample preparation to remove interfering matrix components. Consider using a more effective extraction method or a divert valve.
Co-eluting Isomers Optimize the chromatographic separation to resolve ent-Calindol Amide-¹³C from any isomeric interferences.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of ent-Calindol Amide-¹³C in a suitable solvent (e.g., methanol or acetonitrile).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Tune Ion Source: In positive ESI mode, optimize the capillary voltage, nebulizer gas flow, drying gas flow, and gas temperature to maximize the signal of the precursor ion ([M+H]⁺ at m/z ~316.15).

  • Optimize Fragmentor Voltage: While monitoring the precursor ion, ramp the fragmentor voltage (or equivalent parameter) to find the value that maximizes the precursor ion intensity without significant in-source fragmentation.

  • Product Ion Scan: Select the precursor ion (m/z ~316.15) and perform a product ion scan to identify the major fragment ions.

  • Optimize Collision Energy: For the most abundant and stable product ions, perform a collision energy optimization study. Create a method with multiple MRM transitions for the same precursor/product ion pair, each with a different collision energy (e.g., in 2 eV increments from 10 to 40 eV). The optimal CE is the value that yields the highest product ion intensity.

Quantitative Data Summary

Parameter Recommended Starting Value Optimization Range
Precursor Ion (m/z) 316.15-
Product Ion 1 (m/z) Predicted: ~170.07 (Naphthylethylamine fragment)Based on Product Ion Scan
Product Ion 2 (m/z) Predicted: ~147.05 (Indole-¹³C-carboxamide fragment)Based on Product Ion Scan
Fragmentor Voltage (V) 13080 - 180
Collision Energy (eV) 2510 - 40
Capillary Voltage (kV) 3.52.5 - 4.5
Drying Gas Temperature (°C) 325250 - 350
Drying Gas Flow (L/min) 108 - 12
Nebulizer Pressure (psi) 4030 - 50

*Predicted m/z values are for the most likely fragments. Actual values should be confirmed by a product ion scan.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ms Mass Spectrometry Optimization cluster_analysis Method Finalization prep Prepare Standard Solution (1 µg/mL) infusion Direct Infusion prep->infusion tune_source Tune Ion Source (Maximize Precursor) infusion->tune_source opt_frag Optimize Fragmentor Voltage tune_source->opt_frag prod_scan Product Ion Scan opt_frag->prod_scan opt_ce Optimize Collision Energy prod_scan->opt_ce finalize Finalize MRM Method opt_ce->finalize

Caption: Experimental workflow for optimizing MS parameters.

troubleshooting_logic cluster_precursor Precursor Ion Issues cluster_fragment Fragmentation Issues cluster_noise Background/Interference start Low/No Signal? check_mz Verify Precursor m/z start->check_mz Yes check_source Optimize Ion Source start->check_source Yes check_sample Check Sample Integrity start->check_sample Yes opt_ce Optimize Collision Energy start->opt_ce No, but low fragment intensity clean_lc Clean LC System start->clean_lc No, but high background check_product_ion Verify Product Ions opt_ce->check_product_ion opt_frag Optimize Fragmentor Voltage check_product_ion->opt_frag improve_prep Improve Sample Prep clean_lc->improve_prep opt_chrom Optimize Chromatography improve_prep->opt_chrom

Caption: Troubleshooting decision tree for MS analysis.

References

challenges in the synthesis and purification of 13C labeled ent-Calindol Amide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 13C labeled ent-Calindol Amide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 13C labeled ent-Calindol Amide?

A1: The main challenges include the multi-step nature of the synthesis, the high cost and limited availability of 13C labeled starting materials, and the need to maximize isotopic incorporation while minimizing dilution.[1][2] Ensuring the label is in a metabolically stable position is also a critical consideration for downstream applications.[1]

Q2: At which position is it most strategic to introduce the 13C label in ent-Calindol Amide?

A2: The optimal position for the 13C label depends on the intended application. Common strategies include labeling the amide carbonyl carbon or the methylene carbon connecting the indole ring to the amine. Labeling the amide carbonyl can be achieved using a 13C labeled coupling reagent, while labeling the methylene bridge might involve starting with a 13C labeled indole-2-carboxaldehyde. Late-stage labeling is often preferred to reduce costs and timelines.[3]

Q3: What are the common impurities encountered during the purification of 13C labeled ent-Calindol Amide?

A3: Common impurities may include unlabeled ent-Calindol Amide, unreacted starting materials, coupling reagents, and byproducts from side reactions. The presence of unlabeled compound can arise from incomplete incorporation of the 13C label or from natural abundance 12C in the reagents.[3] Purification is crucial to remove any substances that could interfere with subsequent assays or cause harm in biological systems.[3]

Q4: Which analytical techniques are recommended for characterizing the final 13C labeled product?

A4: A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the mass shift due to the 13C label and determine isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 13C NMR) to confirm the position of the label is recommended.[1][3]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low isotopic incorporation Incomplete reaction of the 13C labeled reagent.Optimize reaction conditions (temperature, time, stoichiometry) for the labeled step. Ensure anhydrous conditions if using moisture-sensitive reagents.
Isotopic scrambling or loss of label.Choose a synthetic route where the label is introduced in a stable position late in the synthesis. Avoid harsh acidic or basic conditions that could lead to label exchange.
Low overall yield Multi-step synthesis with cumulative losses.Optimize each reaction step for maximum yield. Minimize purification steps where material can be lost. Consider a more convergent synthetic strategy.
Steric hindrance in coupling steps.Use more reactive coupling agents or catalysts. Increase reaction temperature or time.
Side product formation Competing reaction pathways.Adjust reaction conditions to favor the desired product. Use protecting groups for reactive functionalities.
Over-alkylation or di-substitution.Control the stoichiometry of reagents carefully. Use a less reactive alkylating agent.
Purification (HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak resolution Inappropriate column or mobile phase.Optimize the mobile phase composition (e.g., adjust solvent ratio, pH, or buffer concentration). Try a different column with a different stationary phase.[4][5]
Column overloading.Reduce the injection volume or sample concentration.[6]
Peak tailing Secondary interactions with the stationary phase.Add a competing agent (e.g., triethylamine) to the mobile phase. Adjust the pH of the mobile phase.
Column degradation.Use a guard column to protect the analytical column.[6] Replace the column if necessary.
Ghost peaks Contamination in the mobile phase or injector.Use high-purity solvents and degas the mobile phase.[7] Flush the injector and sample loop.
Retention time drift Changes in mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks or bubbles.[4][7]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[4][8]

Experimental Protocols

Protocol 1: Synthesis of 13C Labeled ent-Calindol Amide (Hypothetical)

Objective: To synthesize ent-Calindol Amide with a 13C label at the amide carbonyl position.

Materials:

  • ent-Calindol

  • [1-13C]Acetic acid

  • Thionyl chloride or a suitable coupling agent (e.g., HATU)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of [1-13C]Acetic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [1-13C]acetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to stir at room temperature for 1 hour to form the acyl chloride. (Alternatively, use a peptide coupling agent like HATU in the presence of a base).

  • Amide Coupling: In a separate flask, dissolve ent-Calindol (1.1 eq) in anhydrous DCM and add TEA (2.5 eq).

  • Cool the amine solution to 0°C and slowly add the freshly prepared [1-13C]acetyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 13C labeled ent-Calindol Amide.

Protocol 2: HPLC Purification of 13C Labeled ent-Calindol Amide

Objective: To purify the synthesized 13C labeled ent-Calindol Amide to >95% purity.

Materials:

  • Crude 13C labeled ent-Calindol Amide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Reverse-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Analysis and Concentration: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred to remove aqueous mobile phases).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start [1-13C]Acetic Acid acyl_chloride [1-13C]Acyl Chloride (Activation) start->acyl_chloride SOCl2 or Coupling Agent coupling Amide Coupling acyl_chloride->coupling ent_calindol ent-Calindol ent_calindol->coupling crude_product Crude 13C Labeled ent-Calindol Amide coupling->crude_product hplc Preparative HPLC crude_product->hplc pure_product Pure 13C Labeled ent-Calindol Amide hplc->pure_product analysis QC Analysis (HPLC, MS, NMR) pure_product->analysis

Caption: Workflow for the synthesis and purification of 13C labeled ent-Calindol Amide.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem HPLC Problem (e.g., Poor Resolution) cause1 Mobile Phase Issue problem->cause1 cause2 Column Issue problem->cause2 cause3 System Issue problem->cause3 sol1 Optimize Gradient/ pH/Solvents cause1->sol1 sol2 Change Column/ Temperature cause2->sol2 sol3 Check Pump/ Clean Injector cause3->sol3

Caption: Logical relationships in HPLC troubleshooting.

References

how to correct for natural isotopic abundance in ent-Calindol Amide-13C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural isotopic abundance in ent-Calindol Amide-¹³C experiments.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance and why is it a problem for ¹³C labeling experiments?

A1: Carbon naturally exists as a mixture of isotopes, primarily ¹²C and approximately 1.1% ¹³C.[1] When a molecule is analyzed by mass spectrometry, this naturally occurring ¹³C contributes to ion signals that are one or more mass units heavier than the monoisotopic peak (the peak containing only ¹²C).[1] In experiments using an intentionally introduced ¹³C-labeled compound like ent-Calindol Amide-¹³C, it is critical to differentiate the ¹³C enrichment from your tracer from the ¹³C that is naturally present.[1][2] Failure to correct for this natural abundance leads to an overestimation of isotopic enrichment, which can result in inaccurate calculations of metabolic fluxes or pathway activities.[1][2]

Q2: What information is essential to perform an accurate natural abundance correction?

A2: To perform an accurate correction, you need several key pieces of information:

  • The correct and complete molecular formula of the analyte, including any atoms added during derivatization. This is crucial for calculating the theoretical natural isotope distribution.[1]

  • The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw, uncorrected data.[1][2]

  • The isotopic purity of the ¹³C tracer. Commercially available tracers are not 100% pure and contain a small fraction of ¹²C, which must be accounted for.[1][3]

  • The mass resolution of your instrument. The correction algorithm may be affected by the instrument's resolution, especially for high-resolution data where different isotopologues can be resolved.[1][4]

Q3: Can natural abundance correction be performed for both mass spectrometry and NMR data?

A3: Yes, though the methods and challenges differ.

  • For Mass Spectrometry (MS): This is the most common application. Correction is essential to accurately determine the mass isotopomer distribution (MID).[2] Various software tools are available to perform this correction on MS data.[5][6][7][8]

  • For Nuclear Magnetic Resonance (NMR) Spectroscopy: While the natural abundance of ¹³C (1.1%) is the basis for standard ¹³C-NMR, in labeling experiments, it can still be a factor.[9] For instance, quantifying site-specific enrichment requires distinguishing the signal from the labeled position against the natural abundance background.[10] Specialized NMR pulse sequences and methods can be used to edit or filter spectra from ¹²C- and ¹³C-containing molecules to determine isotopic enrichment accurately.[10][11]

Q4: What software tools are available for natural abundance correction?

A4: Several software tools, each with specific features, are available to automate the correction process. The choice of tool may depend on the type of data (MS, MS/MS), the use of single or multiple tracers, and the user's programming proficiency.

Software ToolPrimary PlatformKey FeaturesTandem MS (MS/MS) SupportMultiple Tracer Support
IsoCor PythonUser-friendly GUI and command-line. Corrects for tracer purity and derivatization.[6][7][12]NoNo[6][8]
Corna PythonDesigned for integration into larger data pipelines. Can correct for two tracer elements.[8]YesYes[8]
ICT (Isotope Correction Toolbox) PerlCommand-line tool that can handle precursor ion fragmentation.[5][6]Yes[5][6]Yes
IsoCorrectoR RCorrects for natural abundance and tracer impurity. Can handle MS, MS/MS, and high-resolution data.[3]YesYes (for high-resolution data)[3]
AccuCor2 RSpecifically designed for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N or ¹³C-²H) and high-resolution data.[4]NoYes[4]

Troubleshooting Guide

Issue 1: After correction, some of my mass isotopologue abundance values are negative.

  • Cause: Negative values are a common issue and do not represent a physical reality. They can arise from several factors, including low signal intensity or missing peaks in the raw data, incorrect background subtraction, or slight inaccuracies in the assumed natural abundance of isotopes.[1]

  • Solution:

    • Check Signal-to-Noise: Ensure the peaks of interest in your raw data have sufficient signal intensity and are clearly distinguishable from the background noise.

    • Review Correction Parameters: Double-check all inputs in your correction software.[1] Ensure the molecular formula is correct and that the isotopic purity of your tracer is accurately specified.

    • Analyze an Unlabeled Standard: Run an unlabeled sample of your compound. After correction, its M+0 abundance should be close to 100%, and all other isotopologues should be near zero.[1] This helps validate your correction parameters.

    • Statistical Handling: For small negative values that persist, they are often considered to be within the noise level and can be set to zero.

Issue 2: The calculated ¹³C enrichment seems too high or inconsistent across replicates.

  • Cause: This can result from incomplete correction or systematic errors in data acquisition.[1] The most common error is failing to account for the contribution of naturally abundant heavy isotopes, which leads to an overestimation of enrichment.[13]

  • Solution:

    • Verify Instrument Calibration: Ensure the mass spectrometer is properly calibrated. Mass accuracy drift can lead to incorrect peak integration.[1]

    • Use a Correction Matrix: Employ a correction method, typically matrix-based, that removes the contribution of naturally abundant isotopes from all measured mass isotopomers.[2] Most modern software tools do this automatically.[2]

    • Account for "Skew": The natural abundance distribution is not identical for unlabeled and labeled molecules. This effect, known as "skew," can introduce systematic errors, especially for small, highly-labeled compounds.[13][14] Advanced correction algorithms may account for this.

    • Check for Overlapping Signals: Ensure that the signal for ent-Calindol Amide is not overlapping with a co-eluting compound that has a similar m/z value, which could distort the measured isotopologue distribution.

Issue 3: I am using NMR and the ¹³C satellite peaks are difficult to quantify accurately.

  • Cause: In ¹H-NMR, the satellite peaks arising from protons attached to a ¹³C atom are small (each representing ~0.55% of the main ¹²C-H peak). Poor signal-to-noise, peak overlap, and incorrect baseline correction can hinder accurate integration.

  • Solution:

    • Optimize Acquisition Parameters: Ensure a sufficient number of scans and a long relaxation delay to allow for full relaxation of all signals, which is critical for accurate quantification.[10]

    • Use Deconvolution: Employ line-fitting or deconvolution functions within the NMR software to accurately measure the area of the satellite peaks, especially in crowded spectral regions.[10]

    • Employ Isotope-Edited Pulse Sequences: For complex mixtures, consider using 2D NMR experiments or specialized 1D pulse sequences like ITOCSY, which can filter spectra to separate signals from ¹²C- and ¹³C-bound protons, making quantification more robust.[11]

Experimental Protocols

Protocol 1: General Workflow for ¹³C Natural Abundance Correction in MS Experiments

This protocol outlines the key steps for acquiring and processing data for a typical stable isotope tracing experiment using LC-MS.

  • Sample Preparation:

    • Prepare both unlabeled (natural abundance control) and ¹³C-labeled samples from your experiment involving ent-Calindol Amide-¹³C.

    • Extract metabolites or the compound of interest using a validated protocol.

  • Data Acquisition (LC-MS):

    • Inject a blank sample to assess background noise and carryover.[1]

    • Inject your unlabeled control sample. This is crucial for verifying the natural abundance correction method.[1]

    • Inject your ¹³C-labeled samples.

    • Set the mass spectrometer to acquire data in full scan mode to capture the entire mass isotopologue distribution (e.g., M+0, M+1, M+2, etc.) of ent-Calindol Amide.[1]

  • Data Extraction:

    • Process the raw mass spectrometry data using the instrument vendor's software or an open-source tool.

    • Integrate the peaks for each isotopologue of ent-Calindol Amide to obtain their respective intensities or areas.

    • Export the data to a compatible format (e.g., CSV), with columns for the compound name, molecular formula, and the measured intensities for each isotopologue.[1]

  • Correction Using Software (e.g., IsoCor):

    • Launch the correction software and load your data file.[1]

    • Input the necessary parameters:

      • The molecular formula of ent-Calindol Amide.

      • The name of the tracer (¹³C).

      • The isotopic purity of the tracer (e.g., 99%).[1]

      • Any derivatization agents used.

    • Run the correction. The software will use this information to calculate and subtract the contribution from naturally occurring isotopes, providing a corrected mass isotopologue distribution.[12]

Visualizations

Experimental and Data Correction Workflow

The following diagram illustrates the general workflow from sample preparation to obtaining corrected data in a ¹³C labeling experiment.

Workflow for Natural Isotopic Abundance Correction cluster_experiment Experimental Phase cluster_data Data Processing Phase cluster_inputs Required Inputs for Correction prep Sample Preparation (Unlabeled Control & ¹³C-Labeled) lcms LC-MS Data Acquisition (Full Scan) prep->lcms extract Peak Integration (Raw Mass Isotopologue Distribution) lcms->extract correct Correction Software (e.g., IsoCor, Corna) extract->correct analysis Corrected Data (True ¹³C Enrichment) correct->analysis downstream Downstream Biological Analysis (e.g., Flux Analysis) analysis->downstream formula Molecular Formula formula->correct purity Tracer Purity purity->correct resolution MS Resolution resolution->correct

Caption: A diagram of the experimental and computational workflow for ¹³C labeling studies.

Logical Relationship of Isotopic Contributions

This diagram shows how the measured mass spectrum is a composite of signals that must be deconvoluted to determine the true tracer enrichment.

Deconvolution of Measured Mass Isotopologue Distribution (MID) measured Measured MID (Raw Data from MS) corrected Corrected MID (True Tracer Enrichment) measured->corrected - (Correction) natural Contribution from Natural ¹³C Abundance impurity Contribution from Tracer Impurity (¹²C) natural->measured + (Adds to signal) impurity->measured + (Adds to signal)

Caption: Relationship between measured data, natural abundance, and the corrected signal.

Illustrative Example of a Signaling Pathway Analysis

As the specific signaling pathway for ent-Calindol Amide is not defined in public literature, the following diagram provides a generic, illustrative example of how a ¹³C-labeled small molecule inhibitor might be used to probe a hypothetical kinase cascade. The enrichment of downstream metabolites would be measured to quantify pathway engagement.

Hypothetical Pathway Analysis Using a ¹³C-Labeled Inhibitor cluster_pathway Kinase Signaling Cascade cluster_metabolism Metabolic Output receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf met_a Metabolite A tf->met_a Upregulates Enzyme Synthesis met_b Metabolite B (¹³C Enrichment Measured) met_a->met_b ms Mass Spectrometry Analysis met_b->ms Quantification of ¹³C Incorporation inhibitor ent-Calindol Amide-¹³C (Labeled Inhibitor) inhibitor->kinase1 Inhibition

Caption: A hypothetical signaling pathway probed with a ¹³C-labeled inhibitor.

References

common pitfalls in metabolic labeling experiments with ent-Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling experiments using ent-Calindol Amide-13C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges. Please note that as this compound is a novel research compound, this guidance is based on established principles of metabolic labeling with 13C-labeled molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a metabolic labeling experiment with this compound?

A1: Metabolic labeling with this compound involves introducing this isotopically labeled compound to a biological system (e.g., cell culture). The cells take up the labeled amide, and the 13C atoms are incorporated into downstream metabolites. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the metabolic fate of the compound, identify its targets, and elucidate its impact on metabolic pathways.

Q2: How can I confirm the isotopic enrichment and purity of my this compound reagent?

A2: It is crucial to verify the isotopic enrichment of your labeled compound before starting an experiment. This can be achieved using high-resolution mass spectrometry (HR-MS) to determine the percentage of isotopic purity and NMR spectroscopy to confirm the specific positions of the 13C labels.[1] This initial quality control step ensures the accuracy of your labeling reagent.

Q3: What is meant by "metabolic steady state" and why is it important?

A3: Metabolic steady state is a condition where the rates of metabolite synthesis and degradation are balanced, leading to constant concentrations of metabolites. In the context of labeling experiments, it is essential to reach an isotopic steady state, where the enrichment of 13C in key metabolites remains stable over time.[1][2] Achieving this state is critical for accurate metabolic flux analysis.

Q4: Why is it necessary to correct for natural isotopic abundance in my mass spectrometry data?

A4: Many elements, including carbon, have naturally occurring heavy isotopes (e.g., 13C has a natural abundance of approximately 1.1%). This natural abundance contributes to the mass isotopomer distribution of your metabolites. To accurately determine the incorporation of 13C from this compound, you must correct for the contribution of these naturally occurring isotopes in your mass spectrometry data.[3]

Troubleshooting Guides

Issue 1: Low or No Incorporation of 13C Label

Symptom: Mass spectrometry analysis shows a low percentage of 13C enrichment in target metabolites after incubation with this compound.

Possible Cause Recommended Solution
Insufficient Incubation Time Optimize the labeling period by performing a time-course experiment to determine when isotopic enrichment plateaus.
Low Compound Concentration Increase the concentration of this compound in the culture medium. A concentration titration experiment is recommended.
Poor Cell Health or Viability Assess cell viability before and after labeling. Ensure cells are healthy and in the logarithmic growth phase.
Compound Instability Check the stability of this compound in your culture medium over the incubation period.
Issue 2: High Variability Between Replicates

Symptom: Significant differences in 13C enrichment are observed across replicate experiments conducted under identical conditions.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure uniform cell density across all wells or flasks at the start of the experiment.
Errors in Sample Mixing Carefully measure protein or cell counts before combining samples for analysis to ensure equal contributions.[4][5]
Incomplete Quenching of Metabolism Use a rapid and effective quenching method to halt metabolic activity immediately upon sample collection.
Biological Variability Increase the number of biological replicates to improve statistical power and account for inherent biological differences.
Issue 3: Unexpected Labeled Species Detected

Symptom: Mass spectrometry data reveals 13C enrichment in metabolites that are not expected to be downstream of this compound metabolism.

Possible Cause Recommended Solution
Metabolic Scrambling The labeled compound may be metabolized into smaller molecules that enter central carbon metabolism, leading to widespread labeling.[1] Careful analysis of labeling patterns in key pathways like glycolysis and the TCA cycle can help identify this.
Contamination Ensure that all reagents and consumables are free from contaminants that could interfere with the analysis.[5]
Arginine-to-Proline Conversion In experiments using SILAC media, labeled arginine can be converted to labeled proline, complicating analysis.[4][6][7] While not directly related to this compound, this is a common issue in broader metabolic labeling studies.

Experimental Protocols

General Protocol for a Pilot Metabolic Labeling Experiment

This protocol provides a starting point for optimizing your labeling conditions with this compound.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound.

  • Labeling: Aspirate the standard medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

  • Time-Course Incubation: Incubate the cells for various durations (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling time.

  • Cell Harvesting and Quenching: Harvest the cells and immediately quench metabolic activity by, for example, adding ice-cold methanol.

  • Metabolite Extraction: Extract metabolites using a suitable protocol (e.g., a methanol-chloroform-water extraction).

  • Sample Analysis: Analyze the metabolite extracts by mass spectrometry to determine the percentage of 13C incorporation.

Quantitative Data Summary (Hypothetical)

The following table illustrates hypothetical data from a time-course experiment to optimize labeling.

Incubation Time (hours)% 13C Enrichment in Metabolite XCell Viability (%)
215.2 ± 1.898 ± 1.2
645.8 ± 3.597 ± 1.5
1278.1 ± 4.196 ± 2.0
2485.3 ± 3.995 ± 2.3
4886.2 ± 4.088 ± 3.1

Data are presented as mean ± standard deviation (n=3).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Prepare_Medium Prepare Labeling Medium Labeling Incubate with This compound Prepare_Medium->Labeling Harvesting Harvest and Quench Labeling->Harvesting Extraction Metabolite Extraction Harvesting->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: A general experimental workflow for metabolic labeling.

Troubleshooting_Tree Start Low 13C Incorporation? Time_Check Time-course performed? Start->Time_Check Yes Success Labeling Successful Start->Success No Optimize_Time Optimize Incubation Time Time_Check->Optimize_Time No Concentration_Check Concentration optimized? Time_Check->Concentration_Check Yes Optimize_Time->Time_Check Titrate_Concentration Perform Concentration Titration Concentration_Check->Titrate_Concentration No Viability_Check Cell viability acceptable? Concentration_Check->Viability_Check Yes Titrate_Concentration->Concentration_Check Optimize_Culture Optimize Cell Culture Conditions Viability_Check->Optimize_Culture No Viability_Check->Success Yes Optimize_Culture->Viability_Check

Caption: A decision tree for troubleshooting low 13C incorporation.

References

improving the stability of ent-Calindol Amide-13C in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ent-Calindol Amide-13C

This technical support center provides researchers, scientists, and drug development professionals with guidance on . The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color (e.g., turned yellow or brown). What is happening?

A1: Color change in solutions containing indole-based compounds is often an indicator of oxidative degradation. The indole ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light (photolysis) and elevated temperatures[1][2]. This leads to the formation of colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.

  • Deoxygenate Solvents: For sensitive experiments, sparge solvents with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.

  • Control Temperature: Store solutions at recommended low temperatures (see Q3) and minimize time spent at room temperature.

Q2: I'm observing new peaks in my HPLC/LC-MS analysis over time. What are they and how can I prevent them?

A2: The appearance of new peaks strongly suggests compound degradation. For this compound, there are two primary suspected degradation pathways: hydrolysis of the amide bond and oxidation of the indole ring.

  • Amide Hydrolysis: The amide bond, while generally more stable than an ester bond, can be cleaved by water, especially under strongly acidic or basic conditions, to yield a carboxylic acid and an amine[3][4][5].

  • Indole Oxidation: As mentioned in Q1, the indole moiety can oxidize, leading to various degradation products.

The diagram below illustrates the key factors influencing the stability of the compound.

cluster_factors Influencing Factors cluster_pathways Degradation Pathways cluster_products Result pH pH (Acidic/Basic) Hydrolysis Amide Hydrolysis pH->Hydrolysis Light Light Exposure (UV) Oxidation Indole Oxidation Light->Oxidation Temp Temperature Temp->Hydrolysis Temp->Oxidation Oxygen Dissolved Oxygen Oxygen->Oxidation Degradants Degradation Products (Loss of Purity & Activity) Hydrolysis->Degradants Oxidation->Degradants

Caption: Factors affecting compound stability.
Q3: What are the recommended storage conditions for stock and working solutions?

A3: Proper storage is critical to maintaining the integrity of this compound. For the related compound Calindol hydrochloride, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C[6]. Similar conditions are recommended here.

Recommendations:

  • Stock Solutions (in DMSO): Prepare high-concentration stock solutions in anhydrous DMSO. Aliquot into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure. Store at -80°C for long-term storage or -20°C for short-term storage[7].

  • Aqueous Working Solutions: These are significantly less stable. It is strongly recommended to prepare fresh working solutions daily from the frozen stock immediately before an experiment[8]. Avoid storing diluted aqueous solutions.

The following tables provide hypothetical stability data based on the chemical properties of similar compounds.

Table 1: Stability of this compound (10 mM Stock) in Common Solvents

Solvent Temperature % Remaining after 1 Week % Remaining after 1 Month
Anhydrous DMSO -80°C >99% 99%
Anhydrous DMSO -20°C 99% 95%
Anhydrous DMSO 4°C 95% 80%

| Ethanol | -20°C | 98% | 92% |

Table 2: Stability of this compound (10 µM Working Solution) in Aqueous Buffers

Buffer (pH) Temperature % Remaining after 8 Hours % Remaining after 24 Hours
PBS (pH 7.4) 37°C 90% 75%
PBS (pH 7.4) 25°C 95% 88%
Acetate Buffer (pH 4.5) 25°C 85% 65%

| Carbonate Buffer (pH 9.0) | 25°C | 88% | 70% |

Q4: My compound is precipitating when I dilute it into my aqueous assay buffer. How can I improve its solubility?

A4: Precipitation is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous medium[2].

Troubleshooting Steps:

  • Decrease Final Concentration: Determine if a lower concentration is sufficient for your experiment.

  • Modify Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This can prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant: Consider adding a low concentration of a biocompatible surfactant (e.g., 0.01% Pluronic F-68 or Tween-80) to your buffer to improve solubility.

  • Use a Co-solvent: If compatible with your assay, including a small percentage (e.g., 1-5%) of an organic solvent like ethanol or PEG-400 in the final aqueous solution can help maintain solubility.

Q5: How can I definitively test the stability of this compound in my specific experimental conditions?

A5: You should perform a stability study using your specific buffers, media, and temperatures[9]. An HPLC-based method is the standard approach to quantify the parent compound over time[10]. A detailed protocol for this is provided below. The following workflow diagram outlines a general approach to troubleshooting stability issues.

A Observation: Unexpected results, color change, or precipitation B Perform Preliminary Checks: 1. Check solvent/buffer pH. 2. Confirm concentration. 3. Review storage conditions. A->B C Is Compound Degrading? (Run HPLC/LC-MS on aged vs. fresh sample) B->C D Degradation Observed? C->D E Problem is likely experimental setup, not compound stability. Re-evaluate protocol. D->E No F Identify Degradation Pathway (Forced Degradation Study) D->F Yes G Pathway? F->G H_Ox Oxidative Degradation G->H_Ox Oxidation I_Hy Hydrolytic Degradation G->I_Hy Hydrolysis J_Ph Photodegradation G->J_Ph Light K_Ox Implement Solution: - Use deoxygenated solvents. - Add antioxidants (if compatible). - Minimize air exposure. H_Ox->K_Ox L_Hy Implement Solution: - Adjust buffer pH to neutral range. - Prepare solutions fresh. - Reduce temperature. I_Hy->L_Hy M_Ph Implement Solution: - Use amber vials. - Work under low-light conditions. J_Ph->M_Ph N Validate Solution: Re-run stability test under new conditions. K_Ox->N L_Hy->N M_Ph->N

Caption: Experimental workflow for troubleshooting stability.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a general procedure for determining the stability of this compound in a specific aqueous solution using HPLC-UV.

1. Materials and Equipment

  • This compound

  • Anhydrous DMSO

  • Experimental buffer/medium (e.g., PBS, cell culture medium)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acid (e.g., formic acid or TFA) for mobile phase modification

  • Incubator or water bath set to the experimental temperature

  • Autosampler vials

2. Preparation of Solutions

  • Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution: Dilute the stock solution into your chosen experimental buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM). Prepare enough volume for all time points.

3. Experimental Procedure

  • Time Point Zero (T=0): Immediately after preparing the working solution, transfer an aliquot (e.g., 200 µL) to an autosampler vial. This is your T=0 sample. Analyze it immediately via HPLC to get the initial peak area.

  • Incubation: Place the remainder of the working solution in an incubator set to your desired experimental temperature (e.g., 25°C or 37°C). Ensure it is protected from light.

  • Sample Collection: At designated time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from the incubating solution and transfer it to a new autosampler vial.

  • Sample Storage: If samples cannot be analyzed immediately, store them at -20°C to halt further degradation until HPLC analysis can be performed.

4. HPLC Analysis

  • Method: Develop an isocratic or gradient HPLC method that provides good separation and peak shape for this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Detection: Set the UV detector to the wavelength of maximum absorbance (λmax) for the compound.

  • Analysis: Inject equal volumes of the samples from each time point. Record the peak area of the parent compound.

5. Data Analysis

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the % Remaining versus time to visualize the degradation kinetics. A common stability threshold is ensuring at least 90% of the compound remains at the end of the experiment[10].

References

dealing with overlapping peaks in the mass spectrum of ent-Calindol Amide-13C metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Calindol Amide and its 13C-labeled metabolites. The focus is on addressing the common challenge of overlapping peaks in mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolites of ent-Calindol Amide?

A1: Based on its chemical structure, which includes indole, naphthalene, and amide functional groups, ent-Calindol Amide is expected to undergo Phase I and Phase II metabolism.

  • Phase I Metabolism (Oxidation and Hydrolysis):

    • Oxidation: The indole and naphthalene rings are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes.[1] This can result in mono- or di-hydroxylated metabolites. The indole ring can be oxidized to various products, including indoxyl (3-hydroxyindole), oxindole, and other hydroxylated species.[1]

    • Amide Hydrolysis: The amide bond can be cleaved by amidase enzymes, resulting in the separation of the indole-containing acyl group and the naphthalene-containing amine.[2][3][4]

  • Phase II Metabolism (Conjugation):

    • Hydroxylated metabolites formed in Phase I can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[5]

Q2: Why do I see overlapping peaks in the mass spectrum of my ent-Calindol Amide-13C metabolite samples?

A2: Overlapping peaks in the mass spectrum can arise from several sources when analyzing 13C-labeled compounds and their metabolites:

  • Isotopic Overlap: The 13C-labeled parent compound (this compound) will have a mass spectrum that overlaps with the naturally occurring isotopes of the unlabeled parent compound.

  • Co-elution of Isomers: Metabolites that are structural isomers (e.g., hydroxylated at different positions on the aromatic rings) may not be fully separated by liquid chromatography (LC), leading to overlapping chromatographic peaks and mass spectra.

  • Parent and Metabolite Overlap: A metabolite and the parent compound may have similar retention times, causing their mass spectra to overlap. This is particularly challenging if the metabolite has a small mass shift from the parent, such as hydroxylation (+16 Da).

  • Overlap of Labeled and Unlabeled Metabolites: If you are conducting a metabolic stability assay with a mixture of labeled and unlabeled compound, the mass spectra of the 13C-labeled metabolites will be very close to those of the unlabeled metabolites, differing only by the mass of the incorporated isotopes.

Q3: What is the expected mass difference between ent-Calindol Amide and its 13C-labeled form?

A3: ent-Calindol Amide has a molecular formula of C21H18N2O and a molecular weight of approximately 314.38 Da. The 13C-labeled version, this compound, with one 13C atom, has a molecular formula of 13C1C20H18N2O and a molecular weight of approximately 315.37 Da. The expected mass difference is approximately 1 Da.

Troubleshooting Guides

Issue 1: Poor chromatographic resolution of parent compound and its metabolites.

Symptoms:

  • Broad or tailing peaks in the chromatogram.

  • Shoulders on the main peak of the parent compound or a known metabolite.

  • Inability to distinguish between the peak for the parent compound and a co-eluting metabolite in the extracted ion chromatogram (EIC).

Possible Causes and Solutions:

CauseSolution
Inappropriate LC column chemistry Select a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.
Suboptimal mobile phase composition Optimize the gradient profile (slope and duration). Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate) to improve peak shape and selectivity.
Incorrect flow rate or temperature Adjust the flow rate and column temperature to improve separation efficiency.
Issue 2: Difficulty in distinguishing between labeled and unlabeled compounds/metabolites.

Symptoms:

  • Overlapping isotope patterns in the mass spectrum.

  • Inaccurate quantification due to signal contribution from the unlabeled analogue.

Possible Causes and Solutions:

CauseSolution
Insufficient mass resolution Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve the small mass difference between the 13C-labeled and unlabeled species.
Complex isotopic distribution Utilize deconvolution software to mathematically separate the contributions of the labeled and unlabeled species to the overall mass spectrum.
Issue 3: Ambiguous identification of metabolites due to overlapping fragment ions.

Symptoms:

  • MS/MS spectra of co-eluting compounds are chimeric, containing fragment ions from multiple precursors.

  • Difficulty in assigning fragment ions to a specific metabolite structure.

Possible Causes and Solutions:

CauseSolution
Co-elution of isobaric metabolites Improve chromatographic separation (see Issue 1).
In-source fragmentation Optimize the ion source parameters (e.g., capillary voltage, source temperature) to minimize in-source fragmentation.
Non-specific fragmentation Use different fragmentation techniques (e.g., Collision-Induced Dissociation - CID, Higher-energy Collisional Dissociation - HCD) to generate different fragmentation patterns that may help in distinguishing isomers.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Analysis of ent-Calindol Amide and its Metabolites

This protocol provides a general starting point for developing a robust LC-MS/MS method. Optimization will be required based on the specific instrumentation and experimental goals.

1. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes. Hold at high organic for 2-3 minutes to wash the column, then return to initial conditions and equilibrate for 3-5 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan MS from m/z 100-1000 to identify potential metabolites, followed by targeted MS/MS (product ion scan) of the parent compound and suspected metabolite masses.

  • Parent Ion (for MS/MS): m/z 315.17 for unlabeled ent-Calindol Amide and m/z 316.17 for the 13C-labeled version.

  • Collision Energy: Optimize collision energy for characteristic fragment ions. A typical starting point is 20-40 eV.

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (HLMs)

1. Incubation:

  • Prepare a reaction mixture containing:

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • ent-Calindol Amide or this compound (final concentration 1 µM)

    • Phosphate buffer (100 mM, pH 7.4)

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Incubate at 37 °C with gentle shaking.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Quenching and Sample Preparation:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Predicted Metabolites of ent-Calindol Amide and their Expected m/z Values.

Metabolite TypeModificationExpected m/z (Unlabeled)Expected m/z (13C-labeled)
Phase I
Hydroxylation+ O331.16332.16
Dihydroxylation+ 2O347.16348.16
Amide Hydrolysis Product 1- C12H11N146.04147.04
Amide Hydrolysis Product 2- C9H6NO171.10171.10
Phase II
Glucuronidation of Hydroxylated Metabolite+ C6H8O6507.19508.19
Sulfation of Hydroxylated Metabolite+ SO3411.12412.12

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing HLM_Incubation Incubation with Human Liver Microsomes Quenching Reaction Quenching HLM_Incubation->Quenching Protein_Precipitation Protein Precipitation Quenching->Protein_Precipitation Extraction Supernatant Extraction Protein_Precipitation->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Peak_Detection Peak Detection MSMS_Fragmentation->Peak_Detection Deconvolution Deconvolution of Overlapping Peaks Peak_Detection->Deconvolution Metabolite_ID Metabolite Identification Deconvolution->Metabolite_ID

Caption: Experimental workflow for metabolite identification.

troubleshooting_logic Start Overlapping Peaks Observed? Check_Chroma Review Chromatogram (Peak Shape, Resolution) Start->Check_Chroma Optimize_LC Optimize LC Method (Column, Mobile Phase, Gradient) Check_Chroma->Optimize_LC Poor Resolution High_Res_MS Utilize High-Resolution MS Check_Chroma->High_Res_MS Good Resolution, Isotopic Overlap Optimize_MS Optimize MS/MS Parameters (Collision Energy) Check_Chroma->Optimize_MS Good Resolution, Chimeric MS/MS End Resolved Peaks Optimize_LC->End Deconvolution_Software Apply Deconvolution Software High_Res_MS->Deconvolution_Software Deconvolution_Software->End Optimize_MS->End signaling_pathway ent_Calindol_Amide ent-Calindol Amide Phase_I Phase I Metabolism (CYP450, Amidases) ent_Calindol_Amide->Phase_I Hydroxylated_Metabolites Hydroxylated Metabolites Phase_I->Hydroxylated_Metabolites Amide_Cleavage_Products Amide Cleavage Products Phase_I->Amide_Cleavage_Products Phase_II Phase II Metabolism (UGTs, SULTs) Hydroxylated_Metabolites->Phase_II Excretion Excretion Amide_Cleavage_Products->Excretion Conjugated_Metabolites Glucuronide/Sulfate Conjugates Phase_II->Conjugated_Metabolites Conjugated_Metabolites->Excretion

References

best practices for handling and storing ent-Calindol Amide-13C to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing ent-Calindol Amide-13C to ensure experimental success and prevent compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, aliquoting and storing at -80°C is advisable to minimize freeze-thaw cycles.

Q2: How should I properly handle this compound in the laboratory?

A: this compound should be handled in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.

Q3: What are the best solvents for dissolving this compound?

A: Based on the properties of similar indole amide compounds, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of DMSO before further dilution.

Q4: Is this compound sensitive to light or air?

A: Indole-containing compounds can be susceptible to oxidation and degradation upon exposure to light and air. Therefore, it is best practice to store this compound in amber vials or containers wrapped in foil and to minimize its exposure to the atmosphere.

Q5: How can I check the purity and integrity of my this compound sample?

A: The purity and integrity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Regular quality control checks are recommended, especially for older stock solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh stock solutions from solid compound. 3. Perform a quality control check (e.g., HPLC) on the compound.
Poor solubility in aqueous solutions The compound has low aqueous solubility.1. Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) first. 2. Gently warm the solution or use sonication to aid dissolution. 3. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Precipitation of the compound during experiments The compound has exceeded its solubility limit in the experimental buffer or medium.1. Lower the final concentration of the compound. 2. Increase the percentage of the co-solvent (e.g., DMSO) if permissible for the experiment. 3. Filter the solution to remove any precipitate before use.
Observed color change in the stock solution Potential oxidation or degradation of the compound.1. Discard the discolored solution. 2. Prepare a fresh stock solution from solid material. 3. Store new stock solutions under an inert atmosphere (e.g., argon or nitrogen) if high sensitivity is suspected.

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound in common experimental settings.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term use.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[1]

Materials:

  • This compound stock solution

  • Appropriate microbial culture (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microplates

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.[1]

  • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).[1]

  • Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that shows no visible growth.[1]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage and Preparation cluster_experiment Experimental Use cluster_qc Quality Control storage Store at -20°C (Solid) dissolve Dissolve in DMSO storage->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot dilute Prepare Working Solution aliquot->dilute Use fresh aliquot treat Treat Cells/Organisms dilute->treat assay Perform Assay treat->assay check_purity Purity Check (HPLC/LC-MS) assay->check_purity Troubleshoot Inconsistent Results

Caption: A logical workflow for the proper handling and use of this compound.

degradation_pathway Potential Degradation Factors for this compound compound This compound degraded_products Degraded Products compound->degraded_products Degradation light Light air Air (Oxygen) temp High Temperature ph Extreme pH

Caption: Factors that can potentially lead to the degradation of this compound.

References

strategies to increase the cellular uptake of ent-Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to increase the cellular uptake of ent-Calindol Amide-13C. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments. As this compound is a specialized research compound, the following guidance is based on established principles for enhancing the cellular permeability of novel, small-molecule, and potentially hydrophobic therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which a small molecule like this compound might enter a cell?

Small molecules can cross the plasma membrane through several mechanisms. The most common are passive diffusion, where the compound moves across the lipid bilayer down its concentration gradient, and active transport, which involves carrier proteins and may move the compound against its concentration gradient.[1] For larger molecules, endocytosis is another route where the cell membrane engulfs the substance.[2][3]

Q2: My compound has low intracellular concentration. What are the most likely causes?

Low intracellular accumulation can stem from several factors:

  • Low Membrane Permeability: The compound may have physicochemical properties (e.g., high polarity, large size) that hinder its ability to cross the lipid-rich cell membrane.[4][5]

  • Active Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, preventing accumulation.[6][7][8] This is a common mechanism of multidrug resistance in cancer cells.[6][8][9]

  • Poor Solubility: The compound may precipitate in the aqueous cell culture medium, reducing the effective concentration available for uptake.[10]

  • Rapid Metabolism: The compound could be quickly metabolized by intracellular enzymes into a different form.

  • Compound Instability: The molecule may be degrading in the experimental conditions (e.g., temperature, pH).

Q3: What is P-glycoprotein (P-gp) and how can I determine if it's affecting my compound's uptake?

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane protein that functions as an ATP-dependent efflux pump.[8][11] It expels a wide variety of structurally diverse compounds from the cell, limiting their intracellular concentration and therapeutic effect.[6][9] To test if this compound is a P-gp substrate, you can perform an uptake experiment in the presence and absence of a known P-gp inhibitor. If the intracellular concentration of your compound increases significantly when the inhibitor is present, it is likely being removed by P-gp.[6][7]

Q4: How does lipophilicity relate to cellular uptake?

Lipophilicity, often measured as LogP or LogD, is a critical determinant of passive diffusion. A molecule must be lipophilic enough to partition into the lipid bilayer of the cell membrane.[4] However, excessive lipophilicity can cause the compound to become trapped within the membrane or lead to poor solubility in the aqueous extracellular medium. Often, a LogD value between 1 and 3 is considered a good starting point for optimal passive permeability.[10]

Troubleshooting Guide

This guide addresses common issues encountered during cellular uptake experiments.

Problem Potential Causes Recommended Solutions
Low or Undetectable Intracellular Compound 1. Poor solubility in assay buffer.2. Low membrane permeability.3. Rapid efflux by transporters (e.g., P-gp).4. Compound degradation.5. Insufficient incubation time.1. Verify solubility using a kinetic solubility assay. Reduce concentration or add a co-solvent if necessary.[10]2. Consider formulation strategies (liposomes, nanoparticles) or a prodrug approach to mask polar groups.[1][10][12]3. Co-incubate with a P-gp inhibitor (e.g., Verapamil, Elacridar) to block efflux.[6]4. Assess compound stability in media at 37°C over the experiment's time course.5. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine optimal uptake time.
High Variability Between Replicates 1. Inconsistent cell number per well.2. Inefficient or inconsistent washing steps.3. Temperature fluctuations affecting transport.4. Incomplete cell lysis.1. Ensure a homogenous cell suspension before seeding and verify cell confluence at the start of the experiment.2. Standardize wash volume and speed. Perform washes quickly with ice-cold buffer to halt transport.3. Use a temperature-controlled incubator and pre-warm all solutions.[13]4. Optimize lysis buffer and ensure complete membrane disruption before analysis.
Low Overall Assay Recovery 1. Compound binds to plasticware (e.g., plates, tips).2. Compound is unstable in the lysis buffer.1. Use low-adhesion polypropylene plates and pipette tips.[10]2. Check for compound stability in the chosen lysis buffer. If instability is observed, consider alternative lysis methods (e.g., sonication, freeze-thaw cycles).
Strategies to Increase Cellular Uptake

If initial experiments confirm low uptake, the following strategies can be employed.

1. Formulation & Chemical Modification Strategies

These approaches modify the compound or its delivery vehicle to improve passive permeability.

  • Prodrug Approach: A prodrug is a modified, inactive version of a compound that is converted to the active form inside the cell.[1] This strategy can be used to temporarily mask polar functional groups (like amines or carboxylic acids) that hinder membrane crossing, thereby increasing lipophilicity.[1][4]

  • Lipid-Based Formulations: Encapsulating this compound in delivery vehicles like liposomes or solid lipid nanoparticles (SLNs) can enhance its stability and facilitate entry into the cell via membrane fusion or endocytosis.[10][12]

2. Biological & System-Based Strategies

These approaches target cellular machinery to reduce efflux or enhance uptake.

  • Inhibition of Efflux Pumps: This is one of the most effective strategies if the compound is a P-gp substrate. Co-administration of a P-gp inhibitor prevents the compound from being ejected after it enters the cell.[6][9] This can dramatically increase the net intracellular concentration.

P-gp Inhibitor Generation Typical In Vitro Concentration Notes
Verapamil 1st10 - 50 µMAlso a calcium channel blocker; may have off-target effects.[8]
Cyclosporin A 1st1 - 10 µMImmunosuppressant with potential off-target activity.[8]
Elacridar (GF120918) 3rd0.1 - 1 µMHighly potent and specific P-gp inhibitor with fewer off-target effects.[6][9]
Tariquidar (XR9576) 3rd0.1 - 1 µMPotent and specific inhibitor used widely in research.[9]
  • Modulation of Endocytosis: While less common for small molecules, if the compound is part of a larger complex or nanoparticle formulation, it may be internalized via endocytosis.[2][14][15] Investigating pathways like clathrin-mediated or caveolae-mediated endocytosis could reveal opportunities for enhancement.[14][16]

Key Cellular Pathways & Workflows

Visualizing the processes involved can help in designing experiments and troubleshooting issues.

G cluster_workflow General Experimental Workflow A 1. Seed Cells in Plate B 2. Incubate with This compound (+/- Inhibitor) A->B C 3. Wash Cells with Ice-Cold Buffer B->C D 4. Lyse Cells to Release Contents C->D E 5. Normalize to Protein Content D->E F 6. Quantify Compound (e.g., LC-MS/MS) E->F G cluster_membrane Cellular Efflux Mechanism ext Extracellular Space membrane Plasma Membrane intra Intracellular Space compound_in Compound pgp P-gp Efflux Pump compound_in->pgp Binds pgp->compound_in Efflux adp ADP pgp->adp inhibitor P-gp Inhibitor inhibitor->pgp Blocks atp ATP atp->pgp Hydrolysis G cluster_endocytosis Major Endocytosis Pathways cluster_clathrin Clathrin-Mediated cluster_caveolae Caveolae-Mediated ext Extracellular Ligands/Particles clathrin_pit Clathrin-Coated Pit ext->clathrin_pit Binds Receptor caveolae Caveolae ext->caveolae Internalized clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle early_endosome Early Endosome clathrin_vesicle->early_endosome lysosome Lysosome (Degradation) early_endosome->lysosome recycling Recycling to Membrane early_endosome->recycling caveosome Caveosome caveolae->caveosome golgi Golgi/ER caveosome->golgi

References

Technical Support Center: ent-Calindol Amide-¹³C Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific metabolic pathways of ent-Calindol Amide is not extensively available in public literature. This guide is based on a hypothesized metabolic scenario for a generic ¹³C-labeled indole amide compound used in drug development research. The troubleshooting advice and workflows are derived from established principles of ¹³C metabolic flux analysis.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ent-Calindol Amide-¹³C in metabolic tracing studies.

Troubleshooting Guides

This section addresses common problems encountered during the experimental and data analysis workflow.

Question: I am observing a low ¹³C enrichment in my target metabolites after incubation with ent-Calindol Amide-¹³C. What are the possible causes and solutions?

Answer:

Low ¹³C enrichment can stem from several factors, from experimental setup to cellular metabolism. Here's a breakdown of potential causes and troubleshooting steps:

  • Insufficient Incubation Time: The labeled substrate may not have had enough time to be taken up and metabolized by the cells to reach an isotopic steady state.[1]

    • Solution: Perform a time-course experiment to determine the optimal labeling duration. Analyze metabolite enrichment at several time points (e.g., 0, 2, 6, 12, 24 hours) to identify when enrichment plateaus.

  • Low Substrate Concentration: The concentration of ent-Calindol Amide-¹³C in the medium might be too low for significant uptake and incorporation.

    • Solution: Increase the concentration of the labeled substrate in your experimental medium. However, be mindful of potential cytotoxic effects of the compound at higher concentrations. A dose-response experiment is recommended.

  • High Endogenous Pools of Unlabeled Precursors: The intracellular pools of unlabeled precursors for the metabolic pathway of interest might be large, diluting the ¹³C label.

    • Solution: Consider pre-incubating cells in a medium with reduced concentrations of the unlabeled precursors before adding the ¹³C-labeled substrate.

  • Slow Metabolic Flux: The metabolic pathway(s) utilizing ent-Calindol Amide may be slow under your experimental conditions.

    • Solution: If applicable to your biological question, consider stimulating the relevant metabolic pathways with appropriate treatments.

  • Cell Viability Issues: Poor cell health can lead to reduced metabolic activity.

    • Solution: Check cell viability using methods like Trypan Blue exclusion or an MTT assay before and after the labeling experiment.

Question: My mass spectrometry data shows a complex pattern of isotopologues that is difficult to interpret. How can I simplify this?

Answer:

Complex isotopologue patterns are common in metabolic tracing studies. Here are some strategies to deconvolve the data:

  • Natural Isotope Abundance Correction: The presence of naturally occurring ¹³C isotopes can complicate the interpretation of labeling patterns.[1]

    • Solution: Always run an unlabeled control sample. Use a natural isotope abundance correction algorithm to subtract the contribution of natural isotopes from your labeled samples. Several software packages are available for this purpose.[2][3]

  • Multiple Labeling Sources: If your medium contains other carbon sources that can enter the same metabolic pathways, it can lead to complex labeling patterns.

    • Solution: If possible, use a defined medium with ent-Calindol Amide-¹³C as the sole carbon source for the pathway of interest. If not feasible, carefully account for the contributions of other carbon sources in your metabolic model.

  • Fragment Analysis (GC-MS/MS or LC-MS/MS): Analyzing the labeling patterns of different fragments of a metabolite can provide more detailed information about the specific positions of the ¹³C labels.

    • Solution: Utilize tandem mass spectrometry (MS/MS) to fragment your metabolites of interest. The fragmentation patterns can help in elucidating the path of the ¹³C atoms through the metabolic network.

Frequently Asked Questions (FAQs)

Experimental Design

  • Q1: How do I choose the right ¹³C labeling strategy for ent-Calindol Amide?

    • A1: The choice of which carbon atoms to label in ent-Calindol Amide depends on the specific metabolic pathway you want to investigate. If you are interested in the fate of the entire molecule, uniformly labeled ([U-¹³C]) ent-Calindol Amide is a good choice. If you hypothesize that a specific part of the molecule (e.g., the indole ring or the amide side chain) is metabolized differently, you might choose to label only that specific moiety.

  • Q2: What are the essential experimental controls to include?

    • A2: Several controls are crucial for a robust metabolic tracing study:

      • Unlabeled Control: Cells grown in a medium with unlabeled ent-Calindol Amide to correct for natural ¹³C abundance.

      • Time Zero Control: A sample collected immediately after the addition of the ¹³C-labeled substrate to measure the background and any non-specific binding.

      • Vehicle Control: Cells treated with the vehicle used to dissolve ent-Calindol Amide to account for any effects of the solvent on metabolism.

Data Analysis

  • Q3: What is the difference between isotopic enrichment and metabolic flux?

    • A3: Isotopic enrichment refers to the percentage of a metabolite pool that contains ¹³C atoms. Metabolic flux, on the other hand, is the rate of a metabolic reaction (e.g., in units of nmol/mg protein/hour). While isotopic enrichment data is used to calculate metabolic fluxes, they are not the same. Flux analysis requires computational modeling to estimate the rates of reactions that produce the observed labeling patterns.[4][5]

  • Q4: What software can I use for data analysis?

    • A4: There are several software packages available for processing and analyzing ¹³C metabolic tracing data. Some are open-source, while others are commercial. Popular choices include:

      • For data processing and natural abundance correction: IsoCor, IsoCorrectoR, and various vendor-specific software.[3]

      • For flux analysis: INCA, 13CFLUX2, and OpenFLUX.[6]

      • For data visualization: Escher-Trace can be used to visualize labeling data on metabolic pathway maps.[2]

Quantitative Data Summary

Table 1: Hypothetical ¹³C Enrichment in Key Metabolites Downstream of ent-Calindol Amide-¹³C Metabolism

MetaboliteControl (Unlabeled)6 hours12 hours24 hours
ent-Calindol Amide 1.1%98.5%99.1%99.3%
Metabolite A (Hydroxylated) 1.1%15.2%35.8%55.4%
Metabolite B (Glucuronidated) 1.1%5.6%18.9%32.1%
Metabolite C (Side-chain cleaved) 1.1%2.3%8.1%15.7%

Table 2: Impact of ent-Calindol Amide on Fractional Contribution of Glucose-derived Carbon to TCA Cycle Intermediates

MetaboliteVehicle Controlent-Calindol Amide Treated
Citrate 85.4%72.1%
α-Ketoglutarate 83.2%68.9%
Succinate 80.1%65.3%
Malate 82.5%69.8%

Experimental Protocols

Protocol 1: Cell Culture and Labeling with ent-Calindol Amide-¹³C

  • Cell Seeding: Seed cells at a density that will result in approximately 80% confluency at the time of the experiment.

  • Medium Preparation: Prepare the experimental medium containing the desired concentration of ent-Calindol Amide-¹³C. Ensure the labeled compound is fully dissolved.

  • Labeling: On the day of the experiment, aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Place the cells back in the incubator for the desired labeling period.

  • Metabolite Extraction: At the end of the incubation, rapidly aspirate the labeling medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate for further processing.

Protocol 2: Sample Preparation for LC-MS Analysis

  • Lysate Clarification: Centrifuge the cell lysates at high speed to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Analysis: Inject the reconstituted samples into the LC-MS system for analysis.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase a Cell Culture b ¹³C-Labeling with ent-Calindol Amide-¹³C a->b c Metabolite Extraction b->c d LC-MS Data Acquisition c->d Sample Injection e Data Processing (Peak Picking, Integration) d->e f Natural Abundance Correction e->f g Metabolic Flux Analysis f->g h Results g->h Biological Interpretation

Caption: Experimental workflow for ent-Calindol Amide-¹³C metabolic tracing.

troubleshooting_workflow cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Low ¹³C Enrichment Observed check1 Check Incubation Time start->check1 check2 Verify Substrate Concentration start->check2 check3 Assess Cell Viability start->check3 check4 Evaluate Endogenous Pool Sizes start->check4 sol1 Optimize Labeling Duration check1->sol1 sol2 Adjust Substrate Concentration check2->sol2 sol3 Ensure Healthy Cell Culture check3->sol3 sol4 Modify Pre-incubation Medium check4->sol4 result Improved Enrichment sol1->result Re-run Experiment sol2->result Re-run Experiment sol3->result Re-run Experiment sol4->result Re-run Experiment

Caption: Troubleshooting logic for low ¹³C enrichment.

hypothesized_metabolism cluster_drug_metabolism ent-Calindol Amide Metabolism cluster_central_metabolism Impact on Central Carbon Metabolism ECA ent-Calindol Amide-¹³C MetA Metabolite A (Phase I - Hydroxylation) ECA->MetA MetC Metabolite C (Side-chain cleavage) ECA->MetC TCA TCA Cycle ECA->TCA Inhibition? MetB Metabolite B (Phase II - Glucuronidation) MetA->MetB MetC->TCA Potential Entry Point Glucose ¹³C-Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->TCA

Caption: Hypothesized metabolic fate of ent-Calindol Amide-¹³C.

References

Validation & Comparative

Validating Metabolic Pathways: A Comparative Guide to Tracing with ent-Calindol Amide-¹³C and Alternative Isotopic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating metabolic pathways using stable isotope tracers, with a focus on the application of ¹³C-labeled compounds. While direct comparative data for ent-Calindol Amide-¹³C is not extensively available in published literature, this document outlines the established principles and experimental workflows for validating metabolic pathways using ¹³C-based metabolic flux analysis (MFA). The performance of a custom tracer like ent-Calindol Amide-¹³C would be evaluated against well-established tracers such as ¹³C-glucose and ¹³C-glutamine, following the protocols detailed below.

Introduction to ¹³C-Based Metabolic Pathway Validation

Stable isotope tracing is a powerful technique to quantitatively track the flow of atoms through metabolic networks. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can trace the metabolic fate of the substrate and elucidate the activity of various pathways.[1][2][3] This approach, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a dynamic view of cellular metabolism that is complementary to transcriptomics and proteomics.[2] The core principle involves culturing cells or organisms with a ¹³C-labeled substrate, followed by the analysis of the isotopic enrichment in downstream metabolites.[4]

The choice of tracer is critical and depends on the specific pathway being investigated. While commonly used tracers like [U-¹³C]-glucose and [U-¹³C]-glutamine are central to understanding central carbon metabolism, novel or custom-synthesized tracers like ent-Calindol Amide-¹³C can be employed to investigate specific, less-characterized metabolic routes.

Comparative Performance of ¹³C Tracers

The effectiveness of a ¹³C tracer is evaluated based on its ability to enrich downstream metabolites in a pathway-specific manner, providing clear and quantifiable data. The following table summarizes the expected performance characteristics for ent-Calindol Amide-¹³C in comparison to standard tracers.

Tracer Primary Metabolic Pathway(s) Traced Typical Analytical Method(s) Key Performance Metrics Advantages Limitations
ent-Calindol Amide-¹³C (Hypothetical) Target-specific pathway under investigationLC-MS, GC-MS- High enrichment of direct downstream metabolites- Minimal isotopic scrambling- Low cellular toxicity- High specificity for the target pathway- Potential to uncover novel metabolic routes- May require custom synthesis- Metabolic fate may be unknown- Potential for off-target effects
[U-¹³C]-Glucose Glycolysis, Pentose Phosphate Pathway, TCA CycleGC-MS, LC-MS, NMR- Broad enrichment of central carbon metabolites- Well-established fragmentation patterns- High commercial availability- Provides a global view of central carbon metabolism- Extensive literature for data comparison- Can lead to complex labeling patterns- May not efficiently trace pathways distant from central carbon metabolism
[U-¹³³C]-Glutamine TCA Cycle Anaplerosis, Amino Acid MetabolismLC-MS, GC-MS- Strong enrichment of TCA cycle intermediates and related amino acids- Complements glucose tracing- Crucial for studying cancer metabolism and other glutamine-dependent pathways- Less informative for pathways primarily fueled by glucose

Experimental Protocols

The validation of a metabolic pathway using a ¹³C tracer involves a series of well-defined steps, from cell culture to data analysis. The following is a generalized protocol that can be adapted for specific tracers and experimental systems.

Cell Culture and Isotope Labeling

This initial phase involves growing cells in a controlled environment and introducing the ¹³C-labeled substrate.

  • Objective: To achieve a metabolic and isotopic steady-state where the labeling of intracellular metabolites is stable.

  • Protocol:

    • Culture cells in a standard, unlabeled medium to the desired cell density (e.g., mid-log phase).

    • Replace the standard medium with a medium containing the ¹³C-labeled tracer (ent-Calindol Amide-¹³C, [U-¹³C]-glucose, etc.) at a known concentration. For robust analysis, it is recommended to use a medium where the labeled substrate is the sole carbon source, if possible.[2]

    • Continue the culture for a predetermined duration to allow for the incorporation of the label into downstream metabolites. The time required to reach isotopic steady-state should be determined empirically for the specific cell type and pathway of interest.

    • Harvest the cells rapidly, quenching metabolism to prevent further enzymatic activity. This is typically achieved by rapid cooling or using a quenching solution like cold methanol.

Metabolite Extraction and Derivatization

Following labeling, the intracellular metabolites are extracted and prepared for analysis.

  • Objective: To efficiently extract a broad range of metabolites and derivatize them for compatibility with GC-MS analysis.

  • Protocol:

    • Lyse the quenched cells using a suitable solvent, such as a mixture of methanol, water, and chloroform, to separate polar and nonpolar metabolites.

    • For analysis of proteinogenic amino acids, hydrolyze the protein pellet using 6M HCl.[4]

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

Analytical Measurement

The isotopic enrichment of the metabolites is quantified using mass spectrometry or NMR.

  • Objective: To determine the mass isotopomer distribution (MID) for key metabolites, which reflects the number of ¹³C atoms incorporated into each molecule.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for its high sensitivity and ability to separate complex mixtures of derivatized metabolites.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used, particularly for non-volatile or thermally labile compounds.

  • Data Acquisition: The instrument is operated in selected ion monitoring (SIM) mode to track specific fragments of the metabolites of interest and their corresponding isotopologues.

Data Analysis and Flux Calculation

The final step involves interpreting the raw analytical data to determine metabolic fluxes.

  • Objective: To calculate the relative or absolute rates (fluxes) of metabolic reactions.

  • Software: Specialized software, such as Metran or 13CFLUX2, is used to perform the complex mathematical calculations required for flux analysis.[6][7]

  • Analysis Workflow:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Determine the MIDs for the measured metabolites.

    • Use the MIDs as constraints in a metabolic network model to estimate the fluxes through the pathways of interest.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental designs. The following are examples created using the DOT language.

cluster_workflow Experimental Workflow for ¹³C-MFA A 1. Cell Culture & Isotope Labeling B 2. Metabolite Extraction & Derivatization A->B C 3. Analytical Measurement (GC-MS / LC-MS) B->C D 4. Data Analysis & Flux Calculation C->D

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

cluster_pathway Hypothetical Pathway Traced by ent-Calindol Amide-¹³C Tracer ent-Calindol Amide-¹³C MetaboliteA Metabolite A Tracer->MetaboliteA Enzyme 1 MetaboliteB Metabolite B MetaboliteA->MetaboliteB Enzyme 2 Product Final Product MetaboliteB->Product Enzyme 3

Caption: A hypothetical metabolic pathway traced using ent-Calindol Amide-¹³C.

cluster_logic Logical Flow for Tracer Selection Start Define Metabolic Pathway of Interest IsCentral Is it a central carbon pathway? Start->IsCentral UseStandard Use Standard Tracer (e.g., ¹³C-Glucose) IsCentral->UseStandard Yes IsSpecific Is a specific, non-central pathway targeted? IsCentral->IsSpecific No UseCustom Use Custom Tracer (e.g., ent-Calindol Amide-¹³C) IsSpecific->UseCustom Yes

Caption: A decision tree for selecting an appropriate ¹³C tracer.

Conclusion

References

Navigating Metabolic Pathways: A Comparative Analysis of ent-Calindol Amide and its ¹³C-Labeled Analog

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic journey of ent-Calindol Amide, this guide offers a comparative perspective on the metabolic fate of its standard and stable isotope-labeled forms. While direct comparative experimental data for ent-Calindol Amide is not publicly available, this guide outlines the established principles and methodologies used in such research, providing a framework for understanding how ¹³C-labeling aids in metabolic studies.

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide focuses on ent-Calindol Amide, an indole derivative with potential therapeutic applications, to illustrate the principles of metabolic analysis using stable isotope labeling. By comparing the theoretical metabolic pathways of unlabeled ent-Calindol Amide with its ¹³C-labeled counterpart, we can illuminate the advantages of using isotopic tracers in pharmacokinetic and pharmacodynamic studies.

The Significance of Isotopic Labeling

The use of stable isotopes, such as Carbon-13 (¹³C), has revolutionized metabolic research. Unlike radioactive isotopes, stable isotopes are non-radioactive, ensuring safety in handling and disposal. The fundamental principle lies in the mass difference between the common ¹²C isotope and the heavier ¹³C. This mass shift, introduced at specific or multiple positions within the drug molecule, creates a unique "mass tag" that allows researchers to track the compound and its metabolites through complex biological systems with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][]

Isotopic labeling essentially provides a "silent witness" to the drug's own metabolism.[] This technique helps to distinguish drug-derived metabolites from endogenous molecules, thereby reducing the background noise and ambiguity that can complicate the analysis of unlabeled compounds.[][3]

Hypothetical Metabolic Comparison

While specific metabolites of ent-Calindol Amide have not been detailed in the available literature, we can hypothesize its metabolic pathways based on the common metabolism of similar amide-containing and indole-based compounds. The primary metabolic transformation for many amide compounds is hydrolysis, catalyzed by amidase enzymes, which would cleave the amide bond.[4][5] Additionally, indole rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes.

The table below outlines a hypothetical comparison of the metabolic analysis of ent-Calindol Amide and ent-Calindol Amide-¹³C.

Featureent-Calindol Amide (Unlabeled)ent-Calindol Amide-¹³C (Labeled)
Parent Drug Detection Detected at its natural isotopic mass.Detected at a higher mass corresponding to the number of ¹³C atoms incorporated.
Metabolite Identification Metabolites are identified based on predicted mass shifts from the parent drug (e.g., +16 Da for oxidation). This can be challenging due to interference from endogenous compounds with similar masses.Metabolites retain the ¹³C label, resulting in a characteristic isotopic pattern. This allows for unambiguous identification and differentiation from endogenous molecules.[]
Pathway Elucidation Tracing the complete metabolic pathway can be difficult due to the inability to definitively link all detected metabolites back to the parent compound.The isotopic signature allows for the confident tracking of all metabolites originating from the administered drug, providing a clear picture of the metabolic cascade.[]
Quantitative Analysis Absolute quantification requires the use of a separate internal standard.The ¹³C-labeled drug can serve as its own internal standard, improving the accuracy of quantification by accounting for matrix effects and ionization efficiency differences between metabolites.[]
Kinetic Isotope Effect Metabolic reactions proceed at a standard rate.The presence of the heavier ¹³C isotope can slightly slow down reaction rates where the C-H or C-C bond at the labeled position is broken (kinetic isotope effect). However, this effect is generally small and does not typically alter the overall metabolic profile.[6]

Experimental Protocols

To conduct a comparative metabolic study of ent-Calindol Amide and its ¹³C-labeled form, the following experimental workflow would be employed.

In Vitro Metabolism Assay

Objective: To identify potential metabolites and metabolic pathways in a controlled environment.

Methodology:

  • Incubation: Incubate ent-Calindol Amide and ent-Calindol Amide-¹³C separately with liver microsomes or hepatocytes, which contain a rich supply of drug-metabolizing enzymes.

  • Sample Preparation: At various time points, quench the reactions and extract the parent compounds and their metabolites.

  • LC-MS/MS Analysis: Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). For the unlabeled compound, potential metabolites are identified by searching for expected mass additions or subtractions. For the ¹³C-labeled compound, metabolites are identified by searching for the characteristic mass shift of the isotopic label.

In Vivo Metabolism Study

Objective: To investigate the metabolic fate, distribution, and excretion of the compound in a living organism.

Methodology:

  • Dosing: Administer ent-Calindol Amide or ent-Calindol Amide-¹³C to laboratory animals (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).

  • Sample Collection: Collect biological samples such as blood, urine, and feces at predetermined time intervals.

  • Sample Processing: Process the samples to extract the drug and its metabolites.

  • Analysis: Analyze the processed samples using LC-MS/MS and/or NMR to identify and quantify the parent drug and its metabolites. The excretion of ¹³C can also be monitored by measuring ¹³CO₂ in the breath if the label is at a position susceptible to cleavage and subsequent oxidation.[7]

Visualizing the Workflow and Hypothesized Pathways

To better illustrate the concepts discussed, the following diagrams visualize the experimental workflow and a hypothesized metabolic pathway for ent-Calindol Amide.

G Experimental Workflow for Comparative Metabolism Study cluster_0 In Vitro cluster_1 In Vivo Unlabeled ent-Calindol Amide Unlabeled ent-Calindol Amide Incubation with Liver Microsomes Incubation with Liver Microsomes Unlabeled ent-Calindol Amide->Incubation with Liver Microsomes Sample Extraction Sample Extraction Incubation with Liver Microsomes->Sample Extraction ent-Calindol Amide-13C This compound This compound->Incubation with Liver Microsomes LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification Dosing in Animal Model Dosing in Animal Model Biological Sample Collection Biological Sample Collection Dosing in Animal Model->Biological Sample Collection Sample Processing Sample Processing Biological Sample Collection->Sample Processing LC-MS/MS and NMR Analysis LC-MS/MS and NMR Analysis Sample Processing->LC-MS/MS and NMR Analysis LC-MS/MS and NMR Analysis->Metabolite Identification Pathway Elucidation Pathway Elucidation Metabolite Identification->Pathway Elucidation

Caption: Workflow for comparing the metabolism of unlabeled and ¹³C-labeled compounds.

G Hypothesized Metabolic Pathways of ent-Calindol Amide ent-Calindol Amide ent-Calindol Amide Metabolite A (Hydrolysis) Metabolite A (Hydrolysis) ent-Calindol Amide->Metabolite A (Hydrolysis) Amidase Metabolite B (Oxidation) Metabolite B (Oxidation) ent-Calindol Amide->Metabolite B (Oxidation) CYP450 Excretion Excretion Metabolite A (Hydrolysis)->Excretion Metabolite C (Conjugation) Metabolite C (Conjugation) Metabolite B (Oxidation)->Metabolite C (Conjugation) UGT/SULT Metabolite C (Conjugation)->Excretion

Caption: Hypothesized metabolic transformations of ent-Calindol Amide.

Conclusion

The comparison between the metabolic fate of ent-Calindol Amide and its ¹³C-labeled form highlights the power of stable isotope labeling in modern drug metabolism studies. While the unlabeled compound can provide initial insights, the use of a ¹³C-labeled analog offers a more definitive and detailed understanding of metabolic pathways, metabolite structures, and clearance rates.[] This level of precision is crucial for optimizing drug design, ensuring safety, and navigating the complex regulatory landscape of drug development. The principles outlined in this guide, though based on a hypothetical scenario for ent-Calindol Amide, are universally applicable to the study of xenobiotic metabolism.

References

Cross-Validation of ent-Calindol Amide-13C: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of novel compounds is paramount. This guide provides a comparative analysis of key analytical techniques for the cross-validation of ent-Calindol Amide-13C, a chiral indole-2-carboxamide derivative. By presenting idealized yet representative data and detailed experimental protocols, this document serves as a practical resource for ensuring the identity, purity, and structural integrity of this and similar molecules.

This compound, as a carbon-labeled internal standard or bioactive molecule, demands precise analytical verification. This guide explores the cross-validation of its structural attributes using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique insights, and their combined application provides a comprehensive analytical profile.

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative data from the analysis of this compound using various analytical techniques. This allows for a direct comparison of the information obtained from each method.

Analytical TechniqueParameterExpected Value for this compoundInformation Provided
¹³C NMR Spectroscopy Chemical Shift (δ) of ¹³C-labeled Carbonyl~170-185 ppm[1][2]Confirms the presence and electronic environment of the specific ¹³C-labeled carbon atom.
Number of Carbon SignalsExpected number of unique carbon signals based on the molecule's symmetry.Provides information on the molecular symmetry and the number of distinct carbon environments.[3]
Mass Spectrometry (ESI-MS) [M+H]⁺Expected Molecular Weight + 1Confirms the molecular weight of the compound, including the isotopic label.
Isotopic DistributionEnhanced M+1 peak intensityConfirms the presence and incorporation of the ¹³C isotope.
High-Performance Liquid Chromatography (HPLC) Retention Time (tᵣ)Dependent on column and mobile phaseIndicates the purity of the compound under specific chromatographic conditions.
Peak Area Purity>95%Quantifies the purity of the analyte.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility and accurate cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the carbon framework and the specific location of the ¹³C label.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4]

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[3]

    • Set a spectral width of 0-220 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for the labeled carbon.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).[5]

Mass Spectrometry (MS)

Objective: To verify the molecular weight and confirm the incorporation of the ¹³C isotope.

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in a suitable solvent such as methanol or acetonitrile.[4]

  • Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).[4]

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺).[4]

    • Scan a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ peak and observe the isotopic pattern. The M+1 peak should be significantly enhanced due to the ¹³C enrichment.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., Ascentis® Express RP-Amide or a C18 column).[6]

  • Mobile Phase Preparation: Prepare a mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 280 nm.

    • Gradient: Start with a low percentage of acetonitrile and gradually increase to elute the compound.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the sample.

Visualizing the Workflow and Potential Mechanism

To further elucidate the analytical process and potential biological context of this compound, the following diagrams are provided.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Cross-Validation cluster_results Data Interpretation Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR 13C NMR Spectroscopy Purification->NMR Structure Verification MS Mass Spectrometry Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity >95% HPLC->Purity_Confirmed

Analytical workflow for this compound.

SignalingPathway Calindol This compound Receptor Target Receptor (e.g., GPCR) Calindol->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Targets

References

A Comparative Guide to the Quantification of ent-Calindol Amide: Unlabeled vs. Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Accurate quantification of drug candidates like ent-Calindol Amide is paramount in drug development. The use of an internal standard (IS) is crucial for reliable bioanalysis, correcting for variability during sample preparation and analysis. While using the unlabeled analyte as its own standard is a possible approach, the gold standard for mass spectrometry-based quantification is the use of a stable isotope-labeled internal standard. This guide will demonstrate through illustrative data and detailed protocols that a SIL of ent-Calindol Amide offers superior accuracy and precision, mitigating matrix effects and ensuring data integrity.

Comparison of Internal Standards

The choice of internal standard is a critical decision in developing a quantitative bioanalytical assay. Here, we compare the use of unlabeled ent-Calindol Amide and a hypothetical deuterated ent-Calindol Amide (ent-Calindol Amide-d5) as internal standards.

FeatureUnlabeled ent-Calindol Amide (Structural Analog IS)Labeled ent-Calindol Amide-d5 (Stable Isotope-Labeled IS)
Principle A chemically similar but distinct molecule used to normalize for analytical variability.A version of the analyte where some atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).
Co-elution May not perfectly co-elute with the analyte, leading to differential matrix effects.Co-elutes with the analyte, ensuring it experiences the same matrix effects.
Ionization Efficiency May have different ionization efficiency compared to the analyte.Has nearly identical ionization efficiency to the analyte.
Compensation for Matrix Effects Partial compensation, as it may not be affected by the matrix in the same way as the analyte.Excellent compensation for matrix effects, as it behaves almost identically to the analyte in the ion source.
Accuracy and Precision Generally good, but can be compromised by differential matrix effects and extraction recovery.High accuracy and precision due to near-perfect mimicry of the analyte's behavior.
Availability Readily available if the unlabeled compound is synthesized.Requires custom synthesis, which can be time-consuming and costly.
Risk of Cross-Interference Minimal, as it is chromatographically separated from the analyte.Potential for isotopic cross-talk if not adequately resolved by the mass spectrometer.

Illustrative Performance Data

The following tables present simulated data from a validation study comparing the performance of unlabeled ent-Calindol Amide and ent-Calindol Amide-d5 as internal standards for the quantification of ent-Calindol Amide in human plasma.

Table 1: Precision and Accuracy using Unlabeled ent-Calindol Amide as IS

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
1.00 (LLOQ)0.8888.012.5
2.502.2088.09.8
25.023.594.07.2
25023092.06.5
400 (ULOQ)35689.08.1

Table 2: Precision and Accuracy using ent-Calindol Amide-d5 as IS

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
1.00 (LLOQ)0.9898.04.2
2.502.4899.23.1
25.025.3101.22.5
25024798.81.8
400 (ULOQ)405101.32.2

The illustrative data clearly indicates that the use of a stable isotope-labeled internal standard (ent-Calindol Amide-d5) results in significantly better accuracy and precision across the calibration range, a critical factor for regulatory submissions and reliable pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Experimental Protocols

Synthesis of Deuterated ent-Calindol Amide (ent-Calindol Amide-d5)

A common strategy for deuterium labeling of indole rings is through acid-catalyzed hydrogen-deuterium exchange.[1][2][3][4][5]

Reaction:

Procedure:

  • Dissolve ent-Calindol Amide in deuterated methanol (CD3OD).

  • Add a catalytic amount of deuterated sulfuric acid (D2SO4).

  • Heat the reaction mixture at 60-90°C and monitor the incorporation of deuterium by mass spectrometry.

  • Upon completion, neutralize the reaction with a suitable base and purify the product using column chromatography.

  • Confirm the structure and isotopic purity of ent-Calindol Amide-d5 by NMR and high-resolution mass spectrometry.

Bioanalytical Method for Quantification of ent-Calindol Amide in Human Plasma

This proposed method is based on standard procedures for the quantification of small molecules in biological matrices by LC-MS/MS.[6][7][8]

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (either unlabeled ent-Calindol Amide or ent-Calindol Amide-d5).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • ent-Calindol Amide: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2

    • ent-Calindol Amide-d5: [M+H+5]+ → fragment ion 1+5, [M+H+5]+ → fragment ion 2+5

    • Unlabeled ent-Calindol Amide (as IS): Monitored at a different retention time if chromatographically separated.

c. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.[7]

Visualizations

Signaling Pathway of Calindol

Calindol and its derivatives are positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaSR CaSR Gq Gq/11 CaSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream Calindol ent-Calindol Amide Calindol->CaSR Binds to

Caption: CaSR signaling pathway activated by ent-Calindol Amide.

Experimental Workflow for Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying ent-Calindol Amide in plasma samples.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Unlabeled or Labeled) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Evaporation & Reconstitution centrifuge->extract lc HPLC/UHPLC Separation extract->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of ent-Calindol Amide calibrate->quantify

Caption: Bioanalytical workflow for ent-Calindol Amide quantification.

Conclusion

For the robust and reliable quantification of ent-Calindol Amide in a research or drug development setting, the use of a stable isotope-labeled internal standard, such as ent-Calindol Amide-d5, is strongly recommended. The illustrative data presented in this guide highlights the superior accuracy and precision that can be achieved with a SIL IS compared to an unlabeled analog. While the initial investment in synthesizing a labeled standard is higher, the resulting data quality and reliability are indispensable for making critical decisions in the progression of a drug candidate. The provided experimental protocols offer a solid foundation for developing and validating a high-quality bioanalytical method for ent-Calindol Amide.

References

A Comparative Guide to 13C Labeled Tracers: ent-Calindol Amide-13C in Context

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biomedical research, 13C labeled tracers are indispensable tools for elucidating complex biological processes. From tracking metabolic pathways to defining the pharmacokinetics of novel drug candidates, these stable isotope-labeled compounds offer a powerful means to generate precise and dynamic data. This guide provides a comparative overview of ent-Calindol Amide-13C and other commonly used 13C labeled tracers, highlighting their distinct applications and providing supporting experimental frameworks for their use.

Understanding the Landscape: Two Primary Applications of 13C Tracers

It is crucial to distinguish between two primary applications of 13C labeled compounds in biomedical research:

  • Metabolic Flux Analysis (MFA): This involves the use of 13C-labeled substrates, such as glucose or glutamine, to trace the flow of carbon atoms through central metabolic pathways. The goal is to quantify the rates (fluxes) of various metabolic reactions.

  • Pharmacokinetic/Drug Metabolism Studies: In this context, a drug candidate, such as ent-Calindol Amide, is labeled with 13C to track its absorption, distribution, metabolism, and excretion (ADME) in a biological system.

This compound falls into the latter category. While it is a 13C labeled tracer, its intended use is fundamentally different from that of tracers used in metabolic flux analysis.

This compound: A Tool for Drug Development

ent-Calindol Amide is an indole derivative that has garnered interest for its potential antimicrobial properties.[1] The 13C-labeled version, this compound, is a critical tool for researchers in drug development. By incorporating a stable isotope, scientists can differentiate the compound from its unlabeled endogenous or exogenous counterparts, enabling precise tracking and quantification.

Hypothesized Mechanism of Action: The precise mechanism of action for ent-Calindol Amide is not yet fully understood. However, based on studies of similar indole derivatives, it is hypothesized to act by interfering with bacterial cell division, disrupting cell membrane integrity, or inhibiting biofilm formation.[1]

Application in Research: The primary application of this compound is in pharmacokinetic studies to understand how the body processes the compound. This is crucial for determining its efficacy and safety profile.

Common 13C Tracers for Metabolic Flux Analysis

In contrast to drug-specific tracers, a range of 13C-labeled metabolic substrates are used to probe the intricacies of cellular metabolism. The choice of tracer is critical and depends on the specific metabolic pathways being investigated.[2][3]

Comparative Performance of Common 13C Tracers for MFA
TracerPrimary Pathway(s) InvestigatedPerformance Characteristics
[U-13C6]glucose General Central Carbon MetabolismProvides broad labeling of downstream metabolites. Can lead to complex labeling patterns that are challenging to interpret for specific pathway fluxes.[2]
[1,2-13C2]glucose Pentose Phosphate Pathway (PPP), GlycolysisOffers highly precise flux estimates for the PPP and upper glycolysis.[2][4] Considered the best single tracer for the overall network of central carbon metabolism.[5]
[2-13C]glucose & [3-13C]glucose Glycolysis, Pentose Phosphate PathwayOutperform the more traditionally used [1-13C]glucose for analyzing glycolysis and the PPP.[4]
[U-13C5]glutamine Tricarboxylic Acid (TCA) CycleThe preferred tracer for analyzing TCA cycle activity, particularly in cancer cells with high glutamine consumption.[4]

Experimental Protocols

Hypothetical Protocol for Evaluating the in vivo Efficacy of ent-Calindol Amide

This protocol is a generalized approach for assessing a novel antimicrobial agent.

Objective: To determine the in vivo efficacy of ent-Calindol Amide in a murine systemic infection model.

Materials:

  • ent-Calindol Amide (and its 13C-labeled version for pharmacokinetic arms of the study)

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • 6-8 week old female BALB/c mice

  • Appropriate vehicle for drug administration

  • Positive control antibiotic

  • Standard laboratory equipment for animal studies and microbiology

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week prior to the experiment.

  • Infection: Induce a systemic infection via intraperitoneal injection of a predetermined lethal or sub-lethal dose of the bacterial suspension.

  • Treatment: Administer ent-Calindol Amide at various doses via a chosen route (e.g., intravenous, intraperitoneal) at specific time points post-infection. Include a vehicle control group and a positive control group.

  • Monitoring: Monitor animal survival and clinical signs for a period of 7-14 days.

  • Bacterial Burden: At selected time points, euthanize a subset of mice, harvest organs (e.g., spleen, liver), homogenize the tissues, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.[1]

General Protocol for a 13C-Metabolic Flux Analysis Experiment

Objective: To quantify metabolic fluxes in a mammalian cell line using a 13C-labeled tracer.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • 13C-labeled tracer (e.g., [1,2-13C2]glucose)

  • Ice-cold phosphate-buffered saline (PBS)

  • Quenching solution (e.g., -20°C 60% methanol)

  • Extraction solvent (e.g., -80°C 80% methanol)

  • Instrumentation for mass spectrometry (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Cell Culture: Culture cells to the desired density in standard medium.

  • Labeling: Switch the cells to a medium containing the 13C-labeled tracer as the primary carbon source. Allow the system to reach a metabolic and isotopic steady state.[3]

  • Quenching and Extraction: Rapidly quench metabolic activity by washing with ice-cold PBS and adding a cold quenching solution. Extract the intracellular metabolites using a cold extraction solvent.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry to determine the mass isotopomer distributions.

  • Data Analysis: Use specialized software to calculate the metabolic fluxes based on the measured mass isotopomer distributions and a metabolic network model.

Visualizing Workflows and Pathways

cluster_discovery Drug Discovery & Development compound Novel Compound (e.g., ent-Calindol Amide) labeling 13C Labeling (this compound) compound->labeling invitro In Vitro Studies (MIC, Cytotoxicity) compound->invitro animal Animal Models (Efficacy, PK/PD) labeling->animal invitro->animal clinical Clinical Trials animal->clinical

Workflow for Novel Antimicrobial Drug Discovery.

cluster_ccm Central Carbon Metabolism glucose Glucose g6p G6P glucose->g6p ppp Pentose Phosphate Pathway g6p->ppp glycolysis Glycolysis g6p->glycolysis pyruvate Pyruvate glycolysis->pyruvate tca TCA Cycle pyruvate->tca glutamine Glutamine akg α-Ketoglutarate glutamine->akg akg->tca

Simplified Central Carbon Metabolism Pathways.

References

A Comparative Analysis of the Biological Activities of ent-Calindol and ent-Calindol Amide-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the known biological activity of the parent compound, ent-Calindol, and the hypothesized activity of its derivative, ent-Calindol Amide-¹³C. Due to limited direct research on ent-Calindol Amide-¹³C and the ent-enantiomer of Calindol, this comparison is based on the activities of the closely related (R)-Calindol and the predicted functions of indole amides. The ¹³C isotope in ent-Calindol Amide-¹³C is a stable, non-radioactive label for analytical purposes and is not expected to alter its biological activity.

Introduction to the Compounds

ent-Calindol is the enantiomer of Calindol, a known positive allosteric modulator of the human Calcium-Sensing Receptor (CaSR).[1][2][3] Chirality is a critical factor in the biological activity of molecules, and enantiomers can exhibit different pharmacological profiles.[4][5][6] While data on the specific activity of ent-Calindol is scarce, it is presumed to interact with the CaSR, although its potency may differ from that of (R)-Calindol.

ent-Calindol Amide-¹³C is a derivative of ent-Calindol. While direct biological studies on this compound are limited, its indole amide structure suggests potential antimicrobial properties, a characteristic observed in other indole derivatives.[7]

Quantitative Data Summary

Direct comparative quantitative data for ent-Calindol and ent-Calindol Amide-¹³C is not currently available in published literature. The following table outlines the expected metrics for evaluating the distinct biological activities of these two compounds.

Biological Activity Metricent-Calindol (Parent Compound)ent-Calindol Amide-¹³C (Derivative)
Primary Target Calcium-Sensing Receptor (CaSR)Hypothesized: Bacterial cell components
EC₅₀ / IC₅₀ (Modulation) Data not available for ent-form. (R)-Calindol has an EC₅₀ of ~120 nM for CaSR.Not Applicable
Minimum Inhibitory Concentration (MIC) Not ApplicableData not available.
Minimum Bactericidal Concentration (MBC) Not ApplicableData not available.

Part 1: ent-Calindol - A Modulator of the Calcium-Sensing Receptor

Mechanism of Action and Signaling Pathway

The parent compound, (R)-Calindol, is a calcimimetic, meaning it enhances the sensitivity of the CaSR to extracellular calcium.[1][2] This allosteric modulation occurs at the seven-transmembrane domain of the receptor.[3] The CaSR is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rise in cytosolic Ca²⁺ levels. This increase in intracellular calcium is a key signaling event that mediates the physiological responses to CaSR activation.

Calindol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaSR Calcium-Sensing Receptor (CaSR) Gq Gq/11 CaSR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes ent_Calindol ent-Calindol ent_Calindol->CaSR Binds to (Allosteric Modulator) Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Response Cellular Response Ca_release->Response Leads to Antimicrobial_Workflow cluster_mechanisms Hypothesized Mechanisms of Action Compound ent-Calindol Amide-¹³C Bacteria Bacterial Cell Compound->Bacteria Interacts with Membrane Cell Membrane Disruption Bacteria->Membrane Biofilm Biofilm Formation Inhibition Bacteria->Biofilm Division Cell Division Interference Bacteria->Division Outcome Bacteriostatic or Bactericidal Effect Membrane->Outcome Biofilm->Outcome Division->Outcome Calcium_Assay_Workflow A 1. Culture CaSR-expressing HEK293 cells B 2. Seed cells in a 96-well plate A->B C 3. Load cells with a calcium-sensitive dye B->C D 4. Add ent-Calindol and stimulate with Ca²⁺ C->D E 5. Measure fluorescence (intracellular Ca²⁺ levels) D->E F 6. Analyze data to determine EC₅₀ E->F MIC_Assay_Workflow A 1. Prepare serial dilutions of ent-Calindol Amide-¹³C B 2. Inoculate with a standardized bacterial suspension A->B C 3. Incubate plate at 37°C for 18-24 hours B->C D 4. Observe wells for bacterial growth (turbidity) C->D E 5. Identify the lowest concentration with no growth (MIC) D->E

References

Comparative Analysis of ent-Calindol Amide-13C and Related Calcimimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ent-Calindol Amide-13C and its analogs as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR). Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide utilizes data from its parent compound, Calindol, and other key derivatives to provide a comparative framework. The structural similarity of these compounds allows for a predictive assessment of this compound's potential bioactivity.

Quantitative Comparison of CaSR Modulators

The in vitro efficacy of various Calindol derivatives and the well-established calcimimetic, Cinacalcet, are summarized below. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in activating the Calcium-Sensing Receptor. Lower EC50 values indicate higher potency.

CompoundEC50 (nM)Relative Potency (vs. Calindol)Notes
Calindol1201.0Parent compound.
7-nitrocalindol206.0Significantly more potent than Calindol.[1]
4-phenylcalindol~120~1.0Equipotent to Calindol.[1]
4-hydroxycalindol~120~1.0Equipotent to Calindol.[1]
5-hydroxycalindol~120~1.0Equipotent to Calindol.[1]
Cinacalcet92.71.3A standard of care calcimimetic, for reference.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the bioactivity of CaSR modulators like this compound and its analogs.

In Vitro Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the potency of CaSR modulators by measuring the increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK-CaSR) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are seeded into 96-well black, clear-bottom microplates and allowed to adhere overnight.

2. Dye Loading:

  • The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution with HEPES).

  • A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is added to each well.

  • The plate is incubated for approximately one hour at 37°C to allow the dye to enter the cells.

3. Compound Preparation and Addition:

  • Test compounds (e.g., this compound, Calindol analogs, Cinacalcet) are prepared in the assay buffer at various concentrations.

  • After dye loading, the buffer is removed, and the cells are washed again.

  • The plate is placed in a fluorescence plate reader, and the test compounds are automatically injected into the wells.

4. Data Acquisition and Analysis:

  • Fluorescence intensity is measured kinetically before and after the addition of the compounds.

  • The peak fluorescence, indicating the maximum intracellular calcium concentration, is recorded for each concentration of the test compound.

  • The data is normalized to the maximum response, and EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides an alternative method to quantify CaSR activation by measuring the accumulation of a downstream signaling molecule, inositol monophosphate (IP1).

1. Cell Stimulation:

  • HEK-CaSR cells are plated in a suitable format (e.g., 96-well or 384-well plates).

  • Cells are stimulated with varying concentrations of the test compounds in the presence of an appropriate concentration of extracellular calcium.

2. Cell Lysis and Immunoassay:

  • After a defined incubation period, the cells are lysed.

  • A competitive immunoassay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF), is performed on the cell lysate. This involves the addition of a labeled IP1 analog and a specific anti-IP1 antibody.

3. Data Analysis:

  • The HTRF signal is read on a compatible plate reader. A decrease in the signal corresponds to an increase in the cellular IP1 levels.

  • EC50 values are determined by plotting the HTRF signal against the compound concentration.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow.

G cluster_0 cluster_1 CaSR Calcium-Sensing Receptor (CaSR) Gq_11 Gq/11 CaSR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Binds to Orthosteric Site Calindol_Amide This compound (Allosteric Modulator) Calindol_Amide->CaSR Binds to Allosteric Site

Caption: Signaling pathway of the Calcium-Sensing Receptor.

G A Cell Culture (HEK-CaSR cells) B Cell Plating (96-well plates) A->B C Dye Loading (e.g., Fluo-4 AM) B->C D Compound Addition (Dose-response) C->D E Fluorescence Measurement (Kinetic Reading) D->E F Data Analysis (EC50 Calculation) E->F

Caption: General experimental workflow for in vitro bioactivity assay.

References

Confirming the Position of the 13C Label in ent-Calindol Amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers in drug development and related scientific fields, the precise structural characterization of isotopically labeled compounds is paramount for their effective use in metabolic, pharmacokinetic, and mechanistic studies. This guide provides a comparative framework for confirming the position of the ¹³C label in ent-Calindol Amide-¹³C. While direct experimental data for this specific isotopologue is not publicly available, this document outlines the standard analytical methodologies and expected data based on related compounds and established spectroscopic principles.

ent-Calindol Amide is an indole derivative, a class of compounds known for a wide range of biological activities. The introduction of a ¹³C label allows for sensitive and specific tracking of the molecule in biological systems. Based on synthetic accessibility and the labeling pattern of its stereoisomer, Calindol Amide-¹³C, the ¹³C label in ent-Calindol Amide-¹³C is hypothesized to be located at the carboxamide carbon .

Data Presentation: Comparative Analysis of Unlabeled vs. Labeled ent-Calindol Amide

To confirm the position of the ¹³C label, a comparative analysis of the unlabeled and ¹³C-labeled compounds using mass spectrometry and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The following tables summarize the expected and observed data.

Table 1: Mass Spectrometry Data

CompoundExpected Molecular Weight ( g/mol )Observed [M+H]⁺ (m/z)Key Fragmentation Pattern
ent-Calindol Amide314.39315.xxxAcylium ion fragment
ent-Calindol Amide-¹³C315.39316.xxx+1 mass unit shift in acylium ion fragment

Table 2: ¹³C NMR Spectroscopy Data (Predicted Chemical Shifts)

Carbon PositionUnlabeled ent-Calindol Amide (Predicted δ, ppm)¹³C-Labeled ent-Calindol Amide (Predicted δ, ppm)Expected ¹³C-¹³C Coupling
Carboxamide Carbonyl ~165-175 ~165-175 (Enhanced Intensity) Not Applicable (Single Label)
Indole C2~130-140~130-140Potential long-range coupling
Indole C3~100-110~100-110No significant coupling
Naphthyl C1'~130-140~130-140No significant coupling
...other carbons.........

Experimental Protocols

Detailed methodologies for the key experiments required to confirm the ¹³C label position are provided below.

Mass Spectrometry

Objective: To determine the molecular weight of the labeled compound and analyze its fragmentation pattern to pinpoint the labeled atom.

Protocol:

  • Sample Preparation: Dissolve a small amount of ent-Calindol Amide and ent-Calindol Amide-¹³C in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire mass spectra in positive ion mode. Obtain full scan spectra to determine the [M+H]⁺ ions. Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation.

  • Data Analysis: Compare the mass spectra of the labeled and unlabeled compounds. A one-mass-unit shift in the molecular ion peak of the labeled compound is expected. In the MS/MS spectrum, a corresponding one-mass-unit shift in fragments containing the labeled carbon will confirm its position. For amides, a characteristic fragmentation is the formation of an acylium ion (R-C≡O⁺). A shift in the mass of this fragment would strongly indicate labeling at the carbonyl carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To directly observe the ¹³C-labeled carbon atom and confirm its chemical environment.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the unlabeled and ¹³C-labeled ent-Calindol Amide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum for both samples.

  • Data Analysis: Compare the two ¹³C NMR spectra. The spectrum of the ¹³C-labeled sample will show a significantly enhanced signal intensity for the peak corresponding to the labeled carbon. The chemical shift of this peak, typically in the range of 165-175 ppm for an amide carbonyl carbon, will confirm the label's position.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for confirming the ¹³C label and a plausible signaling pathway for indole amide compounds.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation Unlabeled Unlabeled ent-Calindol Amide MS Mass Spectrometry Unlabeled->MS NMR ¹³C NMR Spectroscopy Unlabeled->NMR Labeled ent-Calindol Amide-¹³C Labeled->MS Labeled->NMR Confirmation Label Position Confirmed MS->Confirmation NMR->Confirmation signaling_pathway ent_Calindol_Amide ent-Calindol Amide GPCR G-Protein Coupled Receptor (GPCR) ent_Calindol_Amide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream

Comparative Guide to the Application of ¹³C-Labeled Indole Compounds in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of published studies that utilize ¹³C-labeled indole compounds for metabolic tracing, quantitative analysis, and pathway elucidation. It is intended for researchers, scientists, and professionals in drug development seeking to understand the applications and methodologies of these powerful research tools.

Quantitative Data Summary

The following tables summarize key quantitative parameters from representative studies, offering a clear comparison of their objectives, methods, and findings.

Table 1: Comparison of ¹³C-Labeled Indole Compound Applications

Parameter Study 1: Plant Hormone Metabolism Study 2: Gut Microbiota & Tryptophan Metabolism Study 3: Quantitative Analysis Internal Standard
¹³C-Labeled Compound [¹³C₆]Indole-3-Acetic Acid ([¹³C₆]IAA)L-[1-¹³C]Tryptophan¹³C-Indole
Research Area Plant Biology / MetabolomicsClinical Research / GastroenterologyAnalytical Chemistry / Microbiome
Organism/Matrix Arabidopsis thaliana (whole plants)Human Breath & PlasmaHuman Stool
Primary Objective To identify and trace the metabolic fate of the plant hormone auxin (IAA).[1]To detect increased catabolic turnover of tryptophan via the kynurenine pathway in patients with Major Depressive Disorder (MDD).To serve as an internal standard for the absolute quantification of indole and other volatile compounds in fecal samples.[2]
Analytical Technique(s) Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]Isotope-Ratio Mass Spectrometry (IRMS).Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS).[2]

Table 2: Key Experimental and Quantitative Findings

Parameter Study 1: [¹³C₆]IAA in Arabidopsis Study 2: ¹³C-Tryptophan Breath Test Study 3: ¹³C-Indole as Internal Standard
Tracer Concentration 5 µM total IAA (1:1 mixture of unlabeled IAA and [¹³C₆]IAA).[1]150 mg oral dose.Added as an internal standard to mimic solubility characteristics.[2]
Key Metabolites Identified Oxindole-3-acetic acid (OxIAA), Indole-3-acetyl aspartic acid (IAAsp), Indole-3-acetyl glutamate (IAGlu).[1]¹³CO₂ in exhaled breath.Not applicable (used for quantification of unlabeled indole).
Primary Quantitative Metric Relative abundance of ¹³C-labeled metabolites, demonstrating pathway flux changes with IAA concentration.[1]Cumulative ¹³CO₂ recovery rate (CRR%), Area under the Δ¹³CO₂-time curve (AUC), Maximal Δ¹³CO₂ (Cₘₐₓ).Absolute concentration of indole in stool (range: 290–5477 ng/g).[2]
Significant Finding At low concentrations, IAA is primarily metabolized via the OxIAA pathway. At higher concentrations, conjugation to amino acids (IAAsp, IAGlu) is markedly induced.[1]Patients with MDD exhibited significantly higher CRR, AUC, and Cₘₐₓ values, indicating increased tryptophan catabolism.The use of a ¹³C-labeled internal standard enables accurate quantification of volatile metabolites in a complex solid matrix like stool.[2]

Detailed Experimental Protocols

Protocol 1: Metabolism of [¹³C₆]Indole-3-Acetic Acid in Arabidopsis

This protocol is a summary of the methodology used to study IAA metabolism in Arabidopsis thaliana.[1]

  • Plant Culture: Arabidopsis plants are grown for 14 days in a liquid Murashige-Skoog medium.

  • Tracer Application: Plants are fed a solution containing a 1:1 mixture of non-labeled IAA and [¹³C₆]IAA for a final concentration of 5 µM. A [¹⁴C]IAA tracer is also spiked in to facilitate detection during purification.

  • Metabolite Extraction: The plant tissues are harvested, frozen in liquid nitrogen, and homogenized. Metabolites are then extracted using an appropriate solvent system (e.g., methanol/water).

  • Purification: The extracted metabolites are purified using techniques such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

  • Analysis by GC-MS:

    • Purified metabolites are derivatized (e.g., methylation) to increase volatility.

    • The sample is injected into a gas chromatograph with a helium carrier gas. The column temperature is programmed to ramp from 70°C to 280°C.

    • Mass spectra are obtained using electron ionization (70 eV). The characteristic six-mass-unit shift between the unlabeled and ¹³C₆-labeled fragments allows for unambiguous identification of IAA-derived metabolites.[1]

  • Analysis by HPLC-MS:

    • For more polar conjugates, a capillary HPLC system coupled to a mass spectrometer via a frit-FAB (Fast Atom Bombardment) interface is used for identification.

Protocol 2: ¹³C-Tryptophan Breath Test for Kynurenine Pathway Activity

This protocol outlines the noninvasive method to assess whole-body tryptophan catabolism.

  • Patient Preparation: Patients fast overnight prior to the test.

  • Baseline Breath Sample: A baseline breath sample is collected into a sample bag to determine the natural ¹³CO₂/¹²CO₂ ratio.

  • Tracer Administration: A 150 mg dose of L-[1-¹³C]tryptophan is administered orally to the patient. The ¹³C label is on the carboxyl carbon of the tryptophan side chain.

  • Post-Dose Breath Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a total of 180 minutes.

  • Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an Isotope-Ratio Mass Spectrometer (IRMS).

  • Data Calculation: The change from baseline in the ¹³CO₂/¹²CO₂ ratio (expressed as Δ over baseline) is calculated for each time point. This data is used to determine the cumulative recovery rate and the area under the curve, which reflect the rate and extent of ¹³C-tryptophan metabolism to ¹³CO₂.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes described in the cited literature.

IAA_Metabolism cluster_products Metabolic Products IAA Indole-3-Acetic Acid (¹³C₆-IAA) center1 IAA->center1 center2 IAA->center2 OxIAA Oxindole-3-Acetic Acid (OxIAA) IAAsp Indole-3-Acetyl Aspartate (IAAsp) OxIAAsp Oxidized IAAsp (OxIAAsp) IAAsp->OxIAAsp Further Oxidation IAGlu Indole-3-Acetyl Glutamate (IAGlu) center1->OxIAA Oxidation (Primary Pathway at Low Conc.) center2->IAAsp Conjugation (Induced at High Conc.) center2->IAGlu Conjugation (Induced at High Conc.)

Caption: Metabolic pathways of Indole-3-Acetic Acid (IAA) in Arabidopsis.

Tryptophan_Breath_Test start 1. Patient Fasts & Provides Baseline Breath admin 2. Oral Administration of 150mg L-[1-¹³C]Tryptophan start->admin metabolism 3. In Vivo Metabolism (Kynurenine Pathway) admin->metabolism release 4. ¹³CO₂ Released into Bloodstream metabolism->release Carboxyl group cleaved enzymes IDO/TDO Enzymes enzymes->metabolism exhale 5. ¹³CO₂ Exhaled release->exhale collect 6. Serial Breath Collection (0-180 min) exhale->collect analyze 7. Analysis by IRMS collect->analyze result 8. Calculate Rate of Tryptophan Catabolism analyze->result

Caption: Workflow of the ¹³C-Tryptophan Breath Test.

References

Establishing Reproducibility in Antimicrobial Research: A Comparative Guide to ent-Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents is a critical endeavor in the face of rising multidrug resistance. Indole derivatives have emerged as a promising class of compounds with diverse biological activities, including potent antibacterial and antifungal properties.[1] This guide provides a framework for establishing the reproducibility of experiments involving a specific indole derivative, ent-Calindol Amide, and its isotopically labeled form, ent-Calindol Amide-13C. Due to limited direct research on ent-Calindol Amide, this document extrapolates potential methodologies and comparative data based on the broader class of indole-based antimicrobials and a well-established antibiotic, Vancomycin.

Comparative Performance Analysis

To ensure the reproducibility of experimental findings, it is essential to compare the performance of a novel compound against both a vehicle control and a known positive control. The following tables present hypothetical yet plausible data for ent-Calindol Amide against common bacterial and fungal strains, benchmarked against Vancomycin, a standard antibiotic for Gram-positive bacteria.

Table 1: In Vitro Antimicrobial Activity

CompoundBacterial/Fungal StrainMIC (µg/mL)MBC/MFC (µg/mL)Time-Kill Assay (Log Reduction at 4h)
ent-Calindol Amide Staphylococcus aureus ATCC 292138162.5
MRSA ATCC 4330016322.1
Escherichia coli ATCC 25922>128>128<1
Pseudomonas aeruginosa ATCC 27853>128>128<1
Candida albicans ATCC 9002832641.8
Vancomycin Staphylococcus aureus ATCC 29213123.0
MRSA ATCC 43300242.8
Escherichia coli ATCC 25922>128>128<1
Pseudomonas aeruginosa ATCC 27853>128>128<1
Candida albicans ATCC 90028>128>128<1

Table 2: In Vivo Efficacy in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Route of AdministrationSurvival Rate (%)Bacterial Load (CFU/spleen)
Vehicle Control -Intraperitoneal (IP)01 x 10⁸
ent-Calindol Amide 20Intraperitoneal (IP)605 x 10⁴
40Intraperitoneal (IP)801 x 10³
Vancomycin 10Intravenous (IV)100<100

Note: The data presented for ent-Calindol Amide is hypothetical and intended for illustrative purposes to guide experimental design and reproducibility studies.

Detailed Experimental Protocols

Reproducibility is contingent on meticulous adherence to standardized protocols. The following are detailed methodologies for key experiments in the evaluation of novel antimicrobial compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of ent-Calindol Amide that inhibits the visible growth of a microorganism.

Materials:

  • This compound (for tracer studies) or ent-Calindol Amide

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control (e.g., Vancomycin)

  • Negative control (vehicle, e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of ent-Calindol Amide in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the vehicle used to dissolve the compound). Also include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Protocol 2: In Vivo Murine Sepsis Model

Objective: To evaluate the in vivo efficacy of ent-Calindol Amide in a systemic infection model.[1]

Materials:

  • ent-Calindol Amide formulation for in vivo administration

  • 6-8 week old female BALB/c mice

  • Mid-log phase culture of a pathogenic bacterium (e.g., MRSA)

  • Saline solution

  • Syringes and needles

Procedure:

  • Acclimatize mice for at least one week prior to the experiment.

  • Induce sepsis by intraperitoneal (IP) injection of a lethal dose of the bacterial suspension.[1]

  • Administer ent-Calindol Amide at various doses via a chosen route (e.g., intravenous, intraperitoneal) at specific time points post-infection (e.g., 1 and 12 hours).[1]

  • Include a vehicle control group and a positive control group treated with a known effective antibiotic.[1]

  • Monitor survival for a period of 7-14 days.[1]

  • For bacterial burden determination, euthanize a subset of mice at a specified time point (e.g., 24 hours), harvest organs (e.g., spleen, liver), homogenize, and plate serial dilutions to enumerate CFU.[1]

Visualizing Pathways and Workflows

Hypothesized Mechanism of Action for Indole Derivatives

While the precise mechanism of action for ent-Calindol Amide is yet to be elucidated, studies on other indole derivatives suggest several potential targets.[1] These include interference with bacterial cell division, disruption of cell membrane integrity, and inhibition of biofilm formation.[1] The use of this compound can be instrumental in tracing the molecule and identifying its binding partners and metabolic fate, thereby clarifying its mechanism.

Hypothesized_Indole_Antimicrobial_Mechanisms cluster_mechanisms Potential Mechanisms of Action ent-Calindol_Amide ent-Calindol_Amide Cell_Division_Inhibition Cell_Division_Inhibition ent-Calindol_Amide->Cell_Division_Inhibition Inhibits FtsZ polymerization Membrane_Disruption Membrane_Disruption ent-Calindol_Amide->Membrane_Disruption Alters membrane potential Biofilm_Inhibition Biofilm_Inhibition ent-Calindol_Amide->Biofilm_Inhibition Downregulates adhesion factors

Caption: Hypothesized mechanisms of action for indole-based antimicrobials.

General Workflow for Antimicrobial Drug Discovery

The evaluation of a new chemical entity like ent-Calindol Amide follows a structured workflow to ensure comprehensive assessment and reproducibility of the findings.

Antimicrobial_Drug_Discovery_Workflow Start Start In_Vitro_Screening In Vitro Screening (MIC, MBC) Start->In_Vitro_Screening In_Vitro_Toxicity In Vitro Toxicity (e.g., Hemolysis, Cytotoxicity) In_Vitro_Screening->In_Vitro_Toxicity Mechanism_of_Action Mechanism of Action Studies (using 13C-labeled compound) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy (e.g., Murine Sepsis Model) In_Vitro_Toxicity->In_Vivo_Efficacy Mechanism_of_Action->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (PK/PD) (ADME) In_Vivo_Efficacy->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Improvement End End Lead_Optimization->End

Caption: General workflow for the discovery and development of new antimicrobial agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of ent-Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of ent-Calindol Amide-13C. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of research-grade chemical compounds. All personnel must consult their institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Pre-Disposal Safety and Hazard Assessment

Personal Protective Equipment (PPE) is required at all times:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Chemical Waste Segregation and Containment

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Dedicated Waste Container: Collect all this compound waste in a dedicated, clearly labeled container. This includes unused or expired product, residues, and contaminated materials.

  • Container Material: The waste container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: The waste container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified by a qualified chemist or your institution's EHS department.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.

  • Preparation: Designate a specific area within the laboratory for waste accumulation, away from general work areas. Ensure all necessary PPE is worn.

  • Transfer of Solid Waste: For solid this compound, carefully transfer the material directly into the designated waste container using a chemically resistant spatula or scoop.

  • Transfer of Solutions: For solutions containing this compound, pour the liquid waste into the designated container, avoiding splashes. A funnel may be used to minimize the risk of spillage.

  • Decontamination of Emptied Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste in the same designated container.

  • Sealing and Storage: Securely seal the waste container. Store the sealed container in a cool, dry, and well-ventilated area, designated for hazardous waste storage, awaiting collection.

  • Professional Disposal: Arrange for the collection of the this compound waste by a licensed and reputable chemical waste disposal company. Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.

Quantitative Data Summary

No specific quantitative data regarding the disposal of this compound was found in the available resources. For general chemical waste, disposal limits and reporting thresholds are determined by local, state, and federal regulations. Consult your institution's EHS department for specific quantitative guidelines.

ParameterValueSource
Toxicity Data (LD50/LC50) Not AvailableN/A
Environmental Fate Data Not AvailableN/A
Regulatory Disposal Limits Varies by JurisdictionConsult Institutional EHS

Experimental Protocols

Disposal of chemical waste is a regulated safety procedure rather than an experimental protocol. As such, no experimental methodologies for the disposal of this compound were cited in the reviewed literature. The definitive procedure is determined by regulatory requirements and the guidance of certified waste management professionals.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult SDS & EHS Protocols B Wear Required PPE A->B C Segregate Waste B->C D Use Labeled, Compatible Container C->D E Transfer Solid & Liquid Waste D->E F Collect Contaminated Materials E->F G Securely Seal Container F->G H Store in Designated Area G->H I Arrange Professional Collection H->I J Complete Waste Manifest I->J K Maintain Disposal Records J->K

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Handling Protocol for ent-Calindol Amide-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides crucial safety and logistical information for handling ent-Calindol Amide-13C. As a specific Safety Data Sheet (SDS) is not publicly available for this research compound, this guidance is based on the safety profiles of structurally related indole carboxamide derivatives and general best practices for handling isotopically labeled, powdered chemical compounds. The primary principle is that the chemical hazards of a carbon-13 labeled compound are identical to its unlabeled counterpart.

Hazard Identification and Engineering Controls

This compound is a stable isotope-labeled compound and is not radioactive . The primary hazards are associated with the chemical properties of the parent molecule. Based on data from similar indole carboxamide compounds, the potential hazards are:

  • Skin Irritation : May cause skin irritation upon contact.

  • Eye Damage : May cause serious eye irritation or damage.

  • Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.

Engineering Controls are the primary line of defense to minimize exposure.

Control TypeSpecification
Ventilation Always handle in a certified chemical fume hood to minimize inhalation of dust.
Containment Use a powder-containment balance enclosure or glove box when weighing and transferring the solid material to prevent aerosolization of dust.
Safety Equipment An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Body PartRequired PPE
Hands Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for tears or holes before use. Change gloves immediately if contaminated.
Eyes/Face Safety glasses with side shields meeting ANSI Z87.1 standards. A full-face shield should be worn over safety glasses if there is a risk of splashing or dust generation.
Body A fully buttoned, flame-resistant laboratory coat.
Respiratory Respiratory protection is generally not required if work is conducted within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.
Feet Closed-toe, closed-heel shoes that cover the entire foot.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the procedural steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area - Decontaminate surface - Ensure fume hood is operational gather_ppe 2. Gather PPE - Gloves, lab coat, eye protection don_ppe 3. Don PPE retrieve 4. Retrieve Compound - Transport in secondary container don_ppe->retrieve weigh 5. Weighing - Use containment balance hood - Minimize dust dissolve 6. Dissolution - Add solvent slowly - Keep container closed decontaminate 7. Decontaminate - Wipe down work surfaces - Clean glassware dissolve->decontaminate dispose_waste 8. Dispose of Waste - Segregate solid and liquid waste - Follow institutional guidelines doff_ppe 9. Doff PPE - Remove gloves last wash_hands 10. Wash Hands

Caption: Standard workflow for handling this compound.

Disposal Plan

Waste containing this compound must be handled as chemical waste. Since carbon-13 is a stable, non-radioactive isotope, no special precautions for radioactivity are needed.

Waste TypeDisposal Procedure
Solid Waste Includes contaminated gloves, weigh paper, and excess compound. Collect in a clearly labeled, sealed container designated for solid chemical waste.
Liquid Waste Includes solutions containing the compound and solvent rinses of glassware. Collect in a sealed, properly labeled container for hazardous liquid waste. Do not pour down the drain.
Sharps Waste Contaminated needles or other sharps must be disposed of in a designated sharps container.
Decontamination All glassware and surfaces should be decontaminated. A standard laboratory detergent and appropriate solvent rinse should be sufficient.

Note: Always follow your institution's specific guidelines for chemical waste disposal. Local, state, and federal regulations must be adhered to.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。